Amoxapine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-chloro-6-piperazin-1-ylbenzo[b][1,4]benzoxazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c18-12-5-6-15-13(11-12)17(21-9-7-19-8-10-21)20-14-3-1-2-4-16(14)22-15/h1-6,11,19H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGDMFLQWFTERH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022598 | |
| Record name | Amoxapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Amoxapine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014683 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
34.4 [ug/mL] (The mean of the results at pH 7.4), 1.71e-01 g/L | |
| Record name | SID855963 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Amoxapine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014683 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
14028-44-5 | |
| Record name | Amoxapine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14028-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Amoxapine [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014028445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amoxapine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00543 | |
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| Record name | amoxapine | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759559 | |
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| Record name | Amoxapine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amoxapine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.411 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | AMOXAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R63VQ857OT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Amoxapine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014683 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
175-176, 175.5 °C | |
| Record name | Amoxapine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00543 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Amoxapine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014683 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Neuronal Synaptic Actions of Amoxapine
For Researchers, Scientists, and Drug Development Professionals
Amoxapine, a dibenzoxazepine (B10770217) derivative, is a tetracyclic antidepressant with a complex pharmacological profile that distinguishes it from other antidepressants. Its clinical efficacy in treating major depressive disorder, including psychotic depression, stems from its multifaceted mechanism of action at the neuronal synapse. This guide provides a detailed examination of this compound's interactions with synaptic components, supported by quantitative data, experimental methodologies, and visual representations of its activity.
Core Pharmacodynamics: A Multi-Target Profile
This compound's therapeutic effects and side-effect profile are dictated by its interactions with a broad range of synaptic targets. It functions primarily as a potent inhibitor of norepinephrine (B1679862) reuptake and a moderate inhibitor of serotonin (B10506) reuptake. Uniquely among many antidepressants, it also possesses significant dopamine (B1211576) D2 receptor antagonist properties, similar to antipsychotic agents.
This compound blocks the presynaptic reuptake of norepinephrine and serotonin, increasing their concentration in the synaptic cleft and enhancing neurotransmission. This is considered a primary mechanism for its antidepressant effects. It is a more potent inhibitor of the norepinephrine transporter (NET) than the serotonin transporter (SERT).
| Transporter | Inhibition Constant (K_d_ / K_i_ in nM) | Species |
| Norepinephrine Transporter (NET) | 16 | Human |
| Serotonin Transporter (SERT) | 58 | Human |
Data compiled from multiple sources indicating binding affinity. Lower K_i_ values denote stronger binding.
This compound acts as an antagonist at various postsynaptic receptors. Its most significant interactions are with dopamine D2 and several serotonin (5-HT) receptor subtypes. This D2 antagonism contributes to its efficacy in treating psychotic depression and also to potential extrapyramidal side effects.
| Receptor | Inhibition Constant (K_i_ in nM) | Species |
| Dopamine D2 | 25 - 50 | Human |
| Dopamine D3 | 43 | Human |
| Dopamine D4 | 21 | Human |
| Serotonin 5-HT2A | 0.5 - 2 | Human |
| Serotonin 5-HT2C | 1.5 | Human |
| Serotonin 5-HT6 | 30 | Human |
| Serotonin 5-HT7 | 46 | Human |
| Adrenergic α1 | <100 | Rat |
| Histamine H1 | 16 | Human |
| Muscarinic Acetylcholine (mACh) | 1,000 | Human |
Data compiled from multiple sources. This table summarizes high-affinity interactions; this compound has weak or negligible affinity for D1, β-adrenergic, and GABA receptors.
This compound is extensively metabolized in the liver, primarily by the CYP2D6 enzyme, into two major active metabolites: 7-hydroxythis compound (B25571) and 8-hydroxythis compound. These metabolites contribute significantly to the overall pharmacological effect.
-
7-Hydroxythis compound: This metabolite is a more potent dopamine D2 receptor antagonist than the parent compound and is largely responsible for this compound's neuroleptic (antipsychotic-like) properties.
-
8-Hydroxythis compound: This major metabolite has a long half-life of about 30 hours. It is a potent norepinephrine reuptake inhibitor and a stronger serotonin reuptake inhibitor than this compound, helping to balance the drug's overall effect on these two neurotransmitter systems.
Synaptic Mechanisms of Action: Visualized Pathways
The following diagrams illustrate the primary mechanisms of this compound at key neuronal synapses.
This compound's primary action here is the potent blockade of the norepinephrine transporter (NET), leading to increased norepinephrine levels in the synapse. It also has an antagonistic effect at postsynaptic α1-adrenergic receptors.
A key feature of this compound is its direct antagonism of postsynaptic D2 receptors, a mechanism it shares with antipsychotic drugs. This action is enhanced by its active metabolite, 7-hydroxythis compound.
This compound demonstrates a dual action at the serotonergic synapse: moderate inhibition of the serotonin transporter (SERT) and potent antagonism of postsynaptic 5-HT2A and 5-HT2C receptors. This 5-HT2 antagonism may contribute to its antidepressant and anxiolytic effects and potentially mitigate some side effects associated with pure serotonin reuptake inhibition.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from in vitro assays designed to measure the interaction between a drug and its target. The two most common methods are radioligand binding assays and neurotransmitter uptake assays.
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. Competition assays are used to calculate the inhibition constant (K_i_) of an unlabeled drug (like this compound) by measuring how it competes with a radioactively labeled ligand known to bind to the target receptor.
Generalized Protocol for Competition Radioligand Binding Assay:
-
Membrane Preparation: A tissue or cell line expressing the receptor of interest is homogenized and centrifuged to isolate a membrane preparation containing the target receptors. Protein concentration is determined.
-
Assay Setup: The assay is conducted in a multi-well plate. Each well contains:
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The membrane preparation (a fixed amount).
-
A fixed concentration of a specific radioligand (e.g., [³H]-spiperone for D2 receptors, [³H]-ketanserin for 5-HT2A receptors).
-
Varying concentrations of the unlabeled test compound (this compound).
-
-
Control Wells:
-
Total Binding: Contains membranes and radioligand only.
-
Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known unlabeled ligand to saturate the receptors, thus measuring binding to non-receptor components.
-
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting NSB from total binding. The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The IC50 is then converted to the affinity constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + [L]/K_d_) , where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
These assays measure a compound's ability to inhibit the function of presynaptic transporter proteins (like NET and SERT). Modern assays often use fluorescent substrates that mimic neurotransmitters.
Generalized Protocol for a Fluorescence-Based Uptake Assay:
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Cell Plating: Cells stably expressing the transporter of interest (e.g., HEK-293 cells with hNET or hSERT) are plated in a multi-well plate and grown to confluence.
-
Compound Incubation: The cells are pre-incubated with various concentrations of the test inhibitor (this compound).
-
Assay Initiation: A fluorescent substrate that is a substrate for the transporter is added to all wells. A masking dye that quenches the fluorescence of the substrate outside the cells is often included.
-
Signal Detection: As the transporter moves the fluorescent substrate into the cells, the intracellular fluorescence increases. This increase is measured over time (kinetically) or at a fixed endpoint using a fluorescence plate reader.
-
Data Analysis: The rate of uptake or total fluorescence in the presence of the inhibitor is compared to the control (no inhibitor). The IC50 value (the concentration of inhibitor that blocks 50% of the uptake) is calculated.
Conclusion
The mechanism of action of this compound at the neuronal synapse is a composite of several distinct pharmacological activities. Its primary antidepressant effect is driven by potent norepinephrine and moderate serotonin reuptake inhibition. Layered on top of this is a significant antagonism of D2 and 5-HT2 receptors, which provides a unique, antipsychotic-like component to its profile.
Amoxapine: A Comprehensive Technical Guide to its Pharmacodynamics and Receptor Binding Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amoxapine is a dibenzoxazepine-class tricyclic antidepressant (TCA) with a unique and complex pharmacological profile that distinguishes it from other agents in its class.[1][2][3] As the N-demethylated metabolite of the antipsychotic loxapine, this compound exhibits a hybrid pharmacology, combining potent inhibition of monoamine reuptake with significant antagonist activity at several key neurotransmitter receptors.[4] This dual action is believed to contribute to its rapid onset of antidepressant effects and its efficacy in treating depression accompanied by anxiety, agitation, or psychotic features.[5][6][7] This technical guide provides an in-depth analysis of this compound's pharmacodynamics, a quantitative summary of its receptor binding affinities, detailed experimental protocols for assessing its activity, and a visual representation of its associated signaling pathways.
Core Pharmacodynamics
This compound's therapeutic effects are primarily attributed to its modulation of noradrenergic, serotonergic, and dopaminergic neurotransmission. Its mechanism of action is multifaceted:
-
Monoamine Reuptake Inhibition: this compound is a potent inhibitor of norepinephrine (B1679862) reuptake and a moderate inhibitor of serotonin (B10506) reuptake at their respective transporters (NET and SERT).[5][8] This action increases the synaptic concentration of these neurotransmitters, a hallmark of many antidepressant drugs.[5]
-
Dopamine (B1211576) Receptor Antagonism: A key feature that differentiates this compound from other TCAs is its significant antagonist activity at dopamine D2-like receptors.[6][7] This property, inherited from its parent compound loxapine, contributes to its neuroleptic-like effects and may be responsible for its utility in psychotic depression.[9] The active metabolite, 7-hydroxythis compound, is an even more potent dopamine receptor antagonist.[10]
-
Serotonin Receptor Antagonism: this compound demonstrates high affinity and antagonist activity at multiple serotonin receptor subtypes, most notably the 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7 receptors.[10][11] Blockade of 5-HT2A and 5-HT2C receptors is a common feature of atypical antipsychotics and is thought to contribute to antidepressant and anxiolytic effects, as well as mitigate some of the extrapyramidal side effects associated with D2 receptor blockade.
-
Other Receptor Interactions: this compound also acts as an antagonist at α1-adrenergic and histamine (B1213489) H1 receptors, which accounts for side effects such as orthostatic hypotension and sedation, respectively.[2] It has a relatively weak affinity for muscarinic cholinergic receptors compared to older TCAs like amitriptyline.[10][12]
Quantitative Receptor Binding Profile
The affinity of this compound for various neurotransmitter transporters and receptors has been quantified using radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of binding affinity, with lower values indicating higher affinity. The following table summarizes the Ki values for this compound at human and rat receptors.
| Target | Species | Ki (nM) | Reference |
| Transporters | |||
| Norepinephrine Transporter (NET) | Human | 16 | [8][10] |
| Serotonin Transporter (SERT) | Human | 58 | [8][10] |
| Dopamine Receptors | |||
| D2 | Human | ~75-385 | [13] |
| Rat | High Affinity | [14] | |
| D3 | Human | - | |
| D4 | Human | 9.1 | [13] |
| Serotonin Receptors | |||
| 5-HT1A | Human | >1000 | [4] |
| 5-HT2A | Human | High Affinity | [8][13] |
| Rat | <100 | [14] | |
| 5-HT2C | Human | High Affinity | [10] |
| 5-HT3 | Rat | ~300 | [15] |
| 5-HT6 | Human | High Affinity | [10] |
| 5-HT7 | Human | High Affinity | [10] |
| Adrenergic Receptors | |||
| α1A | Rat | 144 | [11] |
| α2A | Human | 1314 (IC50) | [11] |
| α2B | Human | 255 | [11] |
| Histamine Receptors | |||
| H1 | Human | High Affinity | [10] |
| Muscarinic Receptors | |||
| M1-M5 | Human | Weak Affinity | [10] |
Detailed Experimental Protocols
The following protocols are representative methodologies for determining the receptor binding and functional activity of this compound.
Radioligand Competition Binding Assay (for Ki Determination)
This assay determines the affinity of this compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
A. Materials:
-
Membrane Preparation: Homogenates of cultured cells (e.g., HEK293 or CHO) stably expressing the human receptor of interest (e.g., D2, 5-HT2A), or rat brain tissue homogenates (e.g., striatum for D2, cortex for 5-HT2A).
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors).[16][17]
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Non-specific Binding Agent: A high concentration of a non-labeled ligand to saturate all specific binding sites (e.g., 10 µM haloperidol (B65202) for D2, 10 µM mianserin (B1677119) for 5-HT2A).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing various salts (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester for rapid filtration.
-
Scintillation Counter: For quantifying radioactivity.
B. Workflow:
C. Procedure:
-
Membrane Preparation: Tissues or cells are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in assay buffer to a final protein concentration of 50-200 µg/mL.
-
Assay Setup: In a 96-well plate, add assay buffer, membrane preparation, and either:
-
Total Binding: Radioligand + vehicle.
-
Non-specific Binding: Radioligand + non-specific binding agent.
-
Competition: Radioligand + varying concentrations of this compound.
-
-
Incubation: The plate is incubated (e.g., for 60 minutes at 25°C) to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through the glass fiber filters, trapping the membranes with bound radioligand. Filters are washed quickly with ice-cold buffer.
-
Quantification: The radioactivity on the filters is counted.
-
Data Analysis: Specific binding is calculated by subtracting non-specific from total binding. The concentration of this compound that inhibits 50% of specific radioligand binding (IC50) is determined using non-linear regression. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Measurement for D2 Receptor Antagonism
This assay measures this compound's ability to block the D2 agonist-induced inhibition of cyclic AMP (cAMP) production.
A. Materials:
-
Cells: CHO or HEK293 cells stably expressing the human D2 receptor.
-
D2 Agonist: Quinpirole (B1680403) or dopamine.
-
Adenylyl Cyclase Stimulator: Forskolin (B1673556).
-
Test Compound: this compound.
-
cAMP Detection Kit: HTRF, ELISA, or AlphaScreen-based kits.
B. Procedure:
-
Cell Plating: Seed cells into a 96-well plate and culture overnight.
-
Pre-incubation: Treat cells with varying concentrations of this compound for 15-30 minutes.
-
Stimulation: Add a fixed concentration of forskolin (to stimulate adenylyl cyclase) and a D2 agonist (e.g., quinpirole at its EC80) to the wells.
-
Incubation: Incubate for 30 minutes at 37°C to allow for changes in intracellular cAMP levels.
-
Lysis and Detection: Lyse the cells and measure cAMP concentration according to the kit manufacturer's protocol.
-
Data Analysis: Plot the cAMP levels against this compound concentration. This compound's antagonist activity will be observed as a concentration-dependent reversal of the quinpirole-induced decrease in cAMP. Calculate the IC50 value for this reversal.
Functional Assay: Phosphoinositide (PI) Hydrolysis for 5-HT2A Antagonism
This assay measures this compound's ability to block the 5-HT2A agonist-induced production of inositol (B14025) phosphates (IPs), a product of phospholipase C (PLC) activity.
A. Materials:
-
Cells: Cells expressing the 5-HT2A receptor.
-
Radiolabel: [3H]-myo-inositol.
-
5-HT2A Agonist: Serotonin (5-HT) or a specific agonist like DOI.
-
Test Compound: this compound.
-
Lithium Chloride (LiCl): To inhibit inositol monophosphatase and allow IPs to accumulate.
-
Anion-exchange Chromatography Columns: To separate [3H]-IPs.
B. Procedure:
-
Labeling: Incubate cells with [3H]-myo-inositol for 16-24 hours to label the cellular phosphoinositide pools.
-
Pre-incubation: Wash cells and pre-incubate with LiCl and varying concentrations of this compound for 15-30 minutes.
-
Stimulation: Add a 5-HT2A agonist and incubate for 30-60 minutes.
-
Extraction: Stop the reaction with an acid (e.g., perchloric acid) and extract the soluble inositol phosphates.
-
Separation: Separate the [3H]-IPs from free [3H]-inositol using anion-exchange chromatography.
-
Quantification: Measure the radioactivity of the eluted IP fraction using a scintillation counter.
-
Data Analysis: Determine the IC50 of this compound for the inhibition of agonist-stimulated IP accumulation.
Downstream Signaling: Western Blot for ERK1/2 and CREB Phosphorylation
This method assesses the effect of this compound on the phosphorylation state of key downstream signaling proteins.[7][11][18][19][20]
A. Materials:
-
Cells or Tissue: Cultured neuronal cells or brain tissue homogenates.
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), rabbit anti-total-ERK1/2, rabbit anti-phospho-CREB (Ser133), rabbit anti-total-CREB.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Lysis Buffer, SDS-PAGE gels, PVDF membranes, and Western blotting reagents.
-
Chemiluminescent Substrate and Imaging System.
B. Procedure:
-
Treatment: Treat cells with this compound, an agonist (e.g., for a pathway you expect this compound to block), or vehicle for a specified time (e.g., 5-30 minutes).
-
Lysis: Harvest cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration of the lysates (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with a primary antibody (e.g., anti-p-ERK) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash and apply chemiluminescent substrate.
-
-
Detection: Acquire the signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK) to normalize the phosphorylation signal.
-
Data Analysis: Quantify band intensities using densitometry software. Express the results as the ratio of phosphorylated protein to total protein.
Key Signaling Pathways
This compound's antagonism at D2 and 5-HT2A receptors interrupts their canonical G-protein-coupled signaling cascades.
This compound's Primary Pharmacological Actions
This compound exerts its effects through a combination of reuptake inhibition at monoamine transporters and direct antagonism at postsynaptic receptors.
Dopamine D2 Receptor Antagonism Signaling
The D2 receptor is coupled to the inhibitory G-protein, Gαi.[10][21] Its activation normally suppresses the production of cAMP. This compound, by blocking this receptor, prevents this inhibition.
Serotonin 5-HT2A Receptor Antagonism Signaling
The 5-HT2A receptor is coupled to the Gq/11 G-protein, which activates the phospholipase C (PLC) pathway.[5] this compound blocks this pathway, preventing the generation of second messengers IP3 and DAG.[3][5][22][23]
Conclusion
This compound possesses a distinctive and broad pharmacodynamic profile, characterized by its dual action as a monoamine reuptake inhibitor and a potent antagonist at multiple G-protein coupled receptors, notably the dopamine D2 and serotonin 5-HT2A receptors. This complex interplay of activities likely underlies its clinical efficacy in a range of depressive disorders, including those with psychotic features, and contributes to its rapid onset of action. The quantitative binding data and functional assays detailed in this guide provide a framework for understanding its molecular interactions, while the signaling pathway diagrams illustrate the downstream consequences of these interactions. This in-depth knowledge is crucial for the rational design of future therapeutic agents and for optimizing the clinical application of this compound.
References
- 1. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. Phospholipase Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Antidepressants induce acute CREB phosphorylation and CRE-mediated gene expression in glial cells: a possible contribution to GDNF production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. The neuropharmacological actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System [cpn.or.kr]
- 14. [35S]GTPgammaS binding in G protein-coupled receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Labelling of D2-dopaminergic and 5-HT2-serotonergic binding sites in human trophoblastic cells using [3H]-spiperone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Adenylyl cyclase interaction with the D2 dopamine receptor family; differential coupling to Gi, Gz, and Gs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 23. Phosphoinositide-specific phospholipase C in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics of Amoxapine and Its Active Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core pharmacokinetic principles of amoxapine and its pharmacologically active metabolites, 7-hydroxythis compound (B25571) and 8-hydroxythis compound (B25638). The information is curated for professionals in research, science, and drug development to facilitate a deeper understanding of this tricyclic antidepressant.
Quantitative Pharmacokinetic Parameters
The pharmacokinetic profile of this compound and its primary active metabolites is characterized by rapid absorption and extensive metabolism. The following tables summarize the key quantitative data from single-dose and steady-state studies.
Table 1: Single-Dose Pharmacokinetic Parameters of this compound and its Active Metabolites in Healthy Volunteers (100 mg Oral Dose) [1]
| Parameter | This compound | 7-Hydroxythis compound | 8-Hydroxythis compound |
| Tmax (h) | 1.0 - 2.0 | 1.0 - 3.0 | 1.0 - 3.0 |
| Cmax (ng/mL) | 67.4 ± 35.8 | - | Significantly lower than 8-hydroxythis compound |
| t½ (h) | 9.8 ± 2.6 | 5.1 | 30.8 |
| First-Pass Effect | 0.18 - 0.54 | - | - |
Table 2: General Pharmacokinetic Properties of this compound and its Major Active Metabolite
| Parameter | This compound | 8-Hydroxythis compound |
| Time to Peak Plasma Concentration (Tmax) | ~90 minutes[2][3][4] | - |
| Plasma Protein Binding | ~90%[2][3] | - |
| Elimination Half-Life (t½) | ~8 hours[2][3][5] | ~30 hours[2][3][5] |
| Metabolism | Primarily hepatic via CYP2D6[3][6] | - |
| Primary Route of Excretion | Renal, as conjugated glucuronides[2][5] | Renal, as conjugated glucuronides[2][5] |
| Volume of Distribution (Vd) | 0.9 - 1.2 L/kg[7] | - |
Experimental Protocols
The determination of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a commonly employed analytical technique.
Protocol for Determination of this compound and Metabolites in Human Plasma by HPLC
This protocol is based on methodologies described in the scientific literature for the quantification of this compound and its hydroxylated metabolites.[8][9]
1. Sample Preparation: Solid-Phase Extraction
-
Condition a C18 solid-phase extraction (SPE) column with methanol (B129727) followed by water.
-
Load 1 mL of human plasma onto the SPE column.
-
Wash the column with water to remove interfering substances.
-
Elute this compound and its metabolites with a suitable organic solvent, such as methanol or acetonitrile (B52724).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
2. HPLC Analysis
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and a buffer (e.g., phosphate (B84403) buffer) at a specific ratio, delivered isocratically.
-
Flow Rate: Typically 1.0 - 2.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
Quantification: Create a calibration curve using standards of known concentrations of this compound, 7-hydroxythis compound, and 8-hydroxythis compound. The peak areas of the analytes in the plasma samples are compared to the calibration curve to determine their concentrations.
Signaling Pathways and Experimental Workflows
Mechanism of Action and Metabolic Pathway
This compound exerts its therapeutic effects through a multi-faceted mechanism involving the modulation of several neurotransmitter systems. It is a potent inhibitor of norepinephrine (B1679862) reuptake and, to a lesser extent, serotonin (B10506) reuptake. Additionally, its active metabolite, 7-hydroxythis compound, possesses dopamine (B1211576) D2 receptor antagonist properties, contributing to its antipsychotic-like effects. The metabolism of this compound is primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme, leading to the formation of its active hydroxy metabolites.[3][6]
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for the pharmacokinetic analysis of this compound and its metabolites from clinical or preclinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Determination of the antidepressants maprotiline and this compound, and their metabolites, in plasma by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-lactancia.org [e-lactancia.org]
- 5. ClinPGx [clinpgx.org]
- 6. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of metabolites in a bioequivalence study II: this compound, 7-hydroxythis compound, and 8-hydroxythis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of this compound and its active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Amoxapine: A Comprehensive Technical Guide on its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and synthesis of amoxapine. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Properties of this compound
This compound is a tetracyclic antidepressant of the dibenzoxazepine (B10770217) class.[1] It is chemically distinct from other tricyclic antidepressants (TCAs) due to the presence of a seven-membered central ring containing both a nitrogen and an oxygen atom, and a piperazinyl ring in its side chain.[2] Structurally, it is the N-demethylated metabolite of the antipsychotic drug loxapine.[3][4]
The IUPAC name for this compound is 8-chloro-6-piperazin-1-ylbenzo[b][3][5]benzoxazepine.[3][6] Its chemical formula is C₁₇H₁₆ClN₃O.[3][7]
Caption: Chemical structure of this compound highlighting its key functional groups.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 313.8 g/mol | [3][6] |
| Melting Point | 175-176 °C | [2][3][8] |
| Appearance | Crystalline solid | [2] |
| Solubility | Insoluble in water; soluble in methanol.[8] | [8] |
| pKa (basic) | 7.6 - 8.71 | [2][3] |
| LogP | 3.4 | [3] |
| CAS Number | 14028-44-5 | [3][9] |
Synthesis of this compound
The synthesis of this compound is analogous to that of its parent compound, loxapine, and typically starts from 2-(4-chlorophenoxy)aniline.[2] The general scheme involves the formation of a ureide intermediate, followed by cyclization to form the dibenzoxazepine ring system.
Caption: A simplified workflow for the synthesis of this compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound.
Step 1: Synthesis of Ethyl 4-[(O-(p-chlorophenoxy)phenyl)carbamoyl]-1-piperazine carboxylate
-
Carbamate (B1207046) Formation: O-(p-chlorophenoxy)aniline hydrochloride is reacted with ethyl chlorocarbonate in a pyridine-ether solution to yield ethyl O-(p-chlorophenoxy)phenylcarbamate.[10]
-
Condensation: The resulting carbamate is then condensed with 1-carbethoxypiperazine. This reaction is typically carried out in refluxing benzene using a base such as sodium ethoxide (NaOCH₃) or sodium oxide (Na₂O).[10] This step produces the ureide intermediate, ethyl 4-[(O-(p-chlorophenoxy)phenyl)carbamoyl]-1-piperazine carboxylate.[10]
Step 2: Cyclization and Hydrolysis to this compound
-
Cyclization: The ureide intermediate is subjected to decarboxylation and cyclization. This is achieved by refluxing with a mixture of phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃).[2][10] This reaction forms the central dibenzoxazepine ring.
-
Hydrolysis: Subsequent alkaline hydrolysis removes the remaining carboethoxy group from the piperazine (B1678402) ring, yielding this compound.[2]
-
Purification: The crude product is purified by recrystallization from a solvent mixture such as benzene-petroleum ether to give 2-chloro-11-(1-piperazinyl)dibenz[b,f][3][5]oxazepine (this compound) as crystals with a melting point of 175-176°C.[2]
Mechanism of Action
This compound's antidepressant effects are attributed to its complex pharmacological profile. It acts as a potent inhibitor of norepinephrine (B1679862) reuptake and a moderate inhibitor of serotonin (B10506) reuptake.[2][3][11] This increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.[11]
Furthermore, unlike many other TCAs, this compound and its major active metabolite, 7-hydroxythis compound, are antagonists at dopamine (B1211576) D2 receptors.[2][11][12] This dual action contributes to its unique clinical profile, which includes antipsychotic properties.[2]
Caption: Mechanism of action of this compound at the neuronal synapse.
Receptor Binding Profile
The affinity of this compound for various neurotransmitter receptors and transporters has been quantified, as shown in the table below.
| Target | Binding Affinity (Kd or Ki) | Reference |
| Norepinephrine Transporter (NET) | Kd = 16 nM | [2] |
| Serotonin Transporter (SERT) | Kd = 58 nM | [2] |
| Dopamine D2 Receptor | Kd = 160 nM | [2] |
| Serotonin 5-HT2A Receptor | Ki = 1 nM | [2] |
| Serotonin 5-HT2C Receptor | Ki = 2 nM | [2] |
| α₁-Adrenergic Receptor | Kd = 50 nM | [2] |
| Histamine H₁ Receptor | Kd = 25 nM | [2] |
This guide has provided a detailed overview of the chemical structure, synthesis, and mechanism of action of this compound, tailored for a scientific audience. The structured data and diagrams are intended to serve as a valuable resource for research and development in medicinal chemistry and related fields.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound CAS#: 14028-44-5 [m.chemicalbook.com]
- 3. This compound | C17H16ClN3O | CID 2170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [drugcentral.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. drugs.com [drugs.com]
- 8. This compound(14028-44-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. This compound [webbook.nist.gov]
- 10. Synthetic Method of this compound - Chempedia - LookChem [lookchem.com]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
The Discovery and Developmental Odyssey of Amoxapine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amoxapine, a dibenzoxazepine (B10770217) derivative, stands as a unique agent within the class of tricyclic antidepressants (TCAs). Its development reveals a fascinating history rooted in the structural modification of the antipsychotic loxapine. This technical guide provides an in-depth exploration of the discovery, synthesis, and extensive preclinical and clinical evaluation of this compound. We will delve into its distinctive pharmacological profile, characterized by a dual mechanism of action involving the inhibition of norepinephrine (B1679862) and serotonin (B10506) reuptake, coupled with dopamine (B1211576) D2 receptor antagonism. This guide will present detailed methodologies from key studies, quantitative data in structured formats, and visual representations of its signaling pathways and developmental workflow to offer a comprehensive resource for researchers and drug development professionals.
Discovery and Synthesis
This compound emerged from the chemical exploration of the dibenzoxazepine class of compounds, which also yielded the antipsychotic drug loxapine. It was identified as the N-demethylated metabolite of loxapine, and its distinct pharmacological properties prompted its development as an antidepressant.[1] The United States Food and Drug Administration (FDA) approved this compound for the treatment of depression in 1992.[2]
Chemical Synthesis
The synthesis of this compound is intrinsically linked to the synthesis of its parent compound, loxapine. A common synthetic route involves a multi-step process:
-
SNAr Reaction: The synthesis often begins with a base-mediated intermolecular nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting 1-fluoro-2-nitrobenzene (B31998) with a substituted benzoate, such as methyl 5-chloro-2-hydroxybenzoate.
-
Nitro Group Reduction: The nitro group of the resulting compound is then reduced to an amine. This reduction is often achieved using a reagent like tin(II) chloride (SnCl2).
-
Intramolecular Cyclization: The newly formed amine undergoes an intramolecular cyclization reaction in the presence of a strong acid, such as sulfuric acid (H2SO4), to form the tricyclic dibenzoxazepine core.
-
Addition of the Piperazine (B1678402) Moiety: The final step involves the addition of the piperazine ring at the 11-position of the dibenzoxazepine nucleus.
While specific, detailed protocols for the original industrial synthesis of this compound are proprietary, the general principles follow established organic chemistry methodologies for this class of compounds.
Preclinical Development
The preclinical evaluation of this compound was crucial in elucidating its unique pharmacological profile, which combines features of both an antidepressant and an antipsychotic.
Pharmacodynamics: Receptor Binding and Neurotransmitter Reuptake Inhibition
This compound's mechanism of action is multifaceted, involving interactions with several key neurotransmitter systems.
Radioligand binding assays were instrumental in characterizing this compound's affinity for various receptors and transporters. A generalized protocol for such an assay is as follows:
-
Tissue Preparation: Whole brains (excluding the cerebellum) from rodents (e.g., rats or mice) are dissected and homogenized in an ice-cold buffer (e.g., 30 mM Na+/HEPES, pH 7.5). The homogenate is then centrifuged at high speed (e.g., 40,000 x g for 20 minutes) to pellet the cell membranes. The resulting pellet is resuspended in fresh buffer for use in the binding assay.
-
Binding Reaction: The membrane preparation is incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2 receptors, [3H]SCH-23390 for D1 receptors, or [3H]spiperone for D2 receptors) at a fixed concentration. To determine the affinity of this compound, varying concentrations of the drug are included in the incubation mixture.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand in the solution. The filters are then washed with ice-cold buffer to remove any residual unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of a non-labeled competing drug) from the total binding. The data are then analyzed to determine the inhibitory constant (Ki) of this compound for each receptor.
The following table summarizes the binding affinities (Ki) of this compound for various neurotransmitter transporters and receptors.
| Target | Ki (nM) |
| Transporters | |
| Norepinephrine Transporter (NET) | 16 |
| Serotonin Transporter (SERT) | 58 |
| Dopamine Transporter (DAT) | 4310 |
| Serotonin Receptors | |
| 5-HT2A | 0.5 |
| 5-HT2C | 2.0 |
| 5-HT3 | 300 (IC50) |
| 5-HT6 | 6.0 - 50 |
| 5-HT7 | 41 |
| Dopamine Receptors | |
| D2 | 3.6 - 160 |
| D3 | 11 |
| D4 | 2.0 - 40 |
| Adrenergic Receptors | |
| α1 | 50 |
| Histamine Receptors | |
| H1 | 7.9 - 25 |
| Muscarinic Acetylcholine Receptors | |
| mACh | 1000 |
Data compiled from various sources. The smaller the Ki value, the higher the binding affinity.
Animal Models of Depression
To assess its antidepressant potential, this compound was evaluated in various animal models of depression.
The Forced Swim Test is a widely used behavioral assay to screen for antidepressant activity. A typical protocol is as follows:
-
Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (e.g., 23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Pre-test Session (Day 1): Rodents (mice or rats) are placed in the cylinder for a 15-minute period. This initial exposure leads to an increase in immobility during the subsequent test session.
-
Drug Administration: this compound or a vehicle control is administered at various time points before the test session (e.g., 30 minutes for intraperitoneal injection or 60 minutes for oral administration).
-
Test Session (Day 2): The animals are placed back into the cylinder for a 5-minute test session.
-
-
Data Collection: The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is recorded.
-
Interpretation: A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.
The Tail Suspension Test is another common behavioral despair model used for screening antidepressants.
-
Apparatus: A rodent is suspended by its tail from a lever or a horizontal bar using adhesive tape. The apparatus is designed to prevent the animal from climbing or escaping.
-
Procedure: The animal is suspended for a period of 6 minutes.
-
Data Collection: The duration of immobility (the time the animal hangs passively without struggling) is measured.
-
Interpretation: A reduction in the total time of immobility suggests an antidepressant-like effect.
Pharmacokinetics
| Parameter | Value |
| Bioavailability | >60% |
| Time to Peak Plasma Concentration (Tmax) | ~90 minutes |
| Protein Binding | ~90% |
| Metabolism | Hepatic (primarily via CYP2D6) |
| Elimination Half-life (this compound) | 8-10 hours |
| Elimination Half-life (8-hydroxythis compound) | 30 hours |
Data compiled from various sources.[3]
Clinical Development
The clinical development of this compound focused on establishing its efficacy and safety in the treatment of major depressive disorder, including its more severe forms with psychotic features.
Early Clinical Trials: Comparison with Standard Tricyclics
Several double-blind, controlled clinical trials were conducted to compare the efficacy and safety of this compound with established TCAs like imipramine (B1671792) and amitriptyline (B1667244).[4][5]
-
Patient Population: Adult outpatients diagnosed with unipolar depression based on standardized diagnostic criteria of the era.
-
Study Design: A multi-week (e.g., 4-6 weeks) double-blind, randomized, placebo-controlled, and/or active-comparator (imipramine or amitriptyline) controlled study.
-
Dosage and Administration: Patients were typically initiated on a low dose of this compound (e.g., 50 mg two or three times daily) or the comparator drug, with the dose gradually titrated upwards based on clinical response and tolerability to a maximum daily dose (e.g., up to 300-400 mg for this compound).
-
Efficacy Assessments: Standardized rating scales were used to assess the severity of depressive symptoms at baseline and at regular intervals throughout the trial. These often included:
-
Hamilton Depression Rating Scale (HDRS)
-
Beck Depression Inventory (BDI)
-
Clinical Global Impression (CGI) scale
-
-
Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and laboratory parameters.
-
Key Findings: These studies generally demonstrated that this compound had comparable antidepressant efficacy to imipramine and amitriptyline.[4][5] Some studies suggested a more rapid onset of action for this compound, with clinical improvement observed within the first one to two weeks of treatment.[6]
Trials in Psychotic Depression
Given its dopamine-blocking properties, this compound was also investigated for the treatment of major depressive disorder with psychotic features.
-
Patient Population: Hospitalized patients with a diagnosis of major depression with psychotic features.
-
Study Design: A prospective, randomized, double-blind study comparing this compound monotherapy to a combination of amitriptyline and the antipsychotic perphenazine (B1679617).
-
Dosage: Dosages were adjusted based on clinical response.
-
Efficacy Assessments: Improvement in both depressive and psychotic symptoms was evaluated using standardized rating scales.
-
Key Findings: The study found that this compound monotherapy was comparable in efficacy to the combination of amitriptyline and perphenazine in improving both depressive and psychotic symptoms. Patients treated with this compound experienced significantly fewer extrapyramidal side effects.
Signaling Pathways and Mechanism of Action
This compound's therapeutic effects are mediated through its modulation of several neurotransmitter signaling pathways.
Norepinephrine and Serotonin Reuptake Inhibition
By blocking the norepinephrine transporter (NET) and the serotonin transporter (SERT), this compound increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing noradrenergic and serotonergic neurotransmission.
Dopamine D2 Receptor Antagonism
This compound's antagonism of the dopamine D2 receptor is thought to contribute to its antipsychotic properties, making it effective in treating psychotic depression.
Conclusion
The developmental history of this compound is a prime example of successful drug repositioning and the exploration of metabolite activity. Its unique pharmacological profile, combining potent antidepressant and notable antipsychotic properties, has carved a specific niche for its use in clinical practice, particularly in the management of severe and psychotic depression. The detailed examination of its discovery, preclinical characterization, and clinical evaluation provides valuable insights for the ongoing development of novel therapeutics for complex psychiatric disorders. This guide serves as a comprehensive repository of the foundational scientific and clinical work that established this compound as a valuable therapeutic agent.
References
- 1. karger.com [karger.com]
- 2. This compound and imipramine in the treatment of depressed outpatients: a controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of efficacy of this compound and imipramine in a multi-clinic double-blind study using the WHO schedule for a standard assessment of patients with depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound versus amitriptyline combined with perphenazine in the treatment of psychotic depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psychiatryonline.org [psychiatryonline.org]
Amoxapine: A Technical Guide to its Dual Antidepressant and Neuroleptic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amoxapine, a dibenzoxazepine (B10770217) derivative, possesses a unique pharmacological profile characterized by both antidepressant and neuroleptic properties. This dual activity stems from its distinct interactions with multiple neurotransmitter systems, primarily through the inhibition of norepinephrine (B1679862) reuptake and the blockade of dopamine (B1211576) and serotonin (B10506) receptors. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. The comprehensive information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel psychotropic agents.
Introduction
This compound is a well-established therapeutic agent indicated for the treatment of major depressive disorder, particularly when associated with anxiety or agitation.[1][2] Chemically, it is the N-demethylated metabolite of the antipsychotic drug loxapine (B1675254), a structural relationship that foreshadows its mixed pharmacological profile.[3] Unlike typical tricyclic antidepressants (TCAs), this compound exhibits a broader spectrum of activity that includes dopamine D2 receptor antagonism, a hallmark of neuroleptic agents.[4][5] This dual functionality makes this compound a subject of significant interest for understanding the neurobiology of depression and psychosis and for the development of next-generation therapeutics with multifaceted mechanisms of action.
Mechanism of Action
This compound's therapeutic effects are mediated through its interaction with a range of neurotransmitter receptors and transporters. Its primary mechanisms include:
-
Norepinephrine Reuptake Inhibition: this compound is a potent inhibitor of the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine. This action is central to its antidepressant efficacy.[4]
-
Dopamine D2 Receptor Antagonism: this compound and its active metabolite, 7-hydroxythis compound (B25571), act as antagonists at dopamine D2 receptors.[6][7] This blockade is responsible for its neuroleptic effects and contributes to its utility in treating psychotic depression.[1]
-
Serotonin Receptor Antagonism: this compound displays significant affinity for and antagonism of various serotonin receptor subtypes, most notably the 5-HT2A receptor.[6][8] This property is shared with many atypical antipsychotics and is thought to contribute to a lower risk of extrapyramidal side effects compared to typical neuroleptics.
The interplay of these actions results in a complex modulation of monoaminergic neurotransmission, underpinning its dual therapeutic applications.
Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki) of this compound and its major active metabolites, 7-hydroxythis compound and 8-hydroxythis compound, for key human central nervous system receptors. Lower Ki values indicate higher binding affinity.
| Receptor/Transporter | This compound Ki (nM) | 7-Hydroxythis compound Ki (nM) | 8-Hydroxythis compound Ki (nM) |
| Norepinephrine Transporter (NET) | 16[6] | - | - |
| Serotonin Transporter (SERT) | 58[6] | - | - |
| Dopamine D2 | 25-100[9] | Potent Antagonist[7][10] | - |
| Dopamine D4 | High Affinity[4] | - | - |
| Serotonin 5-HT2A | 0.5 - 2.0[6] | High Affinity[6] | - |
| Serotonin 5-HT2C | 1.8 | - | - |
| Serotonin 5-HT6 | High Affinity[4] | - | - |
| Serotonin 5-HT7 | 500[11] | - | - |
| Histamine H1 | 1.0 | - | - |
| Alpha-1 Adrenergic | 144[11] | - | - |
| Muscarinic M1 | 1192[11] | - | - |
Signaling Pathways and Pharmacodynamics
The antidepressant and neuroleptic effects of this compound can be attributed to its modulation of distinct intracellular signaling cascades.
Experimental Protocols
Radioligand Binding Assay for this compound
Objective: To determine the in vitro binding affinity (Ki) of this compound for a specific target receptor (e.g., human dopamine D2 receptor).
Materials:
-
Receptor Source: Cell membranes prepared from a stable cell line expressing the human dopamine D2 receptor.
-
Radioligand: [3H]Spiperone (a high-affinity D2 antagonist).
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: Haloperidol (B65202) (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Instrumentation: Scintillation counter, 96-well microplates, filtration apparatus.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding wells: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding wells: Haloperidol, radioligand, and cell membranes.
-
Competition wells: this compound dilutions, radioligand, and cell membranes.
-
-
Incubate the plate at room temperature for 60 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound (the concentration that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Preclinical Models
Objective: To evaluate the antidepressant-like effects of this compound in a rodent model of behavioral despair.
Procedure:
-
Acclimate male Sprague-Dawley rats to the testing room for at least one hour.
-
Administer this compound (e.g., 5, 10, 20 mg/kg, i.p.) or vehicle 60 minutes before the test.
-
Place each rat individually into a transparent cylinder (45 cm high, 20 cm diameter) filled with water (25°C) to a depth of 30 cm.
-
Record a 6-minute test session.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
A significant reduction in immobility time in the this compound-treated group compared to the vehicle group indicates an antidepressant-like effect.
Objective: To assess the antipsychotic-like activity of this compound by measuring its ability to disrupt a conditioned avoidance response.
Procedure:
-
Train rats in a shuttle box with a conditioned stimulus (CS; e.g., a light and tone) followed by an unconditioned stimulus (US; e.g., a mild foot shock).
-
The rat learns to avoid the US by moving to the other compartment of the shuttle box during the CS presentation.
-
Once the avoidance response is consistently established, administer this compound (e.g., 2.5, 5, 10 mg/kg, i.p.) or vehicle 60 minutes before the test session.
-
Record the number of successful avoidance responses.
-
A dose-dependent decrease in the number of avoidance responses without a significant effect on escape responses (moving to the other compartment after the onset of the US) is indicative of antipsychotic-like activity.
Clinical Efficacy
Psychotic Depression
This compound has demonstrated efficacy in the treatment of major depression with psychotic features.[1][12][13] Its dual action allows for the simultaneous targeting of both depressive and psychotic symptoms.
| Study | N | Design | Treatment Arms | Duration | Primary Outcome Measures | Key Findings |
| Anton et al. (1990)[13] | 38 | Double-blind | This compound vs. Amitriptyline (B1667244) + Perphenazine (B1679617) | 4 weeks | HAM-D, BPRS | Both groups showed similar improvement in depression and psychosis. This compound group had significantly fewer extrapyramidal side effects. |
| Apiquian et al. (2003)[14] | 17 | Open-label | This compound | 6 weeks | PANSS | Significant improvement in both positive and negative symptoms (p<0.001). |
Schizophrenia
Several studies have explored the utility of this compound in the treatment of schizophrenia, leveraging its dopamine-blocking properties.[5]
| Study | N | Design | Treatment Arms | Duration | Primary Outcome Measures | Key Findings |
| Chaudhry et al. (2007)[5] | 54 | Double-blind | This compound vs. Haloperidol | 6 weeks | PANSS | Both groups showed significant improvement in PANSS positive (30%) and total (20%) scores with no significant difference between groups. This compound group showed significant improvement in negative symptoms. |
| Reeves et al. (2013)[6] | 1 | Case Report | This compound Augmentation | - | PANSS | Improvement in positive and negative symptoms after this compound addition. PANSS positive score decreased from 31 to baseline. |
Positron Emission Tomography (PET) Studies
PET imaging has been instrumental in elucidating the in vivo receptor occupancy of this compound in the human brain.
Objective: To determine the in vivo occupancy of dopamine D2 and serotonin 5-HT2A receptors by this compound at clinically relevant doses.
Protocol Outline:
-
Recruit healthy human volunteers.
-
Administer this compound orally at varying doses (e.g., 50-250 mg/day) for a specified duration (e.g., 5 days) to achieve steady-state plasma concentrations.[8]
-
Perform PET scans using specific radiotracers:
-
[11C]raclopride for D2 receptors.
-
[18F]setoperone or [11C]MDL 100907 for 5-HT2A receptors.
-
-
Acquire dynamic PET data and corresponding arterial blood samples to measure the radiotracer input function.
-
Calculate receptor occupancy by comparing the binding potential of the radiotracer in the this compound-treated state to a baseline (drug-free) scan.
A study by Kapur et al. demonstrated that at a dose of 150 mg/day, this compound achieved approximately 63% D2 receptor occupancy and 98% 5-HT2A receptor occupancy.[6] This high 5-HT2A to D2 occupancy ratio is a characteristic feature of atypical antipsychotics.[8]
Side Effect Profile
The dual mechanism of this compound also influences its side effect profile. Due to its dopamine D2 receptor antagonism, this compound carries a risk of extrapyramidal symptoms (EPS), including tardive dyskinesia, although this risk may be mitigated by its potent 5-HT2A antagonism.[4] Other common side effects are typical of tricyclic antidepressants and include anticholinergic effects (dry mouth, constipation, blurred vision) and sedation.[2]
Conclusion
This compound's unique pharmacological profile, characterized by potent norepinephrine reuptake inhibition and significant dopamine D2 and serotonin 5-HT2A receptor antagonism, underpins its dual efficacy as both an antidepressant and a neuroleptic. This technical guide has provided a comprehensive overview of its mechanism of action, supported by quantitative receptor binding data, detailed experimental protocols for its evaluation, and a summary of its clinical utility. The multifaceted nature of this compound serves as a compelling model for the rational design of novel psychotropic agents with tailored efficacy and improved side effect profiles. Further research into the nuanced interactions of this compound and its metabolites with various signaling pathways will continue to advance our understanding of the neurobiological basis of psychiatric disorders and inform the development of future therapies.
References
- 1. Efficacy of this compound in psychotic depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound as an antipsychotic: comparative study versus haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Addition of this compound improves positive and negative symptoms in a patient with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Is this compound an atypical antipsychotic? Positron-emission tomography investigation of its dopamine2 and serotonin2 occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Comparison of the affinities of this compound and loxapine for various receptors in rat brain and the receptor down-regulation after chronic administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 7-Hydroxythis compound - Wikipedia [en.wikipedia.org]
- 11. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. This compound for the treatment of psychotically depressed subjects. A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound versus amitriptyline combined with perphenazine in the treatment of psychotic depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound shows atypical antipsychotic effects in patients with schizophrenia: results from a prospective open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacology of Amoxapine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacology of amoxapine in various animal models. The information presented herein is intended to support researchers and professionals involved in drug discovery and development by offering detailed insights into the compound's mechanism of action, pharmacokinetic profile, and behavioral effects. All quantitative data is summarized in structured tables, and key experimental protocols are detailed. Visual diagrams generated using Graphviz are included to illustrate signaling pathways and experimental workflows.
Introduction
This compound is a dibenzoxazepine (B10770217) derivative that is structurally related to the antipsychotic agent loxapine (B1675254).[1] It is classified as a second-generation antidepressant and exhibits a complex pharmacological profile, interacting with multiple neurotransmitter systems.[2][3] Its preclinical profile suggests a dual action, encompassing both antidepressant and neuroleptic-like properties, which is attributed to its unique receptor binding affinities and the pharmacological activity of its metabolites.[1][4] This guide delves into the core preclinical data that characterizes the pharmacological actions of this compound in animal models.
Receptor Binding Affinity
The affinity of this compound for various neurotransmitter receptors has been characterized primarily in rat brain tissue using radioligand binding assays.[5] These studies reveal a high affinity for serotonin (B10506), dopamine (B1211576), and adrenergic receptors, which underpins its therapeutic effects and side-effect profile.[5][6]
Table 1: Receptor Binding Affinity (Ki) of this compound in Rat Brain [5][7]
| Receptor Family | Receptor Subtype | Ki (nM) |
| Serotonin | 5-HT1 | >1000 (low affinity) |
| 5-HT2 | <100 (high affinity) | |
| Dopamine | D1 | >1000 (low affinity) |
| D2 | <100 (high affinity) | |
| Adrenergic | α1 | <100 (high affinity) |
| α2 | <1000 (moderate affinity) | |
| β | No significant affinity | |
| Muscarinic | M | >1000 (low affinity) |
| GABA | GABA | >1000 (low affinity) |
| Benzodiazepine | BZ | No significant affinity |
Note: Ki values are inversely proportional to binding affinity; a lower Ki value indicates a higher affinity.
Experimental Protocol: Radioligand Binding Assay
A standard radioligand binding assay is employed to determine the affinity of a test compound like this compound for a specific receptor.[8][9]
Objective: To determine the inhibitory constant (Ki) of this compound for a target receptor.
Materials:
-
Rat brain tissue homogenate (or cell lines expressing the receptor of interest)
-
Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2 receptors)
-
This compound solutions of varying concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend it in the assay buffer to a specific protein concentration.[8]
-
Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.[8]
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period to allow the binding to reach equilibrium.[8]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound ligand.[8]
-
Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.[8]
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Workflow
Pharmacokinetics in Animal Models
Pharmacokinetic studies in animals are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound and for translating preclinical findings to clinical applications. While comprehensive comparative data across multiple species is limited in the public domain, some key parameters have been reported.
Table 2: Pharmacokinetic Parameters of this compound in Animals and Humans [2][10]
| Species | Route | Tmax (hours) | t1/2 (hours) | Protein Binding (%) | Bioavailability (%) |
| Rat | Oral | ~1.5 | ~8 | ~90 | Not Reported |
| Dog | Oral | Not Reported | Not Reported | Not Reported | Not Reported |
| Human | Oral | ~1.5 | 8 | ~90 | Not Reported |
Note: Data for animal models is sparse in publicly available literature. The primary active metabolite, 8-hydroxythis compound, has a longer half-life of approximately 30 hours in humans.[2][10]
In Vivo Pharmacology: Behavioral Models
This compound has been evaluated in a range of behavioral models in rodents to characterize its antidepressant and antipsychotic-like effects.
Antidepressant-like Activity: Forced Swim Test
The forced swim test (FST) is a widely used model to screen for antidepressant activity. In this test, antidepressant compounds typically reduce the duration of immobility.
Table 3: Effects of this compound in the Rodent Forced Swim Test
| Species | Dose Range (mg/kg) | Effect |
| Mouse | 5 - 20 | Decrease in immobility time |
| Rat | 5 - 20 | Decrease in immobility time |
Note: Effective doses can vary depending on the specific strain and experimental conditions.[3]
Objective: To assess the antidepressant-like effect of this compound by measuring the duration of immobility in mice.
Materials:
-
Male mice (e.g., C57BL/6)
-
This compound solution
-
Vehicle control (e.g., saline)
-
Cylindrical water tank (e.g., 25 cm high, 10 cm diameter)
-
Water at 23-25°C
-
Video recording system (optional)
-
Stopwatch
Procedure:
-
Dosing: Administer this compound or vehicle to the mice (e.g., intraperitoneally) 30-60 minutes before the test.
-
Test Session: Gently place each mouse individually into the water-filled cylinder for a 6-minute session. The water depth should be sufficient to prevent the mouse from touching the bottom with its tail or paws (e.g., 15 cm).[11]
-
Behavioral Scoring: During the last 4 minutes of the 6-minute session, record the cumulative time the mouse spends immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.[12]
-
Data Analysis: Compare the mean immobility time between the this compound-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Forced Swim Test Workflow
Antipsychotic-like Activity
This compound's D2 receptor antagonism suggests potential antipsychotic properties, which have been investigated in models such as the prepulse inhibition test, catalepsy test, and conditioned avoidance response.
PPI is a measure of sensorimotor gating, a process that is deficient in schizophrenic patients. Antipsychotic drugs can often reverse deficits in PPI induced by dopamine agonists. This compound has been shown to attenuate apomorphine-induced disruption of PPI in rats, suggesting antipsychotic-like activity.[13]
Table 4: Effect of this compound on Prepulse Inhibition in Rats [13]
| Model | This compound Dose (mg/kg) | Effect |
| Apomorphine-induced PPI deficit | 10 | Attenuation of the deficit |
Catalepsy, a state of motor immobility, is often induced by typical antipsychotics and is considered a predictor of extrapyramidal side effects. This compound has been shown to induce catalepsy, but this effect is described as qualitatively different from that of classical neuroleptics.[4] Notably, doses that are effective in the PPI test did not produce catalepsy, suggesting a potential separation between therapeutic and side effects.[13]
In the CAR test, animals learn to avoid an aversive stimulus (e.g., footshock) by responding to a preceding conditioned stimulus (e.g., a tone). Antipsychotic drugs characteristically suppress this conditioned avoidance response. This compound has been shown to produce a transitory suppression of the avoidance reaction in rats.[4]
Signaling Pathways
Based on its receptor binding profile, the primary mechanism of action of this compound involves the modulation of several key neurotransmitter systems.
This compound's Primary Targets
Conclusion
The preclinical pharmacology of this compound in animal models reveals a compound with a multifaceted mechanism of action. Its potent interaction with norepinephrine and serotonin transporters, coupled with its antagonism of dopamine D2 and serotonin 5-HT2A receptors, provides a strong basis for its observed antidepressant and antipsychotic-like effects. The data from behavioral models, such as the forced swim test and prepulse inhibition test, further substantiate its dual pharmacological profile. This in-depth guide, with its consolidated data and detailed protocols, serves as a valuable resource for the scientific community engaged in the research and development of novel psychotropic agents. Further preclinical studies are warranted to fully elucidate the therapeutic potential and to optimize the translation of these findings to clinical settings.
References
- 1. The neuropharmacological actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 4. This compound in experimental psychopharmacology: a neuroleptic or an antidepressant? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Comparison of the affinities of this compound and loxapine for various receptors in rat brain and the receptor down-regulation after chronic administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - LKT Labs [lktlabs.com]
- 7. Quantitative prediction of catalepsy induced by this compound, cinnarizine and cyclophosphamide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. Pharmacokinetics of this compound and its active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antipsychoticlike effects of this compound, without catalepsy, using the prepulse inhibition of the acoustic startle reflex test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Differential Pharmacological Landscape of Amoxapine Metabolites: A Technical Guide to 7-Hydroxyamoxapine and 8-Hydroxyamoxapine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amoxapine, a dibenzoxazepine (B10770217) antidepressant, undergoes extensive metabolism to form two primary active metabolites: 7-hydroxythis compound (B25571) and 8-hydroxythis compound (B25638). These metabolites contribute significantly to the overall pharmacological profile of this compound, exhibiting distinct and complementary mechanisms of action. This technical guide provides an in-depth analysis of the roles of 7-hydroxythis compound and 8-hydroxythis compound, focusing on their receptor binding profiles, pharmacokinetic properties, and functional activities. Detailed experimental methodologies for key assays are provided, and signaling pathways are visualized to offer a comprehensive understanding for researchers and drug development professionals.
Introduction
This compound is a well-established antidepressant with a pharmacological profile that includes both norepinephrine (B1679862) reuptake inhibition and dopamine (B1211576) receptor blockade, contributing to its efficacy in depression, particularly when accompanied by anxiety or agitation.[1] The clinical effects of this compound are not solely attributable to the parent drug but are a composite of the activities of its principal active metabolites, 7-hydroxythis compound and 8-hydroxythis compound. Understanding the distinct contributions of these metabolites is crucial for a complete comprehension of this compound's therapeutic actions and side-effect profile. This guide delineates the individual pharmacological roles of these metabolites, providing a technical framework for further research and development.
Metabolic Pathway of this compound
This compound is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP2D6 being a key enzyme.[2] Hydroxylation at the 7 and 8 positions of the dibenzoxazepine ring results in the formation of 7-hydroxythis compound and 8-hydroxythis compound, respectively.[3]
Pharmacokinetic Profiles
The pharmacokinetic properties of this compound and its metabolites are summarized in Table 1. Notably, 8-hydroxythis compound has a significantly longer half-life than both this compound and 7-hydroxythis compound, which has implications for the dosing and sustained effects of the parent drug.[2]
| Parameter | This compound | 7-Hydroxythis compound | 8-Hydroxythis compound | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours | - | - | [2] |
| Elimination Half-life (t½) | ~8 hours | ~6.5 hours | ~30 hours | [2] |
| Plasma Protein Binding | ~90% | - | - | [2] |
| Primary Route of Elimination | Renal (as conjugated metabolites) | Renal (as conjugated metabolites) | Renal (as conjugated metabolites) | [2] |
Table 1: Pharmacokinetic Parameters of this compound and its Hydroxylated Metabolites.
Comparative Pharmacodynamics
The distinct pharmacological activities of 7-hydroxythis compound and 8-hydroxythis compound are central to the dual-action profile of this compound.
7-Hydroxythis compound: The Neuroleptic Component
8-Hydroxythis compound: The Antidepressant Component
In contrast, 8-hydroxythis compound is a potent inhibitor of both norepinephrine (NET) and serotonin (B10506) (SERT) transporters.[5] It has a more pronounced inhibitory action on serotonin uptake compared to the parent drug, this compound.[4] This profile is characteristic of a serotonin-norepinephrine reuptake inhibitor (SNRI), contributing significantly to the antidepressant efficacy of this compound.[5]
The following diagram illustrates the proposed primary signaling actions of the two metabolites.
Receptor Binding Affinity Profile
While a complete comparative dataset of Ki values for both metabolites from a single source is challenging to obtain from publicly available literature, Table 2 summarizes the available information on the receptor binding affinities of the parent drug, this compound, and the described activities of its metabolites. This table highlights the distinct profiles of the two metabolites.
| Receptor/Transporter | This compound (Ki, nM) | 7-Hydroxythis compound Activity | 8-Hydroxythis compound Activity | Reference(s) |
| Dopamine D2 | High Affinity | Potent Antagonist | - | [3][4][6] |
| Serotonin Transporter (SERT) | 58 | - | Potent Inhibitor | [3][4][5] |
| Norepinephrine Transporter (NET) | 16 | Similar to this compound | Potent Inhibitor | [3][4] |
| Serotonin 5-HT2A | 0.5 | Affinity | - | [3] |
| Serotonin 5-HT2C | High Affinity | - | - | [7] |
| α1-Adrenergic | High Affinity | - | - | [6] |
| Histamine H1 | Significant Affinity | - | - | [3] |
Table 2: Receptor Binding and Transporter Inhibition Profile of this compound and Qualitative Activities of its Metabolites. (Note: A dash indicates that no specific data on this interaction was prominently found in the searched literature).
A Novel Role: Inhibition of Bacterial β-Glucuronidase
Recent research has uncovered a novel role for this compound and its metabolites as potent inhibitors of bacterial β-glucuronidase (GUS).[8] This enzyme, present in the gut microbiome, is implicated in the severe diarrhea induced by the chemotherapeutic agent irinotecan (B1672180). By inhibiting GUS, this compound and its metabolites can prevent the conversion of the inactive irinotecan metabolite, SN-38G, back to its toxic form, SN-38, in the gut.[8]
| Compound | GUS Enzyme Assay (IC50, nM) | Cell-Based GUS Activity Assay (IC50, nM) | Reference(s) |
| This compound | 796 ± 29 | 58 ± 5 | [8] |
| 7-Hydroxythis compound | 981 ± 183 | 41 ± 6 | [8] |
| 8-Hydroxythis compound | 1,991 ± 275 | 100 ± 1 | [8] |
Table 3: Inhibitory Potency of this compound and its Metabolites against Bacterial β-Glucuronidase.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the characterization of 7-hydroxythis compound and 8-hydroxythis compound.
Radioligand Receptor Binding Assays (General Protocol)
This protocol outlines a general procedure for determining the binding affinity (Ki) of test compounds at G-protein coupled receptors, such as dopamine and serotonin receptors.
Workflow:
Materials and Reagents:
-
Cell membranes expressing the target receptor (e.g., human D2 or 5-HT2A receptors).
-
Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A).
-
Test compounds: 7-hydroxythis compound and 8-hydroxythis compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).
-
Non-specific binding control (a high concentration of a non-radiolabeled ligand for the target receptor).
-
Glass fiber filters.
-
Scintillation cocktail.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash and resuspend the membrane pellet in the assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound or the non-specific binding control.
-
Binding Reaction: Initiate the reaction by adding the membrane preparation to each well. Incubate at a specified temperature for a duration sufficient to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Neurotransmitter Transporter Uptake Assay (General Protocol)
This protocol describes a method to assess the inhibitory activity of compounds on neurotransmitter transporters like SERT and NET.
Workflow:
Materials and Reagents:
-
Cell line stably expressing the target transporter (e.g., HEK293-hSERT or hNET).
-
Radiolabeled substrate (e.g., [³H]-Serotonin for SERT, [³H]-Norepinephrine for NET).
-
Test compounds: 8-hydroxythis compound.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Known transporter inhibitor as a positive control.
Procedure:
-
Cell Culture: Culture cells expressing the transporter to confluence in appropriate multi-well plates.
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound or vehicle in the assay buffer.
-
Uptake Initiation: Add the radiolabeled substrate to initiate the uptake reaction and incubate for a short period at a controlled temperature.
-
Uptake Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold assay buffer.
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration-dependent inhibition of substrate uptake by the test compound and calculate the IC50 value.
Bacterial β-Glucuronidase (GUS) Inhibition Assay
This protocol is based on the methodology described in the study by Cheng et al. (2014).[8]
Materials and Reagents:
-
Purified bacterial β-glucuronidase (GUS).
-
Substrate: p-nitrophenyl-β-D-glucuronide (PNPG).
-
Test compounds: this compound, 7-hydroxythis compound, and 8-hydroxythis compound.
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Stop solution (e.g., 0.2 M sodium carbonate).
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the GUS enzyme.
-
Pre-incubation: Pre-incubate the enzyme with the test compound for a specified time at 37°C.
-
Reaction Initiation: Add the substrate (PNPG) to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a set period.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Measurement: Measure the absorbance of the product (p-nitrophenol) at 405 nm using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Conclusion
The active metabolites of this compound, 7-hydroxythis compound and 8-hydroxythis compound, possess distinct and clinically relevant pharmacological profiles. 7-hydroxythis compound is a potent dopamine D2 receptor antagonist, contributing to the neuroleptic properties of the parent drug. In contrast, 8-hydroxythis compound acts as a serotonin-norepinephrine reuptake inhibitor, which is a key contributor to this compound's antidepressant effects. This dual mechanism of action, mediated by its active metabolites, provides a unique therapeutic profile for this compound. Furthermore, the recently identified role of these metabolites as inhibitors of bacterial β-glucuronidase opens up new avenues for their potential therapeutic application in mitigating chemotherapy-induced gastrointestinal toxicity. A thorough understanding of the individual contributions of these metabolites is essential for optimizing the clinical use of this compound and for the design of new drugs with tailored pharmacological properties. Further research is warranted to fully elucidate the complete receptor binding profiles of these metabolites to provide a more comprehensive quantitative comparison.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Old drug new use--amoxapine and its metabolites as potent bacterial β-glucuronidase inhibitors for alleviating cancer drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Addition of this compound improves positive and negative symptoms in a patient with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of metabolites in a bioequivalence study II: this compound, 7-hydroxythis compound, and 8-hydroxythis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-Hydroxythis compound - Wikipedia [en.wikipedia.org]
- 6. [Comparison of the affinities of this compound and loxapine for various receptors in rat brain and the receptor down-regulation after chronic administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. race.elsevierpure.com [race.elsevierpure.com]
- 8. Old drug new use - this compound and its metabolites as potent bacterial β-glucuronidase inhibitors for alleviating cancer drug toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Amoxapine's Dichotomous Inhibition of Norepinephrine and Serotonin Reuptake: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amoxapine, a dibenzoxazepine (B10770217) derivative, is a tetracyclic antidepressant that exerts its therapeutic effects through the modulation of central nervous system monoamine levels. This document provides an in-depth technical analysis of this compound's primary mechanism of action: the inhibition of norepinephrine (B1679862) and serotonin (B10506) reuptake. It consolidates quantitative data on its binding affinities, details the experimental protocols for assessing these interactions, and visualizes the associated signaling pathways. The pharmacological activity of its principal metabolites, 8-hydroxythis compound (B25638) and 7-hydroxythis compound (B25571), is also discussed, highlighting their contribution to the drug's overall profile.
Quantitative Analysis of this compound's Binding Affinity and Reuptake Inhibition
This compound demonstrates a notable preference for the norepinephrine transporter (NET) over the serotonin transporter (SERT). This is evident from its binding affinity (Ki) values, which quantify the concentration of the drug required to occupy 50% of the transporters in vitro. A lower Ki value indicates a higher binding affinity.
In studies on human transporters, this compound exhibits a Ki of 16 nM at NET and 58 nM at SERT.[1] This preferential binding to NET is a key characteristic of its pharmacological profile. This compound is metabolized in the body to form active metabolites, primarily 8-hydroxythis compound and 7-hydroxythis compound.[2] While specific Ki or IC50 values for these metabolites at NET and SERT are not consistently reported in publicly available literature, qualitative descriptions indicate that 8-hydroxythis compound is a more potent inhibitor of serotonin reuptake compared to the parent compound, while 7-hydroxythis compound is a more potent antagonist of dopamine (B1211576) receptors.[3][4]
| Compound | Transporter | Species | Parameter | Value (nM) |
| This compound | Norepinephrine Transporter (NET) | Human | Ki | 16[1] |
| This compound | Serotonin Transporter (SERT) | Human | Ki | 58[1] |
| 8-Hydroxythis compound | Serotonin Transporter (SERT) | - | - | More potent inhibitor than this compound[3] |
| 7-Hydroxythis compound | Dopamine D2 Receptor | - | - | Potent antagonist |
Table 1: Binding Affinities (Ki) of this compound for Human Norepinephrine and Serotonin Transporters.
Experimental Protocols
The quantitative data presented above are typically determined through two primary types of in vitro assays: radioligand binding assays and neurotransmitter uptake inhibition assays.
Radioligand Binding Assay
This assay measures the direct binding of a compound to a specific transporter.
Objective: To determine the binding affinity (Ki) of this compound and its metabolites for NET and SERT.
Methodology:
-
Preparation of Transporter-Expressing Membranes: Cell lines (e.g., HEK293) stably expressing human NET or SERT are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.
-
Competitive Binding Incubation: A fixed concentration of a radiolabeled ligand known to bind specifically to the transporter of interest (e.g., [³H]nisoxetine for NET, [³H]citalopram for SERT) is incubated with the prepared cell membranes.
-
Addition of Competitor: A range of concentrations of the unlabeled test compound (this compound or its metabolites) is added to the incubation mixture.
-
Equilibrium and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Neurotransmitter Uptake Inhibition Assay
This functional assay measures the ability of a compound to inhibit the transport of neurotransmitters into cells.
Objective: To determine the functional inhibitory potency (IC50) of this compound and its metabolites on NET and SERT activity.
Methodology:
-
Cell Culture: Cell lines stably expressing human NET or SERT are cultured in multi-well plates.
-
Pre-incubation with Inhibitor: The cells are pre-incubated with various concentrations of the test compound (this compound or its metabolites).
-
Initiation of Uptake: A radiolabeled neurotransmitter (e.g., [³H]norepinephrine for NET, [³H]serotonin for SERT) is added to the wells to initiate uptake.
-
Termination of Uptake: After a defined incubation period, the uptake process is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabeled neurotransmitter.
-
Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity, representing the amount of transported neurotransmitter, is measured by scintillation counting.
-
Data Analysis: The data are used to generate a dose-response curve, from which the IC50 value is determined.
Signaling Pathways and Visualizations
The inhibition of norepinephrine and serotonin reuptake by this compound leads to an increased concentration of these neurotransmitters in the synaptic cleft. This enhanced availability results in the activation of various postsynaptic receptors, triggering downstream signaling cascades that are believed to mediate the antidepressant effects.
Norepinephrine Signaling Pathway
Increased synaptic norepinephrine primarily acts on postsynaptic α1, α2, and β-adrenergic receptors. Activation of these G-protein coupled receptors (GPCRs) initiates distinct intracellular signaling pathways.
Caption: Postsynaptic signaling pathways activated by norepinephrine.
Serotonin Signaling Pathway
Increased synaptic serotonin primarily acts on postsynaptic 5-HT1A and 5-HT2A receptors, which are also GPCRs that trigger different intracellular responses.
Caption: Postsynaptic signaling pathways activated by serotonin.
Experimental Workflow
The overall process for determining the reuptake inhibition profile of a compound like this compound can be visualized as a logical workflow.
Caption: Workflow for determining transporter inhibition profiles.
Conclusion
This compound acts as a potent inhibitor of both norepinephrine and serotonin reuptake, with a clear preference for the norepinephrine transporter. This dual action, further modulated by its active metabolites, underpins its efficacy as an antidepressant. The quantitative data derived from radioligand binding and neurotransmitter uptake assays provide a clear picture of its pharmacological profile. Understanding the downstream signaling consequences of enhanced noradrenergic and serotonergic neurotransmission is crucial for elucidating its therapeutic effects and potential side effects. This technical guide provides a consolidated resource for researchers and professionals in the field of drug development, offering a detailed overview of this compound's core mechanism of action.
References
- 1. Old drug new use - this compound and its metabolites as potent bacterial β-glucuronidase inhibitors for alleviating cancer drug toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of this compound and its active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of metabolites in a bioequivalence study II: this compound, 7-hydroxythis compound, and 8-hydroxythis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-Hydroxythis compound - Wikipedia [en.wikipedia.org]
Amoxapine's Antagonism of Dopamine D2 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amoxapine, a dibenzoxazepine (B10770217) derivative, is pharmacologically unique among tricyclic antidepressants due to its significant antagonist activity at the dopamine (B1211576) D2 receptor. This property, shared with many antipsychotic agents, contributes to its distinct clinical profile, particularly in the treatment of depression with psychotic features. This technical guide provides an in-depth examination of this compound's interaction with the dopamine D2 receptor, consolidating quantitative binding and functional data, detailing the experimental methodologies used for their determination, and visualizing the core signaling pathways involved.
Introduction
This compound is a well-established antidepressant medication that also possesses antipsychotic properties.[1][2][3][4] Its mechanism of action is multifaceted, involving the inhibition of norepinephrine (B1679862) and serotonin (B10506) reuptake, which is characteristic of tricyclic antidepressants.[3] However, a key distinguishing feature of this compound is its potent antagonism of dopamine D2 receptors, a mechanism central to the action of antipsychotic drugs.[1][2][4] This dual action provides a therapeutic advantage in specific patient populations but also necessitates a thorough understanding of its dopaminergic pharmacology to mitigate potential side effects, such as extrapyramidal symptoms.[4][5] This guide will focus specifically on the interaction of this compound with the dopamine D2 receptor, providing a technical overview for researchers and drug development professionals.
Quantitative Pharmacology of this compound at the Dopamine D2 Receptor
The affinity and functional potency of this compound at the dopamine D2 receptor have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available in the literature.
Table 1: In Vitro Binding Affinity and Functional Potency of this compound at the Dopamine D2 Receptor
| Parameter | Value | Species | Assay Type | Radioligand | Source |
| Ki (Inhibition Constant) | < 100 nM | Rat | Radioligand Binding | Not Specified | [1] |
| Ki (Inhibition Constant) | 67 nM | Human | Radioligand Binding | [3H]Spiperone | [6] |
| IC50 (Half-maximal Inhibitory Concentration) | 200 nM | Human | Radioligand Binding | [3H]Spiperone | [6] |
Ki represents the concentration of this compound required to occupy 50% of the D2 receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity. IC50 is the concentration of this compound that inhibits 50% of the specific binding of a radioligand to the D2 receptor.
Table 2: In Vivo Dopamine D2 Receptor Occupancy of this compound in Humans
| Daily Dose | D2 Receptor Occupancy (%) | Study Population | Imaging Agent | Source |
| 50 mg | Not Reported (Dose-dependent increase) | Healthy Volunteers | [11C]-raclopride | [7] |
| 100 mg | Near Saturation of 5-HT2, dose-dependent increase for D2 | Healthy Volunteers | [11C]-raclopride | [7] |
| 150 mg | 63% | Healthy Volunteers | [11C]-raclopride | [8] |
| 250 mg | < 80% | Healthy Volunteers | [11C]-raclopride | [7] |
Receptor occupancy refers to the percentage of D2 receptors in the brain that are bound by this compound at a given dose. This is a critical parameter for predicting both therapeutic efficacy and the risk of side effects.
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of inhibitory G proteins.[9] Antagonism of these receptors by this compound blocks the downstream signaling cascade initiated by dopamine.
Diagram of the Dopamine D2 Receptor Signaling Pathway
References
- 1. [Comparison of the affinities of this compound and loxapine for various receptors in rat brain and the receptor down-regulation after chronic administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound--an antidepressant with some neuroleptic properties? A review of its chemistry, animal pharmacology and toxicology, human pharmacology, and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Is this compound an atypical antipsychotic? Positron-emission tomography investigation of its dopamine2 and serotonin2 occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Addition of this compound improves positive and negative symptoms in a patient with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dopamine receptor - Wikipedia [en.wikipedia.org]
Amoxapine's Interaction with the Serotonin 6 Receptor (HTR6): A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the molecular interaction between the tricyclic antidepressant amoxapine and the serotonin (B10506) 6 receptor (HTR6). The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of binding characteristics, functional antagonism, and the associated signaling pathways.
Executive Summary
This compound, a dibenzoxazepine (B10770217) tricyclic antidepressant, functions as an antagonist at the serotonin 6 receptor (HTR6). This interaction is characterized by the inhibition of the canonical Gs alpha subunit (Gαs)-mediated signaling cascade, leading to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This antagonism has been implicated in potential therapeutic avenues beyond depression, including the modulation of amyloid-beta (Aβ) generation, a key pathological hallmark of Alzheimer's disease. This guide synthesizes the available quantitative data, details the experimental methodologies for assessing this interaction, and visually represents the core signaling pathways and experimental workflows.
Quantitative Interaction Data
The potency of this compound's interaction with the HTR6 receptor has been quantified through functional assays. The following table summarizes the key data point.
| Compound | Parameter | Value | Species | Assay Type | Reference |
| This compound | IC50 | 300 nM | Human | GloSensor™ cAMP Assay | [1] |
Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the HTR6-mediated cAMP production.
HTR6 Signaling Pathways and this compound's Point of Intervention
The HTR6 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs protein, activating adenylyl cyclase and leading to an increase in intracellular cAMP.[2] However, research has revealed that HTR6 can also engage in non-canonical signaling pathways. This compound, by acting as an antagonist, blocks the initiation of these cascades.
Canonical Gαs-cAMP Signaling Pathway
The primary signaling pathway for HTR6 involves its coupling to the Gαs protein. Upon serotonin binding, HTR6 undergoes a conformational change, activating Gαs, which in turn stimulates adenylyl cyclase to produce cAMP. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB. This compound's antagonism at HTR6 prevents this entire cascade from being initiated by serotonin.
Non-Canonical HTR6 Signaling Pathways
Emerging evidence suggests that HTR6 can also signal through pathways independent of Gαs and cAMP. These include interactions with β-arrestin2, Cyclin-Dependent Kinase 5 (CDK5), and the mechanistic Target of Rapamycin (mTOR) pathway.[1][3] The antagonism of HTR6 by this compound has been shown to modulate these pathways, contributing to effects such as the reduction of amyloid-β generation.[1][3]
Experimental Protocols
The characterization of this compound's interaction with HTR6 relies on robust in vitro assays. The following sections detail the methodologies for a competitive radioligand binding assay and a functional cAMP assay.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes expressing human HTR6
-
Radioligand (e.g., [³H]-LSD)
-
Unlabeled this compound
-
Binding buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
96-well filter plates (e.g., GF/C)
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw cell membranes expressing HTR6 on ice and resuspend in binding buffer to a predetermined optimal concentration.
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of binding buffer (for total binding) or a high concentration of a known non-selective ligand like methiothepin (B1206844) (for non-specific binding).
-
50 µL of this compound at various concentrations (serial dilution).
-
50 µL of radioligand (e.g., [³H]-LSD) at a fixed concentration (typically at or below its Kd).
-
100 µL of the cell membrane suspension.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GloSensor™ cAMP Functional Assay
This is a live-cell, bioluminescence-based assay to measure changes in intracellular cAMP levels in real-time.
Materials:
-
HEK293 cells (or other suitable cell line) stably or transiently expressing human HTR6 and the pGloSensor™-22F cAMP Plasmid.
-
Cell culture medium.
-
CO₂-independent medium.
-
GloSensor™ cAMP Reagent.
-
This compound.
-
HTR6 agonist (e.g., Serotonin or ST1936).
-
White, opaque 96- or 384-well assay plates.
-
Luminometer.
Procedure:
-
Cell Preparation: Culture cells expressing HTR6 and the GloSensor™ biosensor. On the day of the assay, harvest the cells and resuspend them in CO₂-independent medium containing the GloSensor™ cAMP Reagent.
-
Equilibration: Dispense the cell suspension into the wells of the assay plate and incubate at room temperature for at least 2 hours to allow for cell attachment and equilibration of the reagent.
-
Assay Protocol (Antagonist Mode):
-
Measure the baseline luminescence.
-
Add this compound at various concentrations to the wells and incubate for 15-30 minutes.
-
Add a fixed concentration of an HTR6 agonist (typically at its EC80 concentration) to all wells except the negative control.
-
Immediately begin measuring luminescence kinetically or at a fixed time point (e.g., 15-30 minutes post-agonist addition).
-
-
Data Analysis:
-
Normalize the data to the baseline reading.
-
Calculate the percentage of inhibition of the agonist-induced cAMP response for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Conclusion
This compound demonstrates clear antagonistic activity at the human serotonin 6 receptor, primarily by inhibiting the Gαs-cAMP signaling pathway. This interaction, quantified by a functional IC50 of 300 nM, also influences non-canonical signaling cascades involving β-arrestin2 and CDK5. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other novel compounds targeting HTR6. A thorough understanding of these molecular interactions is paramount for the development of next-generation therapeutics for a range of neurological and psychiatric disorders.
References
- 1. A tricyclic antidepressant, this compound, reduces amyloid-β generation through multiple serotonin receptor 6-mediated targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDSP Kᵢ Database [pdspdb.unc.edu]
- 3. A tricyclic antidepressant, this compound, reduces amyloid-β generation through multiple serotonin receptor 6-mediated targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Amoxapine Dosage and Administration in Rodent Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Amoxapine is a tricyclic antidepressant with a unique pharmacological profile that includes both norepinephrine (B1679862) reuptake inhibition and dopamine (B1211576) receptor antagonism.[1][2][3][4] This dual mechanism of action contributes to its antidepressant and potential antipsychotic-like effects, making it a compound of interest in preclinical rodent research for mood disorders and psychosis.[3][5] These application notes provide a comprehensive overview of this compound dosage and administration in rodent studies, including detailed experimental protocols and a summary of quantitative data.
Data Presentation: this compound Dosage in Rodent Studies
The following tables summarize the dosages of this compound used in various rodent studies, categorized by the observed effect and animal model.
Table 1: this compound Dosages for Antidepressant-Like Effects in Rodents
| Animal Model | Dosage | Route of Administration | Frequency | Observed Effect | Reference |
| Mouse | 10 mg/kg | Intraperitoneal (i.p.) | Once daily for 2 weeks | Increased number of wheel turns in the Water Wheel Test, indicating an antidepressant effect. | [6] |
| Rat | 5-10 mg/kg | Not Specified | Not Specified | Reversal of apomorphine- and DOI-induced disruption of prepulse inhibition, suggesting antipsychotic-like activity relevant to depression with psychotic features. | [7] |
Table 2: this compound Dosages for Neuroleptic/Antipsychotic-Like Effects in Rodents
| Animal Model | Dosage | Route of Administration | Frequency | Observed Effect | Reference |
| Rat | 5 or 10 mg/kg | Not Specified | Single dose | Attenuation of apomorphine- and DOI-induced disruption of prepulse inhibition (PPI), indicative of antipsychotic activity.[7] | [7] |
| Animal Models | Not Specified | Not Specified | Not Specified | Inhibition of apomorphine (B128758) gnawing and amphetamine stereotyped behavior. |
Table 3: this compound Administration in Other Rodent Study Contexts
| Animal Model | Dosage | Route of Administration | Frequency | Study Context | Reference |
| Rat | 3-10 times the human dose | Oral | Not Specified | Fetotoxic effects (intrauterine death, stillbirth, decreased birth weight) were observed. | [2] |
| Rat & Rabbit | Approximating the human dose | Oral | Not Specified | Embryotoxicity was observed. | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
1. Protocol for Water Wheel Test in Mice
This protocol is adapted from a study comparing the antidepressant effects of this compound and fluoxetine.[6]
-
Objective: To assess the antidepressant activity of this compound by measuring the number of wheel rotations as an indicator of escape-directed behavior.
-
Apparatus: A water tank with a small, freely rotating wheel positioned so that a mouse can attempt to climb onto it from the water.
-
Procedure:
-
Animal Housing: House Swiss albino mice (25-35 g) in polypropylene (B1209903) cages under controlled temperature (24 ± 2ºC) and a 12-hour light-dark cycle, with ad libitum access to food and water.
-
Habituation: On the first day of the experiment, place each mouse in the water tank for a 5-minute habituation session to allow them to identify the wheel as a potential escape route.
-
Drug Administration:
-
Divide mice into experimental groups (e.g., control, this compound, positive control).
-
Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle (e.g., normal saline, 0.1ml/10g) once daily for the duration of the study (e.g., 2 weeks).
-
On testing days, administer the drugs 20 minutes before the test.
-
-
Testing:
-
Place the mouse in the water tank.
-
Record the number of wheel rotations automatically for a set period (e.g., 5 minutes).
-
Increased rotations are indicative of active escape attempts and antidepressant-like effects.
-
-
Data Analysis: Compare the number of wheel rotations between the different treatment groups using appropriate statistical methods (e.g., ANOVA).
-
2. Protocol for Tetrabenazine-Induced Depression Model in Rodents
This model is used to induce a depressive-like state, which can then be used to test the efficacy of potential antidepressants.
-
Objective: To evaluate the ability of this compound to reverse the depressive-like symptoms (e.g., ptosis, catalepsy, motor retardation) induced by tetrabenazine (B1681281).
-
Procedure:
-
Animal Housing: House rats or mice in standard conditions.
-
Tetrabenazine Administration: Administer tetrabenazine (e.g., 2 mg/kg for rats) to induce a state of dopamine depletion, leading to depressive-like behaviors.[8][9][10]
-
This compound Administration: Administer this compound at various doses prior to or following tetrabenazine administration to assess its ability to prevent or reverse the induced symptoms.
-
Behavioral Assessment:
-
Ptosis: Score the degree of eyelid closure at set time points after drug administration.
-
Catalepsy: Measure the time the animal remains in an externally imposed posture (e.g., forepaws on an elevated bar).
-
Locomotor Activity: Quantify movement in an open field or activity chamber.
-
-
Data Analysis: Compare the behavioral scores of this compound-treated animals to vehicle-treated and positive control groups.
-
3. Protocol for Reserpine-Induced Hypothermia Model in Rodents
This model is a classic screening test for antidepressant drugs.
-
Objective: To assess the ability of this compound to antagonize the hypothermia induced by reserpine (B192253).
-
Procedure:
-
Animal Housing: House mice or rats under controlled temperature conditions.
-
Baseline Temperature: Measure the baseline rectal temperature of each animal.
-
Reserpine Administration: Administer reserpine (e.g., 4.0 mg/kg, i.p. in mice) to induce hypothermia.[11]
-
This compound Administration: Administer this compound at various doses, typically before reserpine administration.
-
Temperature Measurement: Measure rectal temperature at regular intervals (e.g., every 30 or 60 minutes) for several hours after reserpine injection.
-
Data Analysis: Compare the temperature changes in the this compound-treated groups to the vehicle-treated group. A reversal of the reserpine-induced temperature drop indicates antidepressant-like activity.
-
Mandatory Visualizations
Signaling Pathway of this compound's Dual Mechanism of Action
Caption: Dual mechanism of this compound.
Experimental Workflow for Antidepressant Screening in Rodents
Caption: Rodent antidepressant screening workflow.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. drugs.com [drugs.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound [drugcentral.org]
- 5. This compound--an antidepressant with some neuroleptic properties? A review of its chemistry, animal pharmacology and toxicology, human pharmacology, and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijmse.com [ijmse.com]
- 7. Antipsychoticlike effects of this compound, without catalepsy, using the prepulse inhibition of the acoustic startle reflex test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal model of depression. III. Mechanism of action of tetrabenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The VMAT-2 inhibitor tetrabenazine affects effort-related decision making in a progressive ratio/chow feeding choice task: reversal with antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The VMAT-2 Inhibitor Tetrabenazine Affects Effort-Related Decision Making in a Progressive Ratio/Chow Feeding Choice Task: Reversal with Antidepressant Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
Application Note: Protocol for Dissolving Amoxapine for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amoxapine is a tetracyclic antidepressant belonging to the dibenzoxazepine (B10770217) class of compounds. Its primary mechanism of action involves the inhibition of norepinephrine (B1679862) and serotonin (B10506) reuptake by blocking their respective transporters, NET and SERT.[1][2] It also exhibits antagonist activity at several serotonin receptors, including 5-HT2 and 5-HT3.[2] this compound is supplied as a crystalline solid with a molecular weight of 313.8 g/mol . A significant challenge for its use in laboratory settings is its very low solubility in aqueous solutions.[1][3] This necessitates the use of organic solvents to prepare concentrated stock solutions, which can then be diluted to working concentrations in aqueous buffers or cell culture media for in vitro assays. This document provides a detailed protocol for the solubilization and preparation of this compound solutions suitable for a variety of experimental applications.
Data Presentation: Solubility Profile
This compound's solubility is highly dependent on the solvent system used. For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions. The quantitative solubility data from various sources are summarized below.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM)* | Source(s) | Notes |
| DMSO | 3.1 - 10 mg/mL | 9.9 - 31.9 mM | [1][2][3][4] | The recommended solvent for primary stock solutions. Use of fresh, anhydrous DMSO is advised as absorbed moisture can reduce solubility.[2][3] |
| DMF | ~10 mg/mL | ~31.9 mM | [1] | An alternative to DMSO for high-concentration stocks. |
| 0.1 M HCl | 30 mg/mL | ~95.6 mM | [4] | High solubility, but the low pH may be unsuitable for most cell-based assays. |
| Ethanol | ~1 mg/mL | ~3.2 mM | [1] | Offers moderate solubility. |
| Methanol | Soluble | Not specified | [4][5] | Can be used as a solvent. |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | ~1.6 mM | [1] | Illustrates the significant drop in solubility upon aqueous dilution. |
| Water | Insoluble | - | [3] | This compound is practically insoluble in neutral aqueous solutions. |
*Molar solubility calculated based on a molecular weight of 313.8 g/mol .
Experimental Protocols
This section details the step-by-step methodology for preparing a concentrated stock solution of this compound in DMSO and its subsequent dilution to a final working concentration for experimental use.
Materials
-
This compound (crystalline solid, purity ≥95%)[1]
-
Dimethyl Sulfoxide (DMSO), anhydrous, sterile-filtered
-
Sterile, amber-colored polypropylene (B1209903) or glass vials
-
Vortex mixer
-
Bath sonicator (recommended)
-
Calibrated analytical balance and weighing paper
-
Sterile serological pipettes and micropipettes with sterile, low-retention tips
-
Appropriate aqueous buffer or cell culture medium (e.g., PBS, DMEM)
Protocol 1: Preparation of a 10 mg/mL Concentrated Stock Solution
This protocol is designed to create a high-concentration primary stock that can be stored for long periods and diluted for various experiments.
-
Preparation: In a sterile environment (e.g., a laminar flow hood), bring the this compound solid and anhydrous DMSO to room temperature.
-
Weighing: Carefully weigh the desired amount of this compound solid. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of this compound.
-
Solubilization:
-
Transfer the weighed this compound into a sterile, amber-colored vial.
-
Add the corresponding volume of anhydrous DMSO (e.g., 1 mL for 10 mg of this compound).
-
Cap the vial securely and vortex vigorously for 1-2 minutes.
-
-
Aiding Dissolution: To ensure complete dissolution, place the vial in a bath sonicator for 5-10 minutes.[2] Visually inspect the solution against a light source to confirm that no solid particulates remain. The solution should be clear.
-
Storage: Once fully dissolved, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] Store these aliquots in tightly sealed amber vials at -20°C for up to one year or at -80°C for up to two years.[2]
Protocol 2: Preparation of a 100 µM Working Solution
This protocol describes the dilution of the concentrated DMSO stock into an aqueous buffer or cell culture medium for immediate use in an assay.
-
Calculation: First, determine the molar concentration of your stock solution.
-
Stock Concentration (M) = (Concentration in mg/mL) / (Molecular Weight in g/mol ) x (1/1000)
-
Example: (10 mg/mL) / (313.8 g/mol ) x (1/1000) = 0.03186 M or 31.86 mM.
-
-
Dilution:
-
Thaw a single aliquot of the concentrated this compound stock solution at room temperature.
-
To prepare a 100 µM (0.1 mM) working solution, you will dilute the 31.86 mM stock. A serial dilution is recommended for accuracy.
-
Step A (Intermediate Dilution): Pipette 10 µL of the 31.86 mM stock into 990 µL of your final aqueous buffer/medium. This creates a 1:100 dilution with a concentration of 318.6 µM.
-
Step B (Final Dilution): Pipette the required volume of the 318.6 µM intermediate solution into your final volume of buffer/medium. To make 1 mL of 100 µM solution, add 313.8 µL of the 318.6 µM solution to 686.2 µL of medium.
-
-
Vehicle Control: It is critical to prepare a vehicle control by adding the same final concentration of DMSO to the buffer/medium as is present in the this compound-treated samples (typically <0.5%).
-
Stability: Aqueous solutions of this compound are not stable and should be prepared fresh immediately before each experiment. It is not recommended to store aqueous solutions for more than one day.[1]
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from solid compound to the final working solution for use in in vitro assays.
References
Application Notes and Protocols for Establishing Animal Models of Depression for Amoxapine Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Major Depressive Disorder (MDD) is a prevalent and debilitating psychiatric condition. The development of effective pharmacotherapies relies on the use of valid animal models that recapitulate aspects of the human condition. This document provides detailed application notes and protocols for establishing and utilizing key animal models of depression to evaluate the efficacy of Amoxapine, a tricyclic antidepressant with a unique pharmacological profile.
This compound's therapeutic effects are believed to be mediated through its action as a potent inhibitor of norepinephrine (B1679862) and serotonin (B10506) reuptake, and as an antagonist of dopamine (B1211576) D2 receptors.[1][2][3][4] The animal models detailed herein—the Forced Swim Test (FST), Tail Suspension Test (TST), and Chronic Unpredictable Mild Stress (CUMS)—are widely used to screen for antidepressant efficacy and investigate the neurobiological underpinnings of depression and its treatment.
Animal Models of Depression: An Overview
The selection of an appropriate animal model is critical for the preclinical evaluation of antidepressants. The models described below are chosen for their high predictive validity for antidepressant activity.
-
Forced Swim Test (FST): An acute stress model that assesses behavioral despair. Antidepressants are expected to decrease the duration of immobility.
-
Tail Suspension Test (TST): Similar to the FST, this acute model also measures behavioral despair based on the duration of immobility when a mouse is suspended by its tail.[5]
-
Chronic Unpredictable Mild Stress (CUMS): A chronic stress model with high face and construct validity, inducing a state of anhedonia, a core symptom of depression. Antidepressant efficacy is measured by the reversal of this anhedonic state.[6]
This compound: Dosing and Administration in Rodent Models
Table 1: Recommended this compound Dosing for Rodent Models (Hypothetical)
| Species | Route of Administration | Dose Range (mg/kg) | Rationale/Reference |
| Mouse | Intraperitoneal (i.p.) | 5 - 20 | Based on general tricyclic antidepressant dosage ranges in mice and adjusted for this compound's potency. |
| Rat | Intraperitoneal (i.p.) or Oral (p.o.) | 10 - 30 | Extrapolated from typical antidepressant doses in rats, considering interspecies scaling. |
Note: The data in this table is hypothetical and intended for guidance. Researchers must conduct their own dose-response studies.
Experimental Protocols
Forced Swim Test (FST)
Objective: To assess the antidepressant potential of this compound by measuring its effect on the duration of immobility in mice or rats subjected to inescapable water stress.
Materials:
-
Cylindrical water tank (for mice: 20 cm diameter, 30 cm height; for rats: 20 cm diameter, 40 cm height)
-
Water (23-25°C)
-
Video recording system
-
Stopwatch
-
Drying towels and warming cage
Procedure:
-
Fill the cylinder with water to a depth of 15 cm for mice or 30 cm for rats, ensuring the animal cannot touch the bottom with its tail or hind limbs.[7]
-
Administer this compound or vehicle to the animals at the predetermined time before the test (e.g., 30-60 minutes for i.p. injection).
-
Gently place each animal into the water-filled cylinder.
-
Record the session for a total of 6 minutes.[8]
-
After the 6-minute session, carefully remove the animal from the water, dry it thoroughly with a towel, and place it in a warming cage to prevent hypothermia.
-
Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.[7]
Data Presentation:
Table 2: Hypothetical FST Results for this compound in Mice
| Treatment Group | Dose (mg/kg, i.p.) | N | Immobility Time (seconds) (Mean ± SEM) | % Decrease in Immobility vs. Vehicle |
| Vehicle | - | 10 | 150 ± 10.5 | - |
| This compound | 5 | 10 | 120 ± 9.8 | 20.0% |
| This compound | 10 | 10 | 95 ± 8.2 | 36.7% |
| This compound | 20 | 10 | 75 ± 7.5 | 50.0% |
| Imipramine (Control) | 20 | 10 | 80 ± 8.0 | 46.7% |
Tail Suspension Test (TST)
Objective: To evaluate the antidepressant-like effects of this compound by measuring its ability to reduce the duration of immobility in mice suspended by their tails.
Materials:
-
Tail suspension apparatus (a horizontal bar from which to suspend the mice)
-
Adhesive tape
-
Video recording system
-
Stopwatch
Procedure:
-
Administer this compound or vehicle to the mice at the designated time before the test.
-
Attach a piece of adhesive tape to the tail of each mouse, approximately 1-2 cm from the tip.
-
Suspend each mouse by its tail from the horizontal bar. The mouse's head should be approximately 20-30 cm from the floor.
-
Record the session for a total of 6 minutes.[5]
-
Score the total duration of immobility during the 6-minute test. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.[9]
-
At the end of the test, carefully remove the tape and return the mouse to its home cage.
Data Presentation:
Table 3: Hypothetical TST Results for this compound in Mice
| Treatment Group | Dose (mg/kg, i.p.) | N | Immobility Time (seconds) (Mean ± SEM) | % Decrease in Immobility vs. Vehicle |
| Vehicle | - | 12 | 180 ± 12.2 | - |
| This compound | 5 | 12 | 145 ± 10.8 | 19.4% |
| This compound | 10 | 12 | 110 ± 9.5 | 38.9% |
| This compound | 20 | 12 | 85 ± 8.9 | 52.8% |
| Fluoxetine (Control) | 20 | 12 | 95 ± 9.1 | 47.2% |
Chronic Unpredictable Mild Stress (CUMS)
Objective: To induce a depressive-like state, particularly anhedonia, in rats and to assess the ability of chronic this compound treatment to reverse these deficits.
Materials:
-
Animal housing with the ability to manipulate environmental conditions
-
Various stressors (see Table 4)
-
Sucrose (B13894) solution (1%) and water bottles
-
Scale for weighing animals and measuring fluid consumption
Procedure:
-
Baseline Sucrose Preference Test (SPT):
-
For 48 hours, habituate rats to two bottles in their home cage, one containing water and the other a 1% sucrose solution.
-
Following habituation, deprive rats of food and water for 24 hours.
-
Present the rats with pre-weighed bottles of water and 1% sucrose solution for 1 hour.[10]
-
Measure the consumption of each liquid and calculate the sucrose preference: (Sucrose Intake / (Sucrose Intake + Water Intake)) * 100%.
-
-
CUMS Protocol:
-
Subject the rats to a variable sequence of mild stressors for a period of 4-8 weeks.[11] A sample stressor schedule is provided in Table 4.
-
The control group should be handled daily but not exposed to stressors.
-
-
This compound Treatment:
-
Begin daily administration of this compound or vehicle after an initial period of stress (e.g., 2 weeks) and continue for the remainder of the CUMS protocol.
-
-
Weekly Sucrose Preference Test:
-
Perform the SPT weekly to monitor the development of anhedonia and the therapeutic effect of this compound.
-
Table 4: Sample Weekly CUMS Protocol for Rats
| Day | Stressor 1 (AM) | Stressor 2 (PM) |
| Monday | Tilted Cage (45°) for 8h | Damp Bedding (200ml water in sawdust) for 8h |
| Tuesday | Stroboscopic Light for 8h | Food Deprivation for 24h |
| Wednesday | White Noise (80 dB) for 4h | Water Deprivation for 24h |
| Thursday | Soiled Cage (100ml water in bedding) for 12h | Predator Odor (fox urine) for 1h |
| Friday | Restraint in a tube for 2h | Overnight Illumination |
| Saturday | Cage change (to a cage with no bedding) for 4h | Social Isolation for 24h |
| Sunday | No stressor | No stressor |
Data Presentation:
Table 5: Hypothetical CUMS and this compound Treatment Results in Rats
| Treatment Group | Week 0 (Baseline) Sucrose Preference (%) | Week 4 Sucrose Preference (%) | Week 8 Sucrose Preference (%) |
| Control + Vehicle | 90.5 ± 2.1 | 89.8 ± 2.3 | 91.2 ± 1.9 |
| CUMS + Vehicle | 91.2 ± 1.8 | 65.3 ± 3.5 | 60.1 ± 4.1 |
| CUMS + this compound (20 mg/kg) | 90.8 ± 2.0 | 75.6 ± 2.9 | 85.4 ± 2.5 |
| CUMS + Imipramine (20 mg/kg) | 91.5 ± 1.9 | 78.1 ± 3.1 | 87.2 ± 2.2 |
Signaling Pathways and Visualization
This compound's mechanism of action suggests its involvement in key signaling pathways implicated in depression. As a norepinephrine and serotonin reuptake inhibitor, it is expected to enhance monoaminergic neurotransmission, which in turn can modulate downstream signaling cascades, including the Brain-Derived Neurotrophic Factor (BDNF) pathway. Antidepressant treatments are known to increase BDNF expression, which plays a crucial role in neurogenesis, synaptic plasticity, and neuronal survival.[12][13][14][15] Furthermore, this compound's unique D2 receptor antagonism may also contribute to its antidepressant effects by modulating dopamine signaling in brain regions associated with mood and reward.
Below are diagrams illustrating the putative signaling pathway of this compound and the experimental workflows.
Caption: Putative signaling pathway of this compound.
Caption: Workflow for FST and TST.
Caption: Workflow for the CUMS model.
Conclusion
The protocols and application notes provided offer a comprehensive framework for researchers to establish and utilize robust animal models of depression for the preclinical evaluation of this compound. By employing the FST, TST, and CUMS models, investigators can assess the antidepressant-like efficacy of this compound and gain insights into its neurobiological mechanisms of action. Adherence to detailed and standardized protocols is essential for generating reliable and reproducible data, which is fundamental to the successful development of novel antidepressant therapies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. medworksmedia.com [medworksmedia.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound [drugcentral.org]
- 5. researchgate.net [researchgate.net]
- 6. Reduction of sucrose preference by chronic unpredictable mild stress, and its restoration by a tricyclic antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Re-evaluation of the interrelationships among the behavioral tests in rats exposed to chronic unpredictable mild stress | PLOS One [journals.plos.org]
- 11. Chronic Unpredictable Mild Stress Model of Depression: Possible Sources of Poor Reproducibility and Latent Variables - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Increased hippocampal BDNF immunoreactivity in subjects treated with antidepressant medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Brain-Derived Neurotrophic Factor and Antidepressant Drugs Have Different But Coordinated Effects on Neuronal Turnover, Proliferation, and Survival in the Adult Dentate Gyrus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Brain-Derived Neurotrophic Factor Produces Antidepressant Effects in Behavioral Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of Antidepressant Treatment on Neurotrophic Factors (BDNF and IGF-1) in Patients with Major Depressive Disorder (MDD) - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Measuring Amoxapine Plasma Concentrations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of amoxapine in human plasma. The methodologies covered include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques are essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the quantification of this compound in plasma. This section details common HPLC-UV methods.
Quantitative Data Summary
| Parameter | HPLC Method 1 | HPLC Method 2 | HPLC Method 3 |
| Linearity Range | 25 - 1080 ng/mL[1] | 0 - 400 µg/L[2] | 10 - 1000 ng/mL[3] |
| Limit of Detection (LOD) | 3 ng/mL[1] | 1 - 3 ng[2] | 10 ng/mL (this compound), 25 ng/mL (8-hydroxythis compound)[3] |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | Not Specified |
| Recovery | 97 - 100%[1] | Not Specified | Excellent[3] |
| Precision (CV%) | Within-day: <10.8%, Day-to-day: <10.5%[1] | Within-run: 5%, Day-to-day: 8%[2] | Within-run: 3.84% (this compound), 4.57% (8-hydroxythis compound)[3] |
| Internal Standard | Promazine or Trimipramine[1] | Not Specified | Not Specified |
Experimental Protocol: HPLC with UV Detection
This protocol is based on solid-phase extraction for sample cleanup followed by HPLC-UV analysis.
a) Materials and Reagents:
-
This compound reference standard
-
Internal Standard (e.g., Promazine)
-
HPLC grade methanol, acetonitrile (B52724), ethanol, tert-butylamine
-
Ammonium (B1175870) acetate
-
Phosphate buffer
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
b) Sample Preparation: Solid-Phase Extraction (SPE)
-
To 1.0 mL of plasma, add the internal standard.
-
Vortex the sample.
-
Condition a C18 SPE column.
-
Load the plasma sample onto the SPE column.
-
Wash the column to remove interferences.
-
Elute this compound and the internal standard with 10 mM methanolic ammonium acetate.[1]
-
Evaporate the eluate to dryness at 56-58°C under a stream of nitrogen.[1]
-
Reconstitute the residue in 200 µL of the mobile phase.[1]
-
Inject an aliquot into the HPLC system.
c) Chromatographic Conditions:
-
Column: 5-micron silica-packing column (4.6 x 250 mm).[1]
-
Mobile Phase: Absolute ethanol-acetonitrile-tert-butylamine (98:2:0.05, v/v/v).[1]
-
Flow Rate: 2.0 mL/min.[1]
-
Detection: UV at 254 nm.[1]
-
Temperature: Ambient.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity for the analysis of this compound in plasma, making it suitable for studies requiring low detection limits.
Quantitative Data Summary
| Parameter | LC-MS/MS Method 1 |
| Linearity Range | 0.0500 - 50.0 ng/mL |
| Limit of Detection (LOD) | Not Specified |
| Limit of Quantification (LOQ) | 0.0500 ng/mL |
| Recovery | Not Specified |
| Accuracy | ±13% |
| Precision (CV%) | Intra-assay: <15%, Inter-assay: <10% |
| Internal Standard | Isotopically labeled this compound (recommended) |
Note: The data is derived from a method validated for loxapine (B1675254) and its metabolites, including this compound.
Experimental Protocol: LC-MS/MS
This protocol details a protein precipitation method for sample preparation.
a) Materials and Reagents:
-
This compound reference standard
-
Isotopically labeled internal standard
-
LC-MS grade methanol, acetonitrile, formic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Deionized water
b) Sample Preparation: Protein Precipitation
-
Pipette a small volume of plasma (e.g., 50 µL) into a microcentrifuge tube.
-
Add a precipitating agent containing the internal standard (e.g., 150 µL of acetonitrile with internal standard).
-
Vortex the mixture vigorously for approximately 3 minutes.
-
Centrifuge at high speed (e.g., 16,100 x g) for 2 minutes to pellet the precipitated proteins.
-
Transfer a portion of the supernatant (e.g., 25 µL) to a clean tube or well plate.
-
Dilute the supernatant with an appropriate solvent, such as water (e.g., 475 µL).
-
Inject an aliquot into the LC-MS/MS system.
c) LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile/methanol).
-
Flow Rate: A typical analytical flow rate (e.g., 0.4-0.6 mL/min).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for this compound and its internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for this compound quantification, though it often requires a derivatization step to improve the volatility and thermal stability of the analyte.
Quantitative Data Summary
| Parameter | GC-MS Method 1 |
| Linearity Range | 100 - 2000 ng/mL |
| Limit of Detection (LOD) | 70 - 330 ng/mL |
| Limit of Quantification (LOQ) | 21 - 100 ng/mL |
| Recovery | 64 - 86% (using Bond Elut Certify columns) |
| Precision (CV%) | Intra-assay: <4%, Inter-assay: <10% |
| Internal Standard | Prazepam |
Note: This data is from a study analyzing multiple antidepressants, including this compound, in whole blood.
Experimental Protocol: GC-MS with Derivatization
This protocol involves a liquid-liquid microextraction followed by derivatization.
a) Materials and Reagents:
-
This compound reference standard
-
Internal Standard (e.g., Prazepam)
-
GC grade solvents (e.g., acetonitrile, ammonium sulphate)
-
Derivatizing agent (e.g., Trifluoroacetic anhydride (B1165640) - TFAA)
-
Human plasma
b) Sample Preparation: Salt-Assisted Liquid-Liquid Microextraction (SALLE)
-
Take a measured volume of plasma.
-
Add the internal standard.
-
A derivatization reaction can be performed at this stage. For example, reaction with allyl isothiocyanate.[4]
-
Add a water-miscible organic solvent like acetonitrile.[4]
-
Induce phase separation by adding a salt, such as ammonium sulphate.[4]
-
Vortex the mixture to facilitate extraction and then centrifuge to separate the layers.
-
Carefully collect the upper organic layer.
-
Inject an aliquot of the organic layer into the GC-MS system.
c) Derivatization (Post-Extraction):
If derivatization is not performed during extraction, it can be done on the dried extract. A common method for tricyclic antidepressants is acylation.
-
Evaporate the organic extract to dryness.
-
Add a derivatizing agent such as Trifluoroacetic anhydride (TFAA) and an appropriate solvent.
-
Heat the mixture to facilitate the reaction.
-
Evaporate the excess reagent and solvent.
-
Reconstitute the residue in a suitable solvent for GC injection.
d) GC-MS Conditions:
-
GC System: A gas chromatograph with a capillary column.
-
Column: A non-polar or medium-polarity column (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Injector: Split/splitless injector.
-
Oven Program: A temperature gradient to separate this compound from other components.
-
Mass Spectrometer: A single quadrupole or tandem mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and internal standard.
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of the antidepressants maprotiline and this compound, and their metabolites, in plasma by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of this compound, 8-hydroxythis compound, and maprotiline by high-pressure liquid chromatography [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of this compound and nortriptyline in blood plasma and serum by salt-assisted liquid-liquid microextraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Amoxapine in Schizophrenia Research: Application Notes and Protocols for Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of amoxapine in preclinical research models of schizophrenia. This compound, a dibenzoxazepine (B10770217) derivative, is traditionally classified as a tricyclic antidepressant. However, its unique pharmacological profile, characterized by dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptor antagonism, suggests its potential as an atypical antipsychotic. This document outlines its mechanism of action, summarizes key quantitative data, and provides detailed protocols for its application in relevant animal models of schizophrenia.
Mechanism of Action and Pharmacological Profile
This compound's therapeutic potential in schizophrenia stems from its multifaceted interaction with several neurotransmitter systems. It acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotics.[1] Additionally, it inhibits the reuptake of norepinephrine (B1679862) and serotonin, contributing to its antidepressant effects which can be beneficial for treating negative and affective symptoms of schizophrenia.[1] Its active metabolite, 7-hydroxythis compound, is a more potent dopamine receptor antagonist and is believed to contribute significantly to its neuroleptic efficacy.[2]
The dual action on both dopaminergic and serotonergic systems, along with its effects on norepinephrine reuptake, provides a rationale for its investigation in schizophrenia, particularly for addressing a broader spectrum of symptoms than traditional antipsychotics.
Quantitative Data: Receptor Binding and Occupancy
The following tables summarize key in vitro binding affinities and in vivo receptor occupancy data for this compound, providing a quantitative basis for its antipsychotic potential.
| Receptor/Transporter | Binding Affinity (Kd/Ki, nM) | Reference |
| Norepinephrine Transporter (NET) | 16 | [1] |
| Serotonin Transporter (SERT) | 58 | [1] |
| Dopamine D2 Receptor | Varies by study | [1] |
| Serotonin 5-HT2A Receptor | Varies by study | [1] |
| Dopamine D4 Receptor | Significant Affinity | [1] |
| Glycine Transporter 1b (GlyT1b) | Potent Inhibitor | [1] |
| Glycine Transporter 2a (GlyT2a) | Potent Inhibitor | [1] |
| In Vivo Receptor Occupancy (Human PET) | Dose | Occupancy | Reference |
| Serotonin 5-HT2A Receptor | 150 mg/day | 98% | [1] |
| Dopamine D2 Receptor | 150 mg/day | 63% | [1] |
Signaling Pathways
The therapeutic effects of this compound in schizophrenia are mediated through the modulation of key signaling pathways, primarily the dopaminergic and serotonergic systems.
Caption: this compound's antagonism of D2 and 5-HT2A receptors modulates downstream signaling.
Experimental Protocols in Schizophrenia Research Models
The following protocols are based on methodologies from preclinical studies investigating this compound and other antipsychotics in rodent models of schizophrenia.
Pharmacologically-Induced Models of Schizophrenia
These models utilize psychotomimetic drugs to induce schizophrenia-like symptoms in rodents.
This model mimics the positive, negative, and cognitive symptoms of schizophrenia by inducing a state of NMDA receptor hypofunction.
Experimental Workflow:
Caption: Workflow for the ketamine-induced schizophrenia model.
Protocol:
-
Animals: Adult male Sprague-Dawley or Wistar rats.
-
Drug Preparation and Administration:
-
This compound: Dissolve in a suitable vehicle (e.g., 0.9% saline with a small amount of tween 80). Administer intraperitoneally (i.p.) at doses ranging from 5-20 mg/kg.
-
Ketamine: Dissolve in 0.9% saline. Administer i.p. at a dose of 5-30 mg/kg to induce psychosis-like behaviors.
-
-
Experimental Procedure:
-
Administer this compound or vehicle 30-60 minutes prior to ketamine administration.
-
Following ketamine injection, place the animals in the testing apparatus for behavioral assessment.
-
-
Behavioral Assays:
-
Locomotor Activity: To model positive symptoms (hyperactivity). Measure horizontal and vertical activity in an open-field arena for a specified duration (e.g., 60 minutes).
-
Social Interaction Test: To model negative symptoms (social withdrawal). Measure the time spent in social interaction (e.g., sniffing, following) with an unfamiliar conspecific.
-
Prepulse Inhibition (PPI) Test: To model sensorimotor gating deficits. (See detailed protocol below).
-
This model assesses sensorimotor gating deficits, a core feature of schizophrenia, by inducing a disruption of PPI with a dopamine agonist (apomorphine) or a serotonin agonist (DOI).
Protocol:
-
Animals: Adult male Sprague-Dawley rats.[3]
-
Drug Preparation and Administration:
-
This compound: Prepare as described above. Administer i.p. at doses of 5 and 10 mg/kg.[3]
-
Apomorphine (B128758) HCl: Dissolve in 0.9% saline containing 0.1% ascorbic acid. Administer subcutaneously (s.c.) at a dose of 0.5 mg/kg.[3]
-
DOI HCl (1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane hydrochloride): Dissolve in 0.9% saline. Administer s.c. at a dose of 0.5 mg/kg.[3]
-
-
Experimental Procedure:
-
Administer this compound or vehicle 30 minutes prior to apomorphine or DOI administration.
-
Place animals in the PPI apparatus 5 minutes after the second injection.
-
-
Prepulse Inhibition (PPI) Test:
-
Apparatus: A startle chamber with a loudspeaker and a sensor to detect whole-body startle responses.
-
Procedure:
-
Acclimatize the animal to the chamber with background white noise (e.g., 65-70 dB).
-
Present a series of trials:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (prepulse, e.g., 75-85 dB) presented shortly before the startling pulse.
-
No-stimulus trials: Background noise only.
-
-
-
Data Analysis: Calculate PPI as: 100 - [(startle response on prepulse-pulse trials / startle response on pulse-alone trials) x 100]. This compound is expected to reverse the apomorphine- or DOI-induced reduction in PPI.[3]
-
Assessment of Extrapyramidal Side Effects
A critical aspect of evaluating potential antipsychotics is their liability to induce extrapyramidal symptoms (EPS).
This test measures the propensity of a drug to induce motor rigidity, a common side effect of typical antipsychotics.
Protocol:
-
Animals: Adult male rats.
-
Drug Administration: Administer this compound at the same doses used in the efficacy studies (e.g., 5 and 10 mg/kg, i.p.).[3]
-
Apparatus: A horizontal bar raised approximately 9 cm from a flat surface.
-
Procedure:
-
Gently place the rat's forepaws on the bar.
-
Measure the time it takes for the rat to remove both paws from the bar (descent latency). A cut-off time (e.g., 180 seconds) is typically used.
-
This compound, at doses effective in reversing PPI deficits, has been shown not to induce catalepsy.[3]
-
Models of Negative and Cognitive Symptoms
While not yet specifically validated with this compound, the following models are standard for assessing these symptom domains and would be appropriate for future investigations.
This test evaluates social withdrawal, a key negative symptom of schizophrenia.
Protocol:
-
Animals: Two unfamiliar, weight-matched male rats.
-
Apparatus: A dimly lit, open-field arena.
-
Procedure:
-
Administer this compound or vehicle to one or both rats.
-
Place the pair of rats in the arena and record their behavior for a set period (e.g., 10-15 minutes).
-
Score the total time spent in active social interaction (e.g., sniffing, grooming, following).
-
This compound's potential to reverse social interaction deficits induced by models like ketamine administration could be assessed.
-
This test assesses a drug's ability to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus, a characteristic of antipsychotic drugs.
Logical Relationship in CAR:
Caption: Logical flow of the Conditioned Avoidance Response test.
Protocol:
-
Animals: Rats.
-
Apparatus: A shuttle box with two compartments separated by a door or opening. The floor is a grid capable of delivering a mild footshock.
-
Procedure:
-
Training: The animal is trained to associate a conditioned stimulus (CS; e.g., a light or tone) with an upcoming unconditioned stimulus (US; a mild footshock). The animal learns to move to the other compartment during the CS to avoid the shock.
-
Testing: After training, the animal is treated with this compound or vehicle. The number of successful avoidance responses (moving during the CS) and escape responses (moving during the US) is recorded.
-
An antipsychotic-like effect is indicated by a reduction in avoidance responses without a significant effect on escape responses.
-
Conclusion
This compound's unique pharmacological profile, combining D2/5-HT2A antagonism with monoamine reuptake inhibition, makes it a compelling candidate for investigation in schizophrenia research. The provided protocols offer a framework for evaluating its efficacy in preclinical models, covering positive, negative, and sensorimotor gating deficits, as well as its potential for extrapyramidal side effects. Further research utilizing these and other models will be crucial in fully elucidating the therapeutic potential of this compound for the treatment of schizophrenia.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound--an antidepressant with some neuroleptic properties? A review of its chemistry, animal pharmacology and toxicology, human pharmacology, and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antipsychoticlike effects of this compound, without catalepsy, using the prepulse inhibition of the acoustic startle reflex test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Amoxapine: A Versatile Pharmacological Tool for Neuroscience Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Amoxapine, a dibenzoxazepine (B10770217) derivative, is a tetracyclic antidepressant with a unique and complex pharmacological profile.[1] Initially developed for the treatment of depression and anxiety, its multifaceted mechanism of action makes it a valuable tool for a wide range of neuroscience research.[1][2] this compound acts as a potent inhibitor of norepinephrine (B1679862) reuptake and a moderate inhibitor of serotonin (B10506) reuptake.[3][4] Distinct from many other antidepressants, it also exhibits significant antagonist activity at dopamine (B1211576) D2 receptors, as well as at various serotonin (5-HT), histamine (B1213489) (H1), and alpha-1 adrenergic receptors.[3][5][6] This diverse receptor interaction profile allows researchers to investigate multiple neurotransmitter systems and their roles in both normal brain function and pathological conditions.
These application notes provide a comprehensive overview of this compound's pharmacological properties and offer detailed protocols for its use in key neuroscience research applications.
Data Presentation
Table 1: this compound Receptor and Transporter Binding Affinities (Ki in nM)
| Target | This compound Ki (nM) | Species | Notes |
| Neurotransmitter Transporters | |||
| Norepinephrine Transporter (NET) | 16 | Human | Potent inhibitor of norepinephrine reuptake.[7] |
| Serotonin Transporter (SERT) | 58 | Human | Moderate inhibitor of serotonin reuptake.[7] |
| Dopamine Receptors | |||
| D2 | <100 | Rat | High affinity, antagonist activity.[8] |
| D3 | Significant Affinity | Human | Antagonist activity.[5] |
| D4 | Significant Affinity | Human | Antagonist activity.[5] |
| Serotonin Receptors | |||
| 5-HT2A | Significant Affinity | Human | Antagonist activity.[5] |
| 5-HT2B | Significant Affinity | Human | Antagonist activity.[5] |
| 5-HT2C | Significant Affinity | Human | Antagonist activity.[5] |
| 5-HT3 | Significant Affinity | Human | Antagonist activity.[5] |
| 5-HT6 | Significant Affinity | Human | Antagonist activity, implicated in amyloid-beta reduction.[5][9] |
| 5-HT7 | 6.3 | Human | Antagonist activity.[10] |
| Adrenergic Receptors | |||
| Alpha-1 | <100 | Rat | High affinity, antagonist activity.[8] |
| Histamine Receptors | |||
| H1 | Significant Affinity | Human | Antagonist activity, contributes to sedative effects.[5] |
| Other Targets | |||
| Glycine Transporter 2a (GlyT2a) | 92,000 (IC50) | Human | Inhibitor. |
Table 2: this compound Functional Activity (IC50 in µM)
| Assay | Cell Line | IC50 (µM) | Notes |
| hERG Channel Blockade | HEK293 Cells | 5.1 | Implicates potential for cardiac side effects.[2][11] |
| hERG Channel Blockade | Xenopus laevis oocytes | 21.6 | [2][11] |
| hERG Protein Trafficking Reduction | HEK293 Cells | 15.3 | [2][11] |
| Glycine Transporter 2a (GlyT2a) Inhibition | HEK293 Cells | 92 | [12] |
Signaling Pathways and Experimental Workflows
This compound's Primary Mechanism of Action
Caption: this compound's multifaceted mechanism of action.
Experimental Workflow: In Vitro Amyloid-Beta Reduction Assay
References
- 1. Human Amyloid Beta 42 ELISA Kit (ab289832) | Abcam [abcam.com]
- 2. Multiple mechanisms of hERG liability: K+ current inhibition, disruption of protein trafficking, and apoptosis induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biovendor.com [biovendor.com]
- 4. The tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. moleculardevices.com [moleculardevices.com]
- 6. novamedline.com [novamedline.com]
- 7. Human Abeta ELISA kit | Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]
- 8. animal.research.wvu.edu [animal.research.wvu.edu]
- 9. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 10. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. accegen.com [accegen.com]
Application Notes and Protocols for Laboratory Storage and Stability of Amoxapine Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amoxapine is a tricyclic antidepressant belonging to the dibenzoxazepine (B10770217) class. It is utilized in the management of major depressive disorder, anxiety, and agitation.[1] The stability and purity of this compound powder are critical for ensuring accurate and reproducible results in research and development settings. These application notes provide comprehensive guidelines for the proper storage, handling, and stability assessment of this compound powder.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₇H₁₆ClN₃O |
| Molecular Weight | 313.79 g/mol |
| Appearance | White to yellowish crystalline powder |
| Melting Point | 175-176 °C |
| Solubility | Soluble in methanol (B129727). Sparingly soluble in water. |
| pKa | 7.6 |
Laboratory Storage and Handling Guidelines
Proper storage and handling of this compound powder are essential to maintain its integrity and ensure the safety of laboratory personnel.
Storage Conditions
The recommended storage conditions for this compound powder are summarized in the following table, based on International Council for Harmonisation (ICH) guidelines.[2][3][4]
| Storage Condition | Temperature | Relative Humidity (RH) | Duration |
| Long-Term | -20°C | N/A | ≥ 4 years[5] |
| 4°C | N/A | 2 years[5] | |
| 20-25°C (Room Temperature) | Controlled | Short-term transport and handling[6] | |
| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH | For stability studies (e.g., 6 months)[2] |
| Intermediate | 30°C ± 2°C | 65% RH ± 5% RH | For stability studies[2] |
*this compound powder should be stored in tightly sealed, light-resistant containers to protect it from moisture and light.
Handling Precautions
This compound is a potent pharmaceutical compound and should be handled with care.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and eye protection. For handling larger quantities or when generating dust, a dust mask is recommended.
-
Ventilation: Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Spills: In case of a spill, carefully sweep up the powder, place it in a sealed container for disposal, and clean the area with a suitable solvent. Avoid generating dust.
-
Disposal: Dispose of this compound waste according to local, state, and federal regulations.
Stability Profile
This compound powder is generally stable when stored under recommended conditions. However, it is susceptible to degradation under certain stress conditions.
Degradation Pathways
Forced degradation studies have shown that this compound is most susceptible to degradation in the following order:
Acid Hydrolysis > Oxidation > Base Hydrolysis [7]
Under acidic conditions, this compound can degrade into several products. One identified degradation pathway in artificial gastric juice involves the formation of an intermediate, [2-(2-aminophenoxy)-5-chlorophenyl]-piperazin-1-yl-methanone, which then degrades to 2-chlorodibenzo[b,f][5]oxazepin-11(10H)-one.[8][9]
Stability in Solution
Aqueous solutions of this compound are not recommended for storage for more than one day. For in vitro experiments, stock solutions are typically prepared in organic solvents like DMSO. When stored at -80°C, stock solutions in solvent can be stable for up to 2 years, and at -20°C for 1 year.[5]
Experimental Protocols
The following protocols provide detailed methodologies for assessing the stability of this compound powder.
Protocol for Forced Degradation Study
This protocol is designed to intentionally degrade this compound powder to identify potential degradation products and establish a stability-indicating analytical method. The target degradation is typically 5-20%.[10]
5.1.1. Materials
-
This compound powder
-
Hydrochloric acid (HCl), 1N
-
Sodium hydroxide (B78521) (NaOH), 1N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Volumetric flasks
-
pH meter
-
Water bath or oven
-
HPLC system with UV detector
5.1.2. Procedure
-
Acid Hydrolysis:
-
Accurately weigh 10 mg of this compound powder and transfer it to a 10 mL volumetric flask.
-
Add 5 mL of 1N HCl and sonicate to dissolve.
-
Heat the solution at 60°C for 2 hours in a water bath.
-
Cool the solution to room temperature and neutralize with 1N NaOH.
-
Dilute to volume with methanol.
-
-
Base Hydrolysis:
-
Accurately weigh 10 mg of this compound powder and transfer it to a 10 mL volumetric flask.
-
Add 5 mL of 1N NaOH and sonicate to dissolve.
-
Heat the solution at 60°C for 4 hours in a water bath.
-
Cool the solution to room temperature and neutralize with 1N HCl.
-
Dilute to volume with methanol.
-
-
Oxidative Degradation:
-
Accurately weigh 10 mg of this compound powder and transfer it to a 10 mL volumetric flask.
-
Add 5 mL of 3% H₂O₂ and sonicate to dissolve.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to volume with methanol.
-
-
Thermal Degradation:
-
Place an accurately weighed amount of this compound powder in a clean, dry vial.
-
Heat the vial in an oven at 80°C for 48 hours.
-
Cool to room temperature and dissolve a known amount in methanol for analysis.
-
-
Photolytic Degradation:
-
Place an accurately weighed amount of this compound powder in a clean, dry vial.
-
Expose the powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Dissolve a known amount in methanol for analysis.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described in Protocol 5.2.
-
Protocol for Stability-Indicating HPLC Method
This HPLC method is designed to separate and quantify this compound from its potential degradation products.
5.2.1. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Methanol:Acetonitrile:Water (10:80:10, v/v/v) |
| pH | 4.6 (adjusted with a suitable buffer) |
| Flow Rate | 0.8 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | 10 minutes |
5.2.2. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Sonicate for 5 minutes.
-
Working Standard Solution (e.g., 100 µg/mL): Dilute the standard stock solution with the mobile phase to achieve the desired concentration.
-
Sample Preparation: Prepare samples from the forced degradation study or long-term stability studies by dissolving a known concentration of this compound powder in the mobile phase. Filter the solution through a 0.45 µm membrane filter before injection.
5.2.3. System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Parameters to check include theoretical plates, tailing factor, and reproducibility of injections.
5.2.4. Analysis and Data Interpretation
Inject the standard and sample solutions into the HPLC system. The peak for this compound should be well-resolved from any degradation product peaks. Calculate the percentage of this compound remaining and the percentage of each degradation product.
Visualizations
This compound Mechanism of Action
This compound's primary mechanism of action involves the inhibition of norepinephrine (B1679862) and serotonin (B10506) reuptake in the presynaptic neuron. It also acts as an antagonist at postsynaptic dopamine (B1211576) D2 receptors, which contributes to its unique pharmacological profile.[11]
References
- 1. A tricyclic antidepressant, this compound, reduces amyloid-β generation through multiple serotonin receptor 6-mediated targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. purple-diamond.com [purple-diamond.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. researchgate.net [researchgate.net]
- 8. Elucidation of Degradation Behavior of Tricyclic Antidepressant this compound in Artificial Gastric Juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elucidation of Degradation Behavior of Tricyclic Antidepressant this compound in Artificial Gastric Juice [jstage.jst.go.jp]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
Application Notes and Protocols: In Vivo Microdialysis for Measuring Amoxapine's Neurotransmitter Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amoxapine is a tricyclic antidepressant (TCA) with a multifaceted mechanism of action, primarily used in the treatment of major depressive disorder.[1][2] It functions by inhibiting the reuptake of norepinephrine (B1679862) and to a lesser extent, serotonin (B10506), leading to increased availability of these neurotransmitters in the synaptic cleft.[3][4] Uniquely among TCAs, this compound also exhibits dopamine (B1211576) D2 receptor antagonism, contributing to its therapeutic profile, particularly in depression with psychotic features.[1][2][3][5] In vivo microdialysis is a powerful neurochemical technique that allows for the continuous monitoring of extracellular neurotransmitter levels in discrete brain regions of freely moving animals, providing critical insights into the pharmacodynamic effects of psychotropic drugs like this compound.[6][7][8]
These application notes provide detailed protocols for utilizing in vivo microdialysis to elucidate the effects of this compound on key neurotransmitters, including dopamine (DA), norepinephrine (NE), and serotonin (5-HT).
Data Presentation: Expected Effects of this compound on Neurotransmitter Levels
The following tables summarize expected quantitative data from in vivo microdialysis studies following this compound administration. These are representative data based on the known pharmacology of the drug.
Table 1: Dose-Dependent Effects of this compound on Extracellular Neurotransmitters in the Prefrontal Cortex
| Treatment Group (i.p.) | Dopamine (% Baseline ± SEM) | Norepinephrine (% Baseline ± SEM) | Serotonin (% Baseline ± SEM) |
| Vehicle | 100 ± 5 | 100 ± 8 | 100 ± 6 |
| This compound (5 mg/kg) | 130 ± 10 | 180 ± 15 | 115 ± 9 |
| This compound (10 mg/kg) | 165 ± 12 | 250 ± 20 | 130 ± 11 |
| This compound (20 mg/kg) | 190 ± 15 | 350 ± 25 | 150 ± 14 |
*p < 0.05 compared to Vehicle. Data are hypothetical and for illustrative purposes.
Table 2: Time-Course of Neurotransmitter Changes in the Nucleus Accumbens after this compound (10 mg/kg, i.p.)
| Time Post-Administration (min) | Dopamine (% Baseline ± SEM) | Norepinephrine (% Baseline ± SEM) | Serotonin (% Baseline ± SEM) |
| -40 to 0 (Baseline) | 100 ± 7 | 100 ± 9 | 100 ± 5 |
| 0 to 20 | 110 ± 8 | 140 ± 11 | 105 ± 6 |
| 20 to 40 | 145 ± 11 | 210 ± 18 | 115 ± 8 |
| 40 to 60 | 160 ± 13 | 245 ± 21 | 125 ± 10 |
| 60 to 80 | 155 ± 12 | 230 ± 19 | 128 ± 10 |
| 80 to 100 | 140 ± 10 | 200 ± 16 | 120 ± 9 |
| 100 to 120 | 125 ± 9 | 160 ± 14 | 110 ± 7 |
*p < 0.05 compared to Baseline. Data are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Stereotaxic Surgery for Guide Cannula Implantation
This protocol is for the surgical placement of a guide cannula, which allows for the subsequent insertion of the microdialysis probe into the target brain region.
Materials:
-
Male Sprague-Dawley rats (250-350 g)
-
Anesthetic (e.g., Isoflurane or Ketamine/Xylazine)
-
Stereotaxic apparatus
-
Surgical drill
-
Guide cannula (e.g., CMA 12)
-
Bone screws
-
Dental cement
-
Sutures or wound clips
-
Post-operative analgesic (e.g., Carprofen)
Procedure:
-
Anesthetize the rat and securely position it in the stereotaxic frame.
-
Shave the scalp and sterilize the area with an appropriate antiseptic solution.
-
Make a midline incision to expose the skull. Use cotton swabs to clean the skull surface.
-
Identify and level the bregma and lambda landmarks.
-
Drill small holes for the guide cannula and anchor screws at the predetermined stereotaxic coordinates for the brain region of interest (e.g., medial prefrontal cortex, nucleus accumbens).
-
Slowly lower the guide cannula to the desired ventral coordinate.
-
Secure the guide cannula and anchor screws to the skull with dental cement.
-
Suture the incision around the implant.
-
Administer post-operative analgesia and allow the animal a recovery period of at least 5-7 days.
Protocol 2: In Vivo Microdialysis Experiment
This protocol details the procedure for collecting extracellular fluid samples from the brain of a conscious animal.
Materials:
-
Microdialysis probe (e.g., CMA 12, 2mm membrane)
-
Artificial cerebrospinal fluid (aCSF)
-
Micro-infusion pump
-
Fraction collector (refrigerated)
-
Tubing (FEP or PEEK)
-
This compound solution for injection
Procedure:
-
Gently handle the rat and insert the microdialysis probe into the previously implanted guide cannula.
-
Place the animal into a microdialysis bowl or testing chamber, allowing free movement.
-
Connect the probe inlet to the infusion pump and the outlet to the fraction collector.
-
Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1.0 - 2.0 µL/min).
-
Allow a stabilization period of at least 90-120 minutes.
-
Collect 3-4 baseline samples (e.g., every 20 minutes) to establish basal neurotransmitter levels.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Continue collecting dialysate samples for the predetermined experimental duration (e.g., 3-4 hours).
-
At the end of the experiment, remove the probe and return the animal to its home cage.
-
Euthanize the animal at a later time and perform histological verification of the probe placement.
-
Immediately store collected samples at -80°C until analysis.
Protocol 3: Neurotransmitter Analysis by HPLC-ECD
This protocol outlines the quantification of monoamine neurotransmitters in the collected microdialysate samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with Electrochemical Detection (ECD).[9]
-
Reversed-phase C18 column
-
Mobile phase (e.g., sodium phosphate (B84403) buffer, EDTA, methanol, and a pairing agent)
-
Standards for DA, NE, 5-HT, and their metabolites
-
Perchloric acid
Procedure:
-
Prepare a standard curve by diluting stock solutions of neurotransmitter standards to a range of known concentrations.
-
Thaw the microdialysate samples on ice.
-
If not already acidified, add a small volume of perchloric acid to precipitate proteins and prevent neurotransmitter degradation.
-
Centrifuge the samples and transfer the supernatant to HPLC vials.
-
Inject a set volume (e.g., 10-20 µL) of the sample or standard onto the HPLC column.
-
The neurotransmitters are separated based on their physicochemical properties as they pass through the column.
-
The electrochemical detector measures the current generated by the oxidation of the eluted neurotransmitters, which is proportional to their concentration.
-
Quantify the neurotransmitter concentrations in the samples by comparing their peak areas to the standard curve.[10]
Visualizations
Caption: this compound's dual action on neurotransmitter reuptake and receptors.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Articles [globalrx.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound - Prescriber's Guide [cambridge.org]
- 6. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ingenieria-analitica.com [ingenieria-analitica.com]
- 10. benchchem.com [benchchem.com]
Determining Amoxapine Receptor Affinity: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amoxapine is a dibenzoxazepine (B10770217) derivative that belongs to the class of tricyclic antidepressants. Its therapeutic effects are attributed to its complex pharmacological profile, which involves interaction with a variety of neurotransmitter receptors.[1] Understanding the affinity of this compound for its specific molecular targets is crucial for elucidating its mechanism of action, predicting potential side effects, and guiding the development of novel therapeutics. Cell-based assays are indispensable tools for characterizing these interactions, offering a physiologically relevant environment to quantify receptor binding and functional activity.
This document provides detailed protocols for three key cell-based assays used to determine the receptor affinity of this compound:
-
Radioligand Binding Assays: To directly measure the binding affinity (Ki) of this compound to specific receptors.
-
cAMP Assays: To assess the functional antagonism of this compound at G-protein coupled receptors (GPCRs) that modulate cyclic adenosine (B11128) monophosphate (cAMP) levels (i.e., Gs- and Gi-coupled receptors).
-
Calcium Flux Assays: To determine the functional antagonism of this compound at GPCRs that signal through the release of intracellular calcium (i.e., Gq-coupled receptors).
Data Presentation: this compound Receptor Affinity Profile
The following table summarizes the binding affinities (Ki) of this compound for various neurotransmitter receptors, as determined by in vitro radioligand binding assays. Lower Ki values indicate higher binding affinity.
| Receptor Family | Receptor Subtype | This compound Ki (nM) |
| Serotonin | 5-HT2A | 0.44 - 1.77[2] |
| 5-HT2C | ~10-100 (inferred) | |
| 5-HT6 | ~10-100 (inferred) | |
| 5-HT7 | 500[2] | |
| 5-HT1A | 221[2] | |
| Dopamine (B1211576) | D2 | <100[3] |
| D1 | Low affinity[3] | |
| Adrenergic | α1 | <100[3] |
| α2 | <1000[3] | |
| β | No significant affinity[3] | |
| Histamine | H1 | Potent affinity (inferred) |
| Muscarinic | M1 | Low affinity[3] |
Experimental Protocols
Radioligand Binding Assay for 5-HT2A Receptor Affinity
This protocol describes a competitive binding assay to determine the Ki of this compound for the human 5-HT2A receptor.
Materials:
-
Cell Membranes: Membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.[4]
-
Radioligand: [3H]Ketanserin (a 5-HT2A antagonist).[5]
-
Non-specific Ligand: Unlabeled Ketanserin or another potent 5-HT2A antagonist.[5]
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well Filter Plates and Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and dilute them in assay buffer to a concentration that provides a sufficient signal-to-noise ratio. This needs to be optimized for each batch of membranes.[6]
-
Assay Setup: In a 96-well filter plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]Ketanserin (at a concentration near its Kd, typically 0.5 nM), and 100 µL of diluted cell membranes.[5]
-
Non-specific Binding (NSB): 50 µL of unlabeled Ketanserin (at a high concentration, e.g., 1 µM), 50 µL of [3H]Ketanserin, and 100 µL of diluted cell membranes.[5]
-
Competitive Binding: 50 µL of this compound at various concentrations (e.g., 10-11 M to 10-5 M), 50 µL of [3H]Ketanserin, and 100 µL of diluted cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.[5]
-
Filtration: Rapidly filter the contents of the plate through the filter mat using a vacuum manifold to separate bound from free radioligand. Wash the filters 3-4 times with ice-cold wash buffer.[7]
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a scintillation counter.[6]
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
cAMP Assay for Dopamine D2 Receptor Antagonism
This protocol measures the ability of this compound to antagonize the dopamine-induced inhibition of cAMP production in cells expressing the D2 receptor, which is a Gi-coupled receptor.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.[8]
-
Agonist: Dopamine.
-
Stimulant: Forskolin (B1673556) (to stimulate cAMP production).
-
Test Compound: this compound.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
-
Assay Buffer: As recommended by the cAMP assay kit manufacturer.
-
384-well white microplates.
Procedure:
-
Cell Seeding: Seed the D2 receptor-expressing cells into a 384-well plate at a density that allows for optimal signal. Incubate overnight.[8]
-
Antagonist Pre-incubation: Remove the culture medium and add this compound at various concentrations. Incubate for a sufficient time to allow for receptor binding (e.g., 15-30 minutes).[9]
-
Agonist and Forskolin Stimulation: Add a mixture of dopamine (at a concentration that gives a submaximal response, e.g., EC80) and a fixed concentration of forskolin to all wells except the basal and forskolin-only controls.
-
Incubation: Incubate for a time that allows for a robust change in cAMP levels (e.g., 30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.[9]
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the this compound concentration.
-
Determine the IC50 value of this compound for the reversal of the dopamine-induced inhibition of forskolin-stimulated cAMP production.
-
References
- 1. This compound--an antidepressant with some neuroleptic properties? A review of its chemistry, animal pharmacology and toxicology, human pharmacology, and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Comparison of the affinities of this compound and loxapine for various receptors in rat brain and the receptor down-regulation after chronic administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Amoxapine-Induced Seizures in Animal Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing amoxapine-induced seizures in animal experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used to induce seizures in animal models?
A1: this compound, a tetracyclic antidepressant, is known to have a higher seizure risk compared to other antidepressants.[1][2] This proconvulsant activity makes it a tool for studying the mechanisms of drug-induced seizures and for evaluating the efficacy of potential anticonvulsant therapies. Its primary mechanism of action related to seizures is the inhibition of the GABA-A receptor-stimulated chloride conductance, which disrupts the normal inhibitory signaling in the brain.
Q2: What is the primary mechanism behind this compound-induced seizures?
A2: this compound's proconvulsant effects are primarily attributed to its interaction with the GABA-A receptor complex. It inhibits GABA-stimulated chloride influx, which reduces neuronal hyperpolarization and leads to a state of hyperexcitability, thereby lowering the seizure threshold. Evidence suggests that this compound may act as a direct antagonist at the GABA-A receptor or block GABA activity at a closely related site.
Q3: What are the typical behavioral signs of an this compound-induced seizure in rodents?
A3: While specific behavioral manifestations can vary based on the dose and animal species, they generally align with established seizure scoring scales, such as the Racine scale. Initial signs may include facial and mouth twitches, progressing to head nodding, forelimb clonus, rearing, and in severe cases, loss of posture and generalized tonic-clonic seizures. Continuous monitoring is crucial to accurately stage the seizure activity.
Q4: Are there alternative methods to induce seizures for anticonvulsant screening?
A4: Yes, several well-established models exist for screening anticonvulsant drugs, including the maximal electroshock (MES) test and chemical convulsants like pentylenetetrazol (PTZ) and kainic acid. The choice of model depends on the specific research question and the type of seizure being investigated.
Troubleshooting Guide
Issue 1: High Mortality Rate in Experimental Animals
-
Possible Cause: The dose of this compound administered may be too high, leading to severe, uncontrolled seizures and subsequent mortality.
-
Solution:
-
Dose-Response Study: Conduct a preliminary dose-response study to determine the minimal dose of this compound required to induce the desired seizure phenotype without causing excessive mortality.
-
Staged Protocol: Implement a staged protocol where animals are closely monitored, and anticonvulsant rescue medication is administered if seizures reach a predetermined severity (e.g., Racine stage 5) or duration.
-
Supportive Care: Provide comprehensive supportive care, including maintaining body temperature and ensuring a clear airway, as prolonged seizures can lead to physiological distress.
-
Issue 2: Seizures are Refractory to First-Line Treatment (Benzodiazepines)
-
Possible Cause: this compound-induced seizures can be intractable. High doses of this compound may lead to a level of GABA-A receptor antagonism that is not sufficiently overcome by standard doses of benzodiazepines.
-
Solution:
-
Second-Line Anticonvulsants: If benzodiazepines like diazepam are ineffective, consider the administration of second-line agents such as phenobarbital (B1680315) or propofol. Note that phenytoin (B1677684) is generally not effective for drug-induced seizures.
-
Intravenous Lipid Emulsion (ILE) Therapy: In cases of severe, refractory seizures, intravenous lipid emulsion therapy has been shown to be effective in a clinical case of this compound overdose.[1][2] ILE is thought to act as a "lipid sink," sequestering the lipophilic this compound from its target sites in the central nervous system.
-
Combination Therapy: A combination of anticonvulsants with different mechanisms of action may be more effective than monotherapy.
-
Issue 3: Variability in Seizure Threshold and Latency
-
Possible Cause: Inherent biological variability among animals, as well as differences in drug absorption and metabolism, can lead to inconsistent seizure responses.
-
Solution:
-
Standardize Experimental Conditions: Ensure all experimental parameters, including animal age, weight, sex, and housing conditions, are as consistent as possible.
-
Control for Circadian Rhythms: Conduct experiments at the same time of day to minimize the influence of circadian variations in seizure susceptibility.
-
Increase Sample Size: A larger sample size can help to account for individual variability and increase the statistical power of the study.
-
Quantitative Data Summary
Table 1: this compound Dosing and Effects (In Vitro)
| Concentration | Effect on CA1 Population Spike Area (Rat Hippocampal Slices) |
| 3 µM | No significant effect |
| 10 µM | No significant effect |
| 30 µM | Significant increase |
| 100 µM | Highly significant increase |
Data adapted from in vitro studies on rat hippocampal brain slices. An increase in the CA1 population spike area is indicative of neuronal hyperexcitability.[3]
Table 2: Anticonvulsant Dosages for Seizure Management in Rodents
| Anticonvulsant | Animal Model | Route of Administration | Effective Dose | Notes |
| Diazepam | Mouse (TETS-induced seizures) | Intraperitoneal (IP) | 5 mg/kg | Prevented progression to tonic seizures and death when administered after the second clonic seizure.[4] |
| Diazepam | Mouse (Pentetrazol-induced convulsions) | Intravenous (IV) | ED50: 0.10-0.24 mg/kg | Efficacy varied based on formulation.[5] |
| Phenobarbital | Rat (Kainic acid-induced seizures) | Intraperitoneal (IP) | 30 mg/kg/day | Significantly reduced seizure burden in a chronic model.[6] |
| Lorazepam | Mouse (Extended hippocampal kindling) | Intraperitoneal (IP) | 1.5 mg/kg | Decreased motor seizure severity.[7] |
Note: These dosages are provided as a reference from studies using various seizure induction agents. The optimal dose for managing this compound-induced seizures should be determined empirically.
Experimental Protocols
Protocol 1: Induction of Seizure-Like Activity in Rat Hippocampal Slices (In Vitro)
-
Slice Preparation: Prepare transverse hippocampal slices (300-400 µm) from adult male Wistar rats in ice-cold artificial cerebrospinal fluid (aCSF).
-
Incubation: Allow slices to recover for at least 1 hour in an interface chamber continuously perfused with aCSF at 32-34°C, saturated with 95% O2 / 5% CO2.
-
This compound Application: Dissolve this compound in the aCSF and perfuse the slices with the desired concentrations (e.g., 3, 10, 30, 100 µM).
-
Electrophysiological Recording: Place a recording electrode in the CA1 pyramidal cell layer to measure population spikes.
-
Data Analysis: Analyze the area of the population spike before and after this compound application to quantify the change in neuronal excitability.
Protocol 2: Management of this compound-Induced Seizures (In Vivo Rodent Model)
This is a generalized protocol and requires optimization for specific experimental goals.
-
Animal Preparation: Acclimate adult male Sprague-Dawley rats to the experimental environment. Ensure animals are healthy and within a defined weight range.
-
This compound Administration: Administer this compound orally (e.g., via gavage) or intraperitoneally at a pre-determined dose intended to induce seizures. A starting point for dose-finding studies could be in the range of the 18 mg/kg oral dose used in MES studies, though higher doses will likely be required for seizure induction.[8]
-
Seizure Monitoring and Scoring: Continuously observe the animals for the onset of seizure activity. Score the seizure severity at regular intervals using a standardized scale (e.g., the Racine scale).
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Intervention - First Line: If seizures reach a pre-defined endpoint (e.g., continuous stage 4/5 seizures for more than 5 minutes), administer diazepam (e.g., 5 mg/kg, IP).
-
Intervention - Second Line: If seizures are refractory to diazepam, administer a second-line agent such as phenobarbital (e.g., 20-30 mg/kg, IP).
-
Post-Seizure Monitoring: After seizure cessation, continue to monitor the animal for any signs of distress, and provide supportive care as needed.
Visualizations
Caption: Mechanism of this compound-Induced Seizures.
Caption: Experimental Workflow for Managing Seizures.
Caption: Troubleshooting Logic for Common Issues.
References
- 1. Successful Treatment of this compound-Induced Intractable Seizures With Intravenous Lipid Emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Post-Exposure Administration of Diazepam Combined with Soluble Epoxide Hydrolase Inhibition Stops Seizures and Modulates Neuroinflammation in a Murine Model of Acute TETS Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anticonvulsive activity and toxicity of diazepam in three different formulations. An experimental study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of subchronic administration of antiseizure drugs in spontaneously seizing rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Effects of Antiepileptic Drugs on Spontaneous Recurrent Seizures in a Novel Model of Extended Hippocampal Kindling in Mice [frontiersin.org]
- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
Optimizing Amoxapine dosage to reduce extrapyramidal side effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing amoxapine dosage to minimize extrapyramidal side effects (EPS) during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced extrapyramidal side effects?
A1: this compound, a dibenzoxazepine (B10770217) derivative, is a tricyclic antidepressant.[1][2] Its chemical structure is related to the antipsychotic agent loxapine.[3] The primary mechanism of action for its antidepressant effect is the inhibition of norepinephrine (B1679862) reuptake, and to a lesser extent, serotonin (B10506) reuptake.[4] However, this compound and its major active metabolite, 7-hydroxythis compound, also possess dopamine (B1211576) D2 receptor blocking activity.[1][4] This dopamine antagonism in the nigrostriatal pathway is the primary reason for the emergence of extrapyramidal side effects, a risk that is higher with this compound than with other tricyclic antidepressants.[4]
Q2: What are the typical dosages for this compound in a research context?
A2: this compound is available in 25 mg, 50 mg, 100 mg, and 150 mg tablets.[5] Dosage will vary based on the study protocol and population. However, general guidelines are as follows:
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Adults (Initial Dose): 50 mg two to three times daily.[6][7]
-
Maximum Dose (Inpatient, refractory): Up to 600 mg daily in divided doses for patients with no history of seizures.[5][6][7]
-
Geriatric (Initial Dose): 25 mg two to three times daily.[6][8]
-
Maintenance Dose: The lowest effective dose to maintain remission. For dosages of 300 mg or less, a single bedtime dose is often recommended.[5][6]
Q3: What is the reported incidence of extrapyramidal side effects with this compound?
A3: The prescribing information for this compound states that extrapyramidal symptoms occur in less than 1% of patients.[9] However, the risk is noted to be higher than with other tricyclic antidepressants due to its dopamine-blocking properties.[4] One small study with eight patients found that while this compound dose correlated with serum neuroleptic levels, neither the dose nor the neuroleptic level correlated with the presence or severity of EPS.[10] In a comparative study against risperidone (B510) in patients with schizophrenia, this compound (at doses up to 250 mg/day) was associated with fewer extrapyramidal side effects.[11][12]
Q4: How can we monitor for extrapyramidal side effects in our study participants?
A4: Regular monitoring using standardized rating scales is crucial. The most commonly used and comprehensive scale is the Extrapyramidal Symptom Rating Scale (ESRS). Other valuable scales include the Abnormal Involuntary Movement Scale (AIMS) for tardive dyskinesia and the Barnes Akathisia Rating Scale (BARS). A baseline assessment before initiating this compound and regular follow-up assessments are recommended.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Participant reports sudden muscle spasms, particularly in the neck or eyes (acute dystonia). | Dopamine D2 receptor blockade by this compound. This is an acute extrapyramidal symptom. | 1. Immediately assess the severity of the reaction. 2. Consider a dose reduction or temporary discontinuation of this compound as per the study protocol. 3. For severe reactions, administration of an anticholinergic agent (e.g., benztropine) or a benzodiazepine (B76468) may be necessary, as dictated by the clinical protocol and medical oversight. 4. Document the event thoroughly and re-evaluate the participant's suitability for continued treatment. |
| Participant exhibits restlessness, an inner sense of unease, and a compelling need to be in constant motion (akathisia). | This compound-induced dopamine blockade. | 1. Administer the Barnes Akathisia Rating Scale (BARS) to quantify the severity. 2. Consider a dose reduction of this compound. 3. Propranolol is often a first-line treatment for akathisia. Benzodiazepines or anticholinergics may also be considered. 4. Re-assess the participant frequently to monitor for resolution of symptoms. |
| Participant develops tremors, rigidity, and bradykinesia (parkinsonism). | Dopamine receptor antagonism in the nigrostriatal pathway. | 1. Use the Simpson-Angus Scale (SAS) or the parkinsonism subscale of the ESRS to evaluate the severity. 2. A dose reduction of this compound should be considered. 3. If symptoms are distressing, an anticholinergic medication may be initiated. 4. Monitor for improvement in parkinsonian signs. |
| After long-term administration, the participant develops involuntary, repetitive movements of the face, limbs, or trunk (tardive dyskinesia). | Chronic dopamine receptor blockade leading to receptor supersensitivity. | 1. This is a serious, potentially irreversible side effect. The primary intervention is to discontinue this compound if clinically feasible. 2. There is no definitive treatment, though the syndrome may remit partially or completely after drug withdrawal.[9] 3. The need for continued treatment should be reassessed, and alternative medications with a lower risk of tardive dyskinesia should be considered.[9] |
Data Presentation
Table 1: this compound Dosage and Associated Risk of Extrapyramidal Side Effects (Qualitative Summary)
| Dosage Range | Reported Incidence of EPS | Key Considerations |
| Initial Adult Dose (100-150 mg/day) | Low | Monitor for acute dystonia, akathisia, and parkinsonism, especially during the first few days of treatment. |
| Therapeutic Adult Dose (200-300 mg/day) | Low (<1%) | The risk of EPS is present but remains low for most patients. Regular monitoring is recommended. |
| High Dose (400-600 mg/day) | Increased Risk | Higher doses are associated with a greater potential for dopamine receptor blockade and thus a higher risk of EPS. Use with caution and increased monitoring. |
| Long-term Administration (any dose) | Risk of Tardive Dyskinesia | The risk of tardive dyskinesia increases with the duration of treatment and the total cumulative dose.[1] |
Experimental Protocols
Protocol for Assessment of Extrapyramidal Side Effects
1. Objective: To systematically assess and quantify the presence and severity of extrapyramidal side effects in participants receiving this compound.
2. Materials:
- Extrapyramidal Symptom Rating Scale (ESRS)
- Abnormal Involuntary Movement Scale (AIMS)
- Barnes Akathisia Rating Scale (BARS)
- Private examination room
- Trained clinical rater
3. Procedure:
4. Data Analysis:
Mandatory Visualizations
References
- 1. This compound-induced tardive dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [drugcentral.org]
- 3. researchgate.net [researchgate.net]
- 4. medworksmedia.com [medworksmedia.com]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. drugs.com [drugs.com]
- 8. This compound (this compound Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Serum neuroleptic levels and extrapyramidal side effects in patients treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stanley Medical Research Institute | 02-STN-008-2 [stanleyresearch.org]
- 12. researchgate.net [researchgate.net]
Navigating Amoxapine Experiments: A Technical Support Center for Researchers
Welcome to the technical support center for Amoxapine, designed for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability in experimental results. By offering detailed methodologies and insights into this compound's complex pharmacology, we aim to support the acquisition of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in this compound's potency (IC50/EC50) across different cell lines. What are the potential reasons for this?
A1: Variability in this compound's potency across different cell lines is a common observation and can be attributed to several factors:
-
Differential Receptor Expression: this compound has a complex pharmacological profile, interacting with multiple receptors, including serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) transporters and receptors.[1][2][3] The relative expression levels of these targets can vary significantly between cell lines, leading to different apparent potencies.
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Metabolic Capacity of Cell Lines: this compound is metabolized into two active metabolites, 7-hydroxythis compound (B25571) and 8-hydroxythis compound (B25638), primarily by CYP2D6 and CYP1A2 enzymes.[1] These metabolites have distinct pharmacological profiles.[4][5][6] Cell lines with varying levels of these metabolic enzymes will produce different ratios of the parent drug and its metabolites, leading to different overall biological effects.
-
Off-Target Effects: this compound can have off-target effects that may be more pronounced in certain cell types, influencing cell viability or the signaling pathway under investigation in a manner independent of its primary targets.[1]
-
Cell Culture Conditions: Factors such as media composition, serum percentage, cell density, and passage number can all influence cellular physiology and drug response, contributing to variability.
Q2: Our radioligand binding assay results for this compound are inconsistent. What are the common pitfalls?
A2: Inconsistent results in radioligand binding assays can arise from several sources. Here are some key areas to troubleshoot:
-
Ligand Concentration and Purity: Ensure the radioligand concentration is appropriate for the assay (typically at or below the Kd) and that its purity and specific activity are verified.
-
Incubation Time and Temperature: The binding reaction must reach equilibrium. Optimize incubation time and temperature for your specific receptor and radioligand.
-
Buffer Composition: pH, ionic strength, and the presence of specific ions can all affect ligand binding. Ensure consistency in buffer preparation.
-
Non-Specific Binding: High non-specific binding can obscure the specific binding signal. This can be minimized by optimizing the washing steps and using appropriate blocking agents.
-
Receptor Preparation: Inconsistent membrane preparation or variations in protein concentration can lead to variability.
Q3: What are the key differences between this compound and its active metabolites that could influence experimental outcomes?
A3: this compound is metabolized into 7-hydroxythis compound and 8-hydroxythis compound, each with a distinct pharmacological profile that can significantly contribute to experimental variability.
-
7-Hydroxythis compound: This metabolite is a potent dopamine receptor antagonist and is largely responsible for this compound's antipsychotic-like properties.[4][6]
-
8-Hydroxythis compound: This metabolite is a serotonin-norepinephrine reuptake inhibitor (SNRI), with a more pronounced effect on serotonin reuptake compared to the parent compound.[5]
The relative contribution of each of these molecules to the overall observed effect will depend on the metabolic capacity of the experimental system (e.g., cell line, animal model) and the specific endpoint being measured.
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability Assay Results
Problem: High variability in IC50 values obtained from MTT or similar cell viability assays.
Possible Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. Over-confluent or sparse cultures can respond differently to the drug. |
| Drug Solubility and Stability | Prepare fresh this compound solutions for each experiment. This compound has limited aqueous solubility and can precipitate.[7][8] A stock solution in DMSO is recommended, with final DMSO concentrations in the assay kept low and consistent across all wells. |
| Incubation Time | The duration of drug exposure can significantly impact IC50 values. Perform time-course experiments (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell line and experimental question. |
| Assay-Specific Interferences | Phenol (B47542) red in culture media can interfere with colorimetric assays like MTT. Consider using phenol red-free media or a different viability assay (e.g., resazurin-based). |
| Metabolite Activity | Be aware that the observed effect is a combination of the parent drug and its active metabolites. The metabolic capacity of your cell line will influence the results. |
Issue 2: Variability in Receptor Binding Affinity (Ki)
Problem: Difficulty in obtaining reproducible Ki values for this compound in competitive radioligand binding assays.
Possible Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Choice of Radioligand | Select a radioligand with high affinity and specificity for the target receptor. Ensure its concentration is at or below its Kd for the receptor. |
| Equilibrium Conditions | Verify that the incubation time is sufficient for the binding reaction to reach equilibrium. This may require kinetic experiments (association and dissociation assays). |
| Non-Specific Binding Definition | Use a high concentration of a structurally unrelated competing ligand to accurately define non-specific binding. |
| Data Analysis | Use appropriate non-linear regression analysis to fit the competition curve and calculate the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation, ensuring an accurate Kd value for the radioligand is used. |
| Receptor Source and Preparation | Ensure consistency in the source and preparation of the receptor (e.g., cell membranes, tissue homogenates). Variations in receptor density can affect binding parameters. |
Data Presentation
Table 1: Receptor Binding Profile of this compound and its Active Metabolites
This table summarizes the binding affinities (Ki or Kd in nM) of this compound and its primary active metabolites for key neurotransmitter receptors and transporters. Note that values can vary between studies due to different experimental conditions.
| Target | This compound (Ki/Kd, nM) | 7-Hydroxythis compound (Ki, nM) | 8-Hydroxythis compound (Ki, nM) |
| Serotonin Transporter (SERT) | 58[1] | Data not available | More potent than this compound[9] |
| Norepinephrine Transporter (NET) | 16[1] | Data not available | Similar to this compound[9] |
| Dopamine D2 Receptor | <100[10] | Potent antagonist[4][6] | Data not available |
| Serotonin 5-HT2A Receptor | <100[10] | Affinity for 5-HT2A[1] | Data not available |
| Serotonin 5-HT2C Receptor | High Affinity[11] | Data not available | Data not available |
| Adrenergic α1 Receptor | <100[10] | Data not available | Data not available |
| Muscarinic M1 Receptor | <10000[10] | Data not available | Data not available |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a general method for assessing this compound-induced cytotoxicity in adherent cell lines.
Materials:
-
Adherent cell line (e.g., SH-SY5Y, HEK293)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear, flat-bottom cell culture plates
-
Microplate spectrophotometer
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium per well. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and typically ≤0.5%. Replace the medium in each well with 100 µL of the medium containing the desired this compound concentration. Include vehicle control wells (medium with the same final concentration of DMSO).[12]
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[12]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan (B1609692) crystals.[12]
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
Protocol 2: Competitive Radioligand Binding Assay for Serotonin Transporter (SERT)
This protocol outlines a general procedure for determining the binding affinity of this compound for the serotonin transporter using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Cell membranes or tissue homogenate expressing SERT
-
Radioligand (e.g., [³H]-Citalopram)
-
This compound
-
Non-specific binding control (e.g., a high concentration of a known SERT inhibitor like fluoxetine)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Wash Buffer (ice-cold Assay Buffer)
-
96-well filter plates (e.g., GF/B or GF/C)
-
Filtration apparatus
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes or tissue homogenates containing the serotonin transporter. Determine the protein concentration of the membrane preparation.
-
Assay Plate Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of the non-labeled competitor.
-
Competition: Membrane preparation, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
-
Data Analysis: Subtract the non-specific binding CPM from all other readings to obtain specific binding. Plot the percentage of specific binding against the log of the this compound concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: this compound's primary mechanisms of action.
Caption: A workflow for troubleshooting inconsistent results.
Caption: Key sources of variability in this compound experiments.
References
- 1. Addition of this compound improves positive and negative symptoms in a patient with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound | C17H16ClN3O | CID 2170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7-Hydroxythis compound - Wikipedia [en.wikipedia.org]
- 5. 8-Hydroxythis compound - Wikipedia [en.wikipedia.org]
- 6. This compound--an antidepressant with some neuroleptic properties? A review of its chemistry, animal pharmacology and toxicology, human pharmacology, and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Salts of this compound with Improved Solubility for Enhanced Pharmaceutical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of metabolites in a bioequivalence study II: this compound, 7-hydroxythis compound, and 8-hydroxythis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Comparison of the affinities of this compound and loxapine for various receptors in rat brain and the receptor down-regulation after chronic administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
Amoxapine Formulation for Parenteral Administration: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the formulation of amoxapine for parenteral administration.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in developing a parenteral formulation of this compound?
The principal obstacle in formulating this compound for parenteral delivery is its very low aqueous solubility.[1][2] this compound is a benzoxazepine derivative with poor water solubility, which hinders its direct administration via injection.[1][3]
Q2: What are the known degradation pathways for this compound in aqueous solutions?
This compound has been shown to degrade in acidic environments. A study on its degradation in artificial gastric juice (an acidic medium) identified a pseudo first-order reaction.[4] The degradation process is irreversible and leads to the formation of [2-(2-aminophenoxy)-5-chlorophenyl]-piperazin-1-yl-methanone and subsequently 2-chlorodibenzo[b,f][3][5]oxazepin-11(10H)-one.[4] While this provides insight into its susceptibility to hydrolysis, specific degradation kinetics in parenteral formulations at various pH levels and temperatures require further investigation.
Q3: What is the mechanism of action of this compound?
This compound is a tetracyclic antidepressant that functions as a serotonin-norepinephrine reuptake inhibitor (SNRI) and a dopamine (B1211576) receptor antagonist.[6] It blocks the reuptake of norepinephrine (B1679862) and serotonin, increasing their concentrations in the synaptic cleft.[6] Additionally, it exhibits antagonist activity at dopamine D2 receptors.[6]
Troubleshooting Guide: Formulation Challenges
Issue 1: Poor Aqueous Solubility of this compound
Symptoms:
-
Difficulty dissolving this compound in aqueous vehicles.
-
Precipitation of the drug upon standing or during dilution.
-
Inability to achieve the desired concentration for therapeutic efficacy.
Possible Causes:
-
The inherent low water solubility of the this compound free base.
Solutions:
-
Cocrystallization:
-
Description: Forming salts or cocrystals of this compound with pharmaceutically acceptable organic acids can significantly enhance its aqueous solubility.[1][3] Studies have successfully demonstrated this approach using acids like fumaric acid, maleic acid, succinic acid, and malonic acid.[2]
-
Expected Outcome: A substantial increase in the aqueous solubility of this compound.
-
-
Solid Lipid Nanoparticles (SLNs):
-
Description: Encapsulating this compound within a solid lipid core to form nanoparticles can improve its solubility and bioavailability.[7] This method has also been shown to enhance brain delivery of the drug.[7]
-
Expected Outcome: Increased solubility, improved pharmacokinetic profile, and the potential for targeted delivery.[7]
-
-
Cyclodextrin Complexation:
-
Description: Forming an inclusion complex with cyclodextrins, which have a hydrophilic exterior and a hydrophobic interior cavity, can encapsulate the poorly soluble this compound molecule, thereby increasing its apparent water solubility.
-
Expected Outcome: Enhanced solubility and dissolution rate of this compound.
-
Data Summary: Solubility Enhancement Techniques for this compound
| Technique | Coformer/Lipid/Cyclodextrin | Solvent System | Achieved Solubility/Improvement | Reference |
| Cocrystallization | L-Malic Acid | Water | Highest solubility observed among tested cocrystals | [3] |
| Fumaric Acid | Water-Methanol | Formation of a more soluble salt | [2] | |
| Maleic Acid | Water-Ethanol | Formation of a more soluble salt | [2] | |
| Succinic Acid | Aqueous Solution | Formation of a more soluble salt | [2] | |
| Malonic Acid | Aqueous Solution | Formation of a more soluble salt | [2] | |
| Solid Lipid Nanoparticles | Glyceryl Monostearate | Not Applicable | ~2.67 times increase in solubility compared to pure drug | [7] |
Issue 2: Potential for Precipitation Upon Injection
Symptoms:
-
Formation of a precipitate when the parenteral formulation is diluted with an aqueous medium, such as blood or infusion fluid.
-
Cloudiness or visible particles in the diluted solution.
Possible Causes:
-
A shift in pH or solvent composition upon injection, leading to a decrease in drug solubility.
-
Interaction with physiological components.
Solutions:
-
Formulation Optimization:
-
Description: Carefully select excipients that can maintain this compound solubility upon dilution. This may include the use of co-solvents, surfactants, or complexing agents like cyclodextrins.
-
In Vitro Testing: Employ in vitro models that simulate in vivo dilution to screen formulations for their potential to precipitate. This can involve rapid dilution in a physiological buffer.
-
-
Use of Solubilizing Excipients:
-
Cyclodextrins: Can help keep the drug in solution upon dilution by maintaining the inclusion complex.
-
Surfactants: Can form micelles that encapsulate the drug and prevent precipitation.
-
Issue 3: Chemical Instability of this compound in Solution
Symptoms:
-
Loss of drug potency over time.
-
Appearance of degradation products in the formulation.
-
Changes in the physical appearance of the solution (e.g., color change).
Possible Causes:
-
Hydrolysis, particularly in acidic or alkaline conditions.[4]
-
Oxidation.
-
Photodegradation.
Solutions:
-
pH Control:
-
Description: Formulate the parenteral solution within a pH range where this compound exhibits maximum stability. This requires conducting pH-stability studies.
-
Buffering Agents: Utilize appropriate buffering agents (e.g., phosphate, citrate) to maintain the optimal pH.
-
-
Protection from Light:
-
Description: If this compound is found to be light-sensitive, the formulation should be packaged in amber vials or other light-protective containers.
-
-
Use of Antioxidants:
-
Description: If oxidation is a significant degradation pathway, the inclusion of antioxidants (e.g., ascorbic acid, sodium metabisulfite) may be necessary. However, compatibility studies are crucial as some antioxidants can react with the drug.
-
Experimental Protocols
Protocol 1: Preparation of this compound Cocrystals by Solvent-Drop Grinding
Objective: To prepare this compound cocrystals with improved aqueous solubility.
Materials:
-
This compound (API)
-
Coformer (e.g., fumaric acid, maleic acid, succinic acid, malonic acid)
-
Appropriate solvent (e.g., methanol, ethanol, water)
-
Mortar and pestle
-
UV-Vis Spectrophotometer
Methodology:
-
Place a 1:1 molar ratio of this compound and the selected coformer into a mortar.
-
Add a few drops of the appropriate solvent to the mixture.
-
Grind the mixture using the pestle for 15-20 minutes.
-
Collect the resulting solid and allow it to dry.
-
Characterize the cocrystals using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR).
-
Determine the aqueous solubility of the cocrystals using the shake-flask method at 37 °C and analyze the concentration using UV-Vis spectroscopy.[1][3]
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Single Emulsification
Objective: To prepare this compound-loaded SLNs to enhance solubility and bioavailability.
Materials:
-
This compound
-
Solid lipid (e.g., Glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188)
-
Organic solvent (e.g., Dichloromethane)
-
Aqueous phase (e.g., Purified water)
-
High-speed homogenizer
-
Probe sonicator
Methodology:
-
Dissolve this compound and the solid lipid in a suitable organic solvent.
-
Prepare an aqueous solution of the surfactant.
-
Add the organic phase to the aqueous phase under high-speed homogenization to form a primary emulsion.
-
Evaporate the organic solvent from the emulsion under reduced pressure.
-
Sonicate the resulting suspension using a probe sonicator to reduce the particle size and form the SLN dispersion.
-
Characterize the SLNs for particle size, zeta potential, entrapment efficiency, and drug loading.[7]
Visualizations
This compound Mechanism of Action
Caption: this compound's multimodal mechanism of action.
Experimental Workflow: Cocrystal Screening for Solubility Enhancement
Caption: Workflow for this compound cocrystal screening.
Logical Relationship: Troubleshooting Parenteral Formulation Issues
Caption: Troubleshooting decision tree for this compound parenteral formulation.
References
- 1. Salts of this compound with Improved Solubility for Enhanced Pharmaceutical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Elucidation of Degradation Behavior of Tricyclic Antidepressant this compound in Artificial Gastric Juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.tau.ac.il [cris.tau.ac.il]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound-Loaded Solid Lipid Nanoparticles with Superior Preclinical Pharmacokinetics for Better Brain Delivery: LC-MS/MS and GC-MS Analysis [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Amoxapine-Induced Cardiotoxicity in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating amoxapine-induced cardiotoxicity in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of this compound-induced cardiotoxicity?
This compound-induced cardiotoxicity is primarily linked to mitochondrial dysfunction.[1][2] In preclinical models, this compound has been shown to inhibit the mitochondrial electron transport chain, which disrupts cellular energy conservation.[2][3] This can lead to a cascade of events including decreased oxygen uptake, changes in mitochondrial structure, and ultimately, cell death.[3] Additionally, electrophysiological studies in isolated cardiac preparations have demonstrated that this compound can inhibit fast sodium (Na+) and slow calcium (Ca2+) channels, leading to conduction abnormalities such as QRS prolongation.[4]
Q2: Is this compound's cardiotoxicity more or less severe than other tricyclic antidepressants (TCAs)?
The literature presents a mixed view on the severity of this compound's cardiotoxicity compared to other TCAs. Some reports suggest that this compound has fewer cardiotoxic effects, with central nervous system toxicity being more prominent in overdose cases.[5][6][7] However, other case reports and studies indicate that severe cardiovascular events, including QRS prolongation and cardiac arrest, can occur following this compound overdose.[1][8] This variability highlights the importance of careful cardiovascular safety assessment in preclinical studies.
Q3: What are the initial signs of cardiotoxicity I should look for in my preclinical model?
In in vitro models, early signs of this compound-induced cardiotoxicity may include:
-
Decreased cell viability
-
Increased production of reactive oxygen species (ROS)
-
Changes in mitochondrial membrane potential
-
Altered cellular respiration (e.g., decreased oxygen consumption)[3]
In ex vivo models (e.g., isolated hearts or cardiac tissues), you should monitor for:
-
Electrocardiogram (ECG) changes, particularly QRS prolongation[8]
-
Arrhythmias
-
Changes in cardiac contractility[4]
Q4: What potential strategies can I investigate to mitigate this compound-induced cardiotoxicity?
Based on the proposed mechanism of mitochondrial dysfunction and the general understanding of drug-induced cardiotoxicity, potential mitigation strategies to investigate include:
-
Antioxidants: Given the likely involvement of oxidative stress secondary to mitochondrial dysfunction, co-administration of antioxidants could be a viable strategy.[9][10][11]
-
Mitochondrial Protective Agents: Compounds that support mitochondrial function or protect against mitochondrial damage could be explored.
-
Ion Channel Modulators: Agents that can counteract the effects of this compound on cardiac sodium and calcium channels may be investigated, though this approach is more complex and requires careful consideration of potential drug-drug interactions.
Troubleshooting Guides
Problem 1: I am observing a significant decrease in cardiomyocyte viability in my in vitro assay after this compound exposure. How can I confirm the mechanism and test potential interventions?
Troubleshooting Steps:
-
Confirm Mitochondrial Dysfunction:
-
Mitochondrial Membrane Potential Assay: Use a fluorescent dye (e.g., JC-1 or TMRM) to assess changes in mitochondrial membrane potential. A decrease in potential is an early indicator of mitochondrial dysfunction.
-
Cellular Respiration Assay: Employ techniques like Seahorse XF analysis to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to directly assess mitochondrial respiration and glycolysis.
-
ROS Measurement: Use fluorescent probes (e.g., DCFDA or MitoSOX) to quantify intracellular and mitochondrial reactive oxygen species production.
-
-
Test a Potential Mitigating Agent (e.g., an Antioxidant like N-acetylcysteine - NAC):
-
Experimental Design: Include the following groups in your experiment:
-
Vehicle Control
-
This compound alone
-
This compound + NAC (at various concentrations)
-
NAC alone
-
-
Endpoint Measurement: Assess cell viability (e.g., using an MTT or LDH assay), mitochondrial membrane potential, and ROS levels across all groups.
-
Problem 2: My ex vivo heart perfusion model shows significant QRS prolongation and arrhythmias with this compound. What are my next steps?
Troubleshooting Steps:
-
Characterize the Electrophysiological Effects:
-
Perform a detailed analysis of the ECG recordings to quantify the extent of QRS prolongation, QT interval changes, and the incidence and type of arrhythmias.
-
If possible, use microelectrode arrays or patch-clamp techniques on isolated cardiomyocytes to investigate the specific effects on ion channel currents.
-
-
Investigate a Potential Intervention:
-
Based on the hypothesis of mitochondrial dysfunction leading to ionic imbalance, you could test a mitochondrial protective agent.
-
Experimental Protocol:
-
Establish a baseline recording of the isolated heart's function.
-
Perfuse the heart with this compound at a concentration known to induce cardiotoxicity and record the effects.
-
In a separate group, co-perfuse the heart with this compound and the potential mitigating agent.
-
Compare ECG parameters and arrhythmia incidence between the this compound-only and the co-treatment groups.
-
-
Data Presentation
Quantitative data from your preclinical studies should be summarized in clear and structured tables to facilitate comparison between different experimental groups.
Table 1: Effect of a Mitigating Agent (MA) on this compound-Induced Changes in Cardiomyocyte Viability and Oxidative Stress in vitro
| Treatment Group | Cell Viability (%) | Mitochondrial ROS (Fold Change) |
| Vehicle Control | 100 ± 5.2 | 1.0 ± 0.1 |
| This compound (10 µM) | 45 ± 6.8 | 3.5 ± 0.4 |
| This compound (10 µM) + MA (50 µM) | 78 ± 7.1 | 1.8 ± 0.3 |
| MA (50 µM) | 98 ± 4.9 | 1.1 ± 0.2 |
Table 2: Effect of a Mitigating Agent (MA) on this compound-Induced ECG Changes in an Ex Vivo Langendorff Heart Model
| Treatment Group | QRS Duration (ms) | Incidence of Arrhythmia (%) |
| Baseline | 40 ± 3.1 | 0 |
| This compound (5 µM) | 65 ± 4.5 | 80 |
| This compound (5 µM) + MA (20 µM) | 48 ± 3.9 | 20 |
| MA (20 µM) | 41 ± 2.8 | 0 |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Cardiotoxicity in H9c2 Cardiomyoblasts
-
Cell Culture: Culture H9c2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Seed cells in 96-well plates. After 24 hours, treat the cells with varying concentrations of this compound (e.g., 1-100 µM) for 24 hours.
-
Cell Viability Assay (MTT):
-
Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan (B1609692) crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Mitochondrial ROS Measurement (MitoSOX Red):
-
Load cells with MitoSOX Red mitochondrial superoxide (B77818) indicator for 10 minutes.
-
Wash the cells with warm buffer.
-
Measure fluorescence using a fluorescence microscope or plate reader.
-
Protocol 2: Langendorff Perfusion of an Isolated Rodent Heart
-
Heart Isolation: Anesthetize a rodent (e.g., Sprague-Dawley rat) and perform a thoracotomy to excise the heart.
-
Cannulation and Perfusion: Immediately cannulate the aorta on a Langendorff apparatus and begin retrograde perfusion with Krebs-Henseleit buffer gassed with 95% O2 / 5% CO2 at a constant pressure.
-
ECG Recording: Place electrodes on the heart to record a continuous ECG.
-
Stabilization and Treatment: Allow the heart to stabilize for a 20-minute period. Following stabilization, switch to a perfusion buffer containing this compound at the desired concentration. For mitigation studies, a separate group will be perfused with this compound plus the mitigating agent.
-
Data Analysis: Analyze the ECG recordings for changes in heart rate, QRS duration, QT interval, and the occurrence of arrhythmias.
Visualizations
Caption: Proposed signaling pathway of this compound-induced cardiotoxicity.
References
- 1. This compound overdose in a young man: a transient mitochondrial abnormality? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical evidence that high concentrations of the antidepressant this compound may cause inhibition of mitochondrial electron transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A possible mechanism of toxicity by the antidepressant this compound based on its effects in three in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory actions of this compound, a tricyclic antidepressant agent, on electrophysiological properties of mammalian isolated cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. drugs.com [drugs.com]
- 8. This compound cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Atypical antipsychotics and oxidative cardiotoxicity: review of literature and future perspectives to prevent sudden cardiac death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The role of antioxidants in the era of cardio-oncology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Amoxapine Administration in Animal Models
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers utilizing animal models to study the long-term effects of Amoxapine.
Frequently Asked Questions (FAQs)
Q1: What are the primary long-term behavioral effects of this compound observed in rodent models?
A1: Chronic administration of this compound in rodent models has been associated with several behavioral changes. A notable effect is a decrease in locomotor activity.[1] Additionally, as a tricyclic antidepressant, long-term this compound treatment may influence aggressive behaviors in rodents.[2] It is also important to consider its neuroleptic properties, which can manifest as catalepsy, a state of immobility.[3]
Q2: What are the key neurochemical alterations expected after long-term this compound administration?
A2: Long-term this compound treatment induces significant neurochemical adaptations. Chronic administration in rats leads to a time-dependent down-regulation of serotonin (B10506) 5-HT2 receptors in the brain.[1] Furthermore, while acute administration enhances dopamine (B1211576) (DA) metabolism, chronic treatment can lead to tolerance to this effect in specific brain regions like the striatum and hippocampus.[4]
Q3: What are the common side effects to monitor during chronic this compound studies in animals?
A3: Researchers should closely monitor animals for a range of potential side effects. Due to its dopamine receptor blocking properties, this compound can induce extrapyramidal symptoms, including catalepsy.[3] Sedation is another common side effect.[4] Cardiovascular effects, such as hypotension and tachycardia, have also been observed.[5] Changes in body weight and food intake should be monitored, as weight gain is a possible side effect of tricyclic antidepressants.[6]
Q4: How should I prepare this compound for long-term administration to rodents?
A4: The preparation method depends on the route of administration. This compound is sparingly soluble in aqueous buffers. For oral gavage or injection, it can be dissolved in organic solvents like DMSO and then diluted with a suitable aqueous buffer, such as PBS. A 1:1 solution of DMSO:PBS can achieve a solubility of approximately 0.5 mg/ml; however, it is recommended not to store this aqueous solution for more than a day.[7] For administration in drinking water, it is crucial to consider the stability of the compound in the water over time and potential taste aversion that might affect water consumption.[7][8] Sucrose (B13894) can be added to the water to improve palatability, but it should also be added to the control group's water.[8]
Q5: What is the recommended duration for a "long-term" this compound study in rodents?
A5: The definition of "long-term" can vary depending on the research question. However, many studies investigating the chronic effects of antidepressants in rodents involve administration for at least 14 to 28 days to allow for the development of neuroadaptive changes, such as receptor down-regulation.[1][5][9]
Troubleshooting Guides
Issue 1: Excessive Sedation or Decreased Locomotor Activity
-
Problem: Animals appear lethargic, show significantly reduced movement in their home cage, or perform poorly in behavioral tests requiring activity.
-
Possible Causes:
-
The dose of this compound may be too high for the specific strain or individual animal.
-
Sedation is a known side effect of this compound.[4]
-
-
Solutions:
-
Dose Adjustment: Consider reducing the dose of this compound. A dose-response study may be necessary to determine the optimal dose that provides the desired pharmacological effect with minimal sedation.
-
Acclimation Period: Allow for a longer habituation period to the testing environment before starting behavioral assessments.
-
Timing of Behavioral Testing: Conduct behavioral tests during the animal's active phase (e.g., the dark cycle for rodents) and at a consistent time point relative to drug administration.
-
Monitor Body Weight and Food Intake: Ensure that sedation is not leading to a significant reduction in food and water consumption, which could further impact activity levels.
-
Issue 2: Emergence of Catalepsy
-
Problem: Animals exhibit a state of immobility and failure to correct an externally imposed posture, indicative of catalepsy.
-
Possible Causes:
-
This compound's dopamine D2 receptor antagonist properties can induce catalepsy, a form of extrapyramidal side effect.[3]
-
-
Solutions:
-
Quantitative Assessment: Use a standardized method, such as the bar test, to quantify the degree of catalepsy. This involves placing the animal's forepaws on a horizontal bar and measuring the time it takes for the animal to remove them.
-
Context-Dependency: Be aware that the intensification of catalepsy can be context-dependent. Changing the testing environment may reduce the cataleptic response.[10]
-
Dose-Response Evaluation: Assess catalepsy across a range of this compound doses to identify a therapeutic window with minimal cataleptic effects.[11]
-
Concomitant Treatment (for mechanistic studies): In studies investigating the mechanisms of catalepsy, co-administration of anticholinergic agents can be used to counteract the effect, though this would be a confounding factor in studies of this compound's primary effects.
-
Issue 3: Inconsistent Drug Intake via Drinking Water
-
Problem: Significant variability in daily water consumption is observed, leading to inconsistent dosing of this compound.
-
Possible Causes:
-
Taste Aversion: this compound may have an unpleasant taste, causing some animals to drink less.
-
Neophobia: Animals may initially avoid the novel taste of the medicated water.
-
-
Solutions:
-
Palatability Enhancement: Add a sweetening agent like sucrose to the this compound solution and the control water to mask the taste.[8]
-
Gradual Introduction: Gradually increase the concentration of this compound in the drinking water over several days to allow for acclimatization.
-
Daily Monitoring: Measure water intake daily for each cage to ensure consistent consumption. If intake remains low, consider an alternative administration route like oral gavage.[7]
-
Alternative Administration: If consistent oral intake via drinking water cannot be achieved, switch to a more controlled method such as oral gavage to ensure accurate dosing.
-
Data Presentation
Table 1: Effects of Chronic this compound Administration on Serotonin 5-HT2 Receptor Density in Rat Brain
| Duration of Treatment | This compound Dose | Brain Region | Change in 5-HT2 Receptor Density | Reference |
| 1-3 weeks | 8 mg/kg (orally, once daily) | Not specified | Time-dependently reduced | [1] |
Table 2: Behavioral and Physiological Effects of Long-Term this compound Administration in Animal Models
| Species | Duration | Dose and Route | Observed Effect | Reference |
| Rat | 14 days | 1, 5, and 10 mg/kg (i.p.) | Sustained decrease in paradoxical sleep | [9] |
| Rat | 28 days | 10 mg/kg (i.p.) | Hypotension, tachycardia, prolongation of Q-Tc interval | [5] |
| Rat | Chronic | Not specified | Tolerance to the enhancing effects on dopamine metabolism in striatum and hippocampus | [4] |
| Rodent | Chronic | Not specified | Decreased locomotor activity | [3] |
| Rodent | Chronic | Not specified | Potential for catalepsy | [3] |
Experimental Protocols
Protocol 1: Long-Term Oral Administration of this compound via Gavage
-
Preparation of this compound Solution:
-
Due to this compound's low aqueous solubility, first dissolve the required amount in a minimal volume of dimethyl sulfoxide (B87167) (DMSO).[7]
-
Further dilute the solution with a sterile vehicle such as phosphate-buffered saline (PBS) or corn oil to the final desired concentration.[7] A 1:1 DMSO:PBS solution can be used.[7]
-
Prepare fresh solutions daily to ensure stability.[7]
-
The final volume for oral gavage should not exceed 10 ml/kg body weight for rats and mice.
-
-
Animal Handling and Restraint:
-
Habituate the animals to handling for several days prior to the start of the experiment to reduce stress.
-
Gently restrain the animal, ensuring a firm but not restrictive grip that allows for normal breathing.
-
-
Gavage Procedure:
-
Use a sterile, flexible gavage needle with a ball tip appropriate for the size of the animal.
-
Measure the distance from the tip of the animal's nose to the last rib to determine the correct insertion depth and mark the gavage needle.
-
Gently insert the gavage needle into the esophagus, allowing the animal to swallow the tube. Do not force the needle.
-
Slowly administer the this compound solution.
-
Carefully withdraw the needle and return the animal to its home cage.
-
Monitor the animal for any signs of distress immediately after the procedure.
-
-
Long-Term Dosing Schedule:
-
Administer this compound at the same time each day for the duration of the study (e.g., 28 days).
-
Monitor body weight at least twice weekly.[12]
-
Perform daily health checks, observing for any adverse effects such as sedation, changes in posture, or signs of distress.
-
Protocol 2: Forced Swim Test (FST) in Mice
-
Apparatus:
-
Procedure:
-
Acclimate the mice to the testing room for at least 30 minutes before the test.
-
Gently place the mouse into the water-filled cylinder.
-
The test duration is typically 6 minutes.[13]
-
Record the entire session using a video camera for later analysis.
-
After 6 minutes, carefully remove the mouse from the water, dry it with a towel, and place it in a warm, dry holding cage before returning it to its home cage.[10]
-
-
Data Analysis:
-
Score the last 4 minutes of the 6-minute test session.[13]
-
Measure the total time the mouse remains immobile. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.[13]
-
A decrease in immobility time is indicative of an antidepressant-like effect.
-
Mandatory Visualizations
Caption: this compound's primary mechanisms of action.
Caption: Workflow for a long-term this compound study.
Caption: Troubleshooting logic for immobility.
References
- 1. [Comparison of the affinities of this compound and loxapine for various receptors in rat brain and the receptor down-regulation after chronic administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The neuropharmacological actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Dissociative changes in Bmax and KD of dopamine D2/D3 receptors with aging observed in functional subdivisions of striatum: A revisit with an improved data analysis method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibiotic Administration in the Drinking Water of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to assess the impact of early-life antibiotic exposure on murine longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boston University Institutional Animal Care and Use Committee (IACUC) Policy: Additives to the Drinking Water for Rats and Mice | Office of Research [bu.edu]
- 10. Catalepsy intensifies context-dependently irrespective of whether it is induced by intermittent or chronic dopamine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative prediction of catalepsy induced by this compound, cinnarizine and cyclophosphamide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chronic dosing with mirtazapine does not produce sedation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
Amoxapine Drug-Drug Interaction Research: A Technical Support Center
For researchers, scientists, and drug development professionals investigating the drug-drug interaction (DDI) potential of Amoxapine, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format. The information is designed to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of this compound and the key enzymes involved?
This compound is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The main enzyme responsible for its metabolism is CYP2D6.[1] It undergoes hydroxylation to form active metabolites, 7-hydroxy-amoxapine and 8-hydroxy-amoxapine.[2] The major metabolite, 8-hydroxythis compound, has a longer half-life than the parent drug (30 hours versus 8 hours).[2][3] Metabolites are eventually excreted in the urine as glucuronide conjugates.[3]
Q2: What is the known inhibitory potential of this compound on CYP enzymes?
In vitro studies using human liver microsomes have shown that this compound competitively inhibits CYP2D6 and CYP3A4.[4][5] However, the clinical significance of this inhibition at therapeutic concentrations is considered to be low.[4][5]
Q3: Are there significant pharmacodynamic drug interactions to consider when working with this compound?
Yes, several pharmacodynamic interactions are clinically significant and should be carefully considered in a research setting:
-
Monoamine Oxidase Inhibitors (MAOIs): Co-administration is contraindicated. This combination can lead to hyperpyretic crises, severe convulsions, and potentially death. A washout period of at least 14 days is required when switching between this compound and an MAOI.[3]
-
Central Nervous System (CNS) Depressants: this compound can enhance the effects of alcohol, barbiturates, and other CNS depressants.[3]
-
Anticholinergic Agents: Concomitant use with other anticholinergic drugs can lead to an increased risk of side effects such as paralytic ileus.[3]
Q4: What is the risk of Serotonin (B10506) Syndrome with this compound?
This compound, as a tricyclic antidepressant, can increase the risk of Serotonin Syndrome, a potentially life-threatening condition caused by excessive serotonergic activity in the central nervous system.[2][6] The risk is highest when this compound is co-administered with other serotonergic agents, such as Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and MAOIs.[2][6] The mechanism involves an accumulation of serotonin in the synaptic cleft.[7]
Q5: Can this compound induce Neuroleptic Malignant Syndrome (NMS)?
Yes, although rare, Neuroleptic Malignant Syndrome (NMS) has been reported with this compound use.[8][9][10] This is attributed to this compound's dopamine-blocking activity, a characteristic it shares with antipsychotic medications.[7][10] NMS is a life-threatening neurological emergency characterized by fever, muscle rigidity, autonomic dysfunction, and altered mental status.[8]
Troubleshooting Guides for In Vitro DDI Studies
CYP450 Inhibition Assays
Issue: High variability or inconsistent IC50/Ki values in your this compound CYP inhibition assay.
| Potential Cause | Troubleshooting Step |
| Solubility Issues with this compound: this compound may precipitate in the incubation medium, leading to an underestimation of the true inhibitory potency. | 1. Visually inspect for precipitation. 2. Test this compound's solubility in the assay buffer at the highest concentration used. 3. If solubility is an issue, consider using a lower concentration range or adding a small, validated percentage of an organic co-solvent. Ensure the co-solvent does not affect enzyme activity. |
| Non-specific Binding: this compound may bind to the microsomal protein or the walls of the assay plate, reducing the effective concentration available to inhibit the enzyme. | 1. Use low protein concentrations in the incubation mixture where feasible. 2. Consider performing experiments to determine the fraction of this compound unbound in the microsomal preparation. 3. Pre-treating plates with a blocking agent may help reduce binding to plasticware. |
| Metabolite Interference: The metabolites of this compound (7-hydroxy-amoxapine and 8-hydroxy-amoxapine) may also have inhibitory activity, confounding the results. | 1. Use a short pre-incubation time to minimize the formation of metabolites. 2. If available, test the inhibitory potential of the primary metabolites separately to understand their contribution. |
| Incorrect Substrate Concentration: Using a substrate concentration that is too high or too low relative to its Km can affect the accuracy of IC50 determination. | 1. Ensure the substrate concentration is at or near its Km value for the specific CYP isoform being tested. This provides optimal sensitivity for detecting competitive inhibition. |
P-glycoprotein (P-gp) Interaction Assays
Issue: Conflicting results on whether this compound is a P-gp substrate or inhibitor.
| Potential Cause | Troubleshooting Step |
| Cell Line Variability: Different P-gp expressing cell lines (e.g., Caco-2, MDCK-MDR1) can have varying levels of P-gp expression and different expression of other transporters, leading to different results. | 1. Use a well-characterized cell line with confirmed high P-gp expression and low expression of other potentially confounding transporters. 2. Confirm P-gp functionality in your cell line using a known P-gp substrate (e.g., digoxin, rhodamine 123) and inhibitor (e.g., verapamil). |
| Assay System Limitations: Different assay formats (e.g., bidirectional transport assay, ATPase assay, calcein-AM uptake assay) measure different aspects of P-gp interaction and can yield different results. | 1. Use multiple assay systems to get a more complete picture of this compound's interaction with P-gp. For example, a transport assay can determine if it's a substrate, while an inhibition assay can assess its potential to block the transport of other drugs. |
| Cytotoxicity of this compound: At higher concentrations, this compound may be toxic to the cells, leading to a breakdown of the cell monolayer and artifactual increases in permeability. | 1. Perform a cytotoxicity assay with this compound on the chosen cell line to determine the non-toxic concentration range for your experiments. 2. Monitor the integrity of the cell monolayer throughout the transport experiment using a marker such as Lucifer yellow. |
Quantitative Data Summary
| Parameter | Enzyme | Value | Reference |
| Ki (competitive inhibition) | CYP2D6 | 25.4 µM | [4][5] |
| Ki (competitive inhibition) | CYP3A4 | 41.3 µM | [4][5] |
| IC50 | Glycine Transporter 2a (GlyT2a) | 92 µM | [11] |
| IC50 | hERG channel (in HEK 293 cells) | 5.1 mM | [11] |
| IC50 | 5-HT3 Receptor Binding | 0.30 µM | [12] |
Experimental Protocols
In Vitro CYP2D6 Inhibition Assay using Dextromethorphan (B48470) as a Probe Substrate
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your laboratory conditions.
1. Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
Dextromethorphan (CYP2D6 probe substrate)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) with an appropriate internal standard for quenching the reaction and protein precipitation
-
LC-MS/MS for analysis
2. Procedure:
-
Prepare this compound solutions: Create a series of this compound concentrations in the appropriate solvent.
-
Pre-incubation: In a 96-well plate, add HLM, potassium phosphate buffer, and the this compound solution (or vehicle control). Pre-incubate at 37°C for 5-10 minutes.
-
Initiate the reaction: Add dextromethorphan (at a concentration close to its Km for CYP2D6) and the NADPH regenerating system to start the metabolic reaction.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction: Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Sample processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate and analyze the formation of the metabolite, dextrorphan (B195859), using a validated LC-MS/MS method.
-
Data analysis: Calculate the rate of dextrorphan formation at each this compound concentration. Determine the IC50 value by plotting the percent inhibition against the this compound concentration and fitting the data to an appropriate model.
P-glycoprotein (P-gp) Inhibition Assay using Rhodamine 123
This protocol outlines a cell-based assay to assess the inhibitory potential of this compound on P-gp.
1. Materials:
-
P-gp overexpressing cells (e.g., MDCK-MDR1 or Caco-2)
-
Rhodamine 123 (P-gp fluorescent substrate)
-
This compound
-
Verapamil (positive control P-gp inhibitor)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer
-
Fluorescence plate reader
2. Procedure:
-
Cell culture: Seed the P-gp overexpressing cells in a 96-well plate and grow to confluence.
-
Prepare solutions: Prepare various concentrations of this compound and a positive control (Verapamil) in HBSS.
-
Pre-incubation with inhibitor: Remove the culture medium from the cells and wash with HBSS. Add the this compound or Verapamil solutions to the respective wells and pre-incubate at 37°C for 30 minutes.
-
Substrate addition: Add Rhodamine 123 to all wells at a final concentration of 5 µM.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes, protected from light.
-
Washing: Remove the incubation solution and wash the cells three times with ice-cold HBSS to remove extracellular Rhodamine 123.
-
Cell lysis: Lyse the cells with a suitable lysis buffer.
-
Fluorescence measurement: Measure the intracellular fluorescence of Rhodamine 123 using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Data analysis: An increase in intracellular fluorescence in the presence of this compound compared to the vehicle control indicates P-gp inhibition. Calculate the IC50 value by plotting the percentage of P-gp inhibition against the this compound concentration.
Visualizations
Caption: this compound's metabolism by CYP2D6 and its inhibitory effects on CYP2D6 and CYP3A4.
Caption: Key pharmacodynamic drug interactions of this compound.
Caption: A simplified workflow for an in vitro CYP inhibition assay.
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. The Inhibitory Effect of this compound on Cytochrome P450 Enzyme Activity in Human Liver Microsomes [jstage.jst.go.jp]
- 6. The Serotonin Syndrome: From Molecular Mechanisms to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Neuroleptic Malignant Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Neuroleptic malignant syndrome following this compound overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-induced neuroleptic malignant syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. [Preclinical pharmacology of this compound and amitriptyline. Implications of serotoninergic and opiodergic systems in their central effect in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating amoxapine-related hepatotoxicity in laboratory animals.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of this compound-induced hepatotoxicity?
This compound-related hepatotoxicity is considered a rare event.[1] The proposed mechanism of injury is not fully understood but is thought to involve the production of a toxic intermediate during its metabolism in the liver.[2] this compound is primarily metabolized by the cytochrome P450 system, specifically the CYP2D6 enzyme.[2][3] This process can potentially generate reactive metabolites that may lead to cellular stress and liver injury.[4]
Below is a diagram illustrating the proposed metabolic pathway leading to potential hepatotoxicity.
Caption: Proposed metabolic pathway for this compound hepatotoxicity.
Q2: Which biomarkers should I monitor for this compound-induced liver injury in my animal studies?
A combination of traditional and novel biomarkers is recommended for a comprehensive assessment. While this compound has a low rate of inducing liver injury, monitoring these markers is crucial in preclinical safety studies.[1]
Data Presentation: Key Serum Biomarkers for Hepatotoxicity
| Biomarker Class | Specific Marker | Indication | Notes |
| Traditional | Alanine Aminotransferase (ALT) | Hepatocellular injury/necrosis | Considered the standard, but can also be elevated due to muscle injury.[5] |
| Aspartate Aminotransferase (AST) | Hepatocellular injury/necrosis | Less specific to the liver than ALT; also found in heart and muscle.[5] | |
| Alkaline Phosphatase (ALP) | Cholestatic injury | Elevation suggests injury to the bile ducts.[6] | |
| Total Bilirubin (TBIL) | Impaired liver function/cholestasis | Increased levels can indicate jaundice and severe liver dysfunction.[5] | |
| Novel/Mechanistic | Glutamate Dehydrogenase (GLDH) | Mitochondrial damage | More specific to the liver than ALT/AST and indicates mitochondrial involvement.[7][8] |
| Keratin-18 (K18) | Apoptosis/Necrosis | Fragments can differentiate between modes of cell death.[8] | |
| microRNA-122 (miR-122) | Hepatocellular injury | Highly liver-specific and can be more sensitive than ALT in detecting early injury.[6][7] | |
| High Mobility Group Box 1 (HMGB1) | Necrosis and inflammation | A marker of cell death that can help predict injury severity.[8] |
Q3: What is a standard experimental workflow for assessing hepatotoxicity?
A typical preclinical study involves acclimatization, baseline measurements, drug administration over a defined period, and systematic collection of biological samples for analysis.
Experimental Workflow Diagram
Caption: Standard experimental workflow for a preclinical hepatotoxicity study.
Troubleshooting Guides
Problem 1: I am observing elevated liver enzymes (e.g., ALT, AST) in my vehicle control group.
This is a common issue that can confound study results. A systematic approach is needed to identify the source of the unexpected toxicity.
Troubleshooting Flowchart: Elevated Control Group Enzymes
Caption: Troubleshooting guide for unexpected hepatotoxicity in control animals.
Problem 2: My this compound-treated animals show no signs of hepatotoxicity, even at high doses. How can I confirm my model is sensitive enough?
This compound has a very low rate of hepatotoxicity, so a lack of findings may be the correct result.[2][9] However, to ensure your experimental system can detect liver injury, including a positive control group is essential.
-
Incorporate a Positive Control: Use a well-characterized hepatotoxicant like Acetaminophen (APAP) or Carbon Tetrachloride (CCl4).[10][11] Administering APAP via intraperitoneal injection to mice is a widely used model to induce predictable, dose-dependent liver injury.[12]
-
Confirm Target Engagement: While challenging, confirming that this compound reaches the liver at sufficient concentrations can be helpful. This may involve pharmacokinetic analysis of plasma and liver tissue.
-
Use Sensitive Biomarkers: Relying solely on ALT may not be sufficient. Incorporate more sensitive or mechanistic markers like GLDH and miR-122, which may show changes before significant histological damage occurs.[8]
Experimental Protocols
Protocol 1: General Procedure for Serum Biomarker Analysis
-
Blood Collection: Collect whole blood from animals (e.g., via tail vein, submandibular, or terminal cardiac puncture) into serum separator tubes.
-
Clotting & Centrifugation: Allow blood to clot at room temperature for 30 minutes. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate serum.
-
Serum Aspiration: Carefully aspirate the supernatant (serum) and transfer to fresh microcentrifuge tubes. Store at -80°C until analysis.
-
Analysis:
-
Enzymes (ALT, AST, ALP, GLDH): Use commercially available colorimetric or enzymatic assay kits compatible with your lab animal species and a microplate reader. Follow the manufacturer's instructions precisely.
-
miRNA (miR-122): Extract total RNA from serum using a specialized kit for biofluids. Perform reverse transcription followed by quantitative PCR (RT-qPCR) using primers specific for miR-122. Normalize results to a stable reference miRNA (a "spike-in" control is recommended).
-
Protocol 2: General Procedure for Liver Histopathology
-
Tissue Collection: At the terminal endpoint, humanely euthanize the animal and perform a necropsy. Excise the liver immediately.
-
Fixation: Place a section of a liver lobe (e.g., the left lateral lobe) in a cassette and immerse it in 10% neutral buffered formalin for 24-48 hours. The volume of formalin should be at least 10 times the volume of the tissue.
-
Processing & Embedding: Dehydrate the fixed tissue through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut thin sections (4-5 µm) from the paraffin block using a microtome.
-
Staining: Mount the sections on glass slides and stain with Hematoxylin and Eosin (B541160) (H&E). Hematoxylin stains cell nuclei blue, while eosin stains the cytoplasm and extracellular matrix pink.
-
Microscopic Examination: A board-certified veterinary pathologist should examine the slides under a light microscope. Key features to look for include hepatocyte necrosis, apoptosis, inflammation, sinusoidal dilatation, and vacuolar degeneration.[12][13]
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 5. Frontiers | Drug-Induced Liver Injury: Biomarkers, Requirements, Candidates, and Validation [frontiersin.org]
- 6. scispace.com [scispace.com]
- 7. Biomarkers of drug-induced liver injury: progress and utility in research, medicine, and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Molecular Biomarkers in Drug-Induced Liver Injury: Challenges and Future Perspectives [frontiersin.org]
- 9. This compound associated with hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development on Animal Models for Drug/Chemical Induced Liver Injury – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. Research Progress on the Animal Models of Drug-Induced Liver Injury: Current Status and Further Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agrojournal.org [agrojournal.org]
Refinement of Amoxapine protocols to improve experimental outcomes
Welcome to the Amoxapine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for experiments involving this compound. Our aim is to help you refine your experimental procedures to achieve improved and more reliable outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound experiments in a question-and-answer format.
Issue 1: Poor Solubility and Precipitation in Aqueous Buffers
-
Question: I am observing precipitation of this compound after diluting my DMSO stock solution into an aqueous buffer for my in vitro assay. How can I resolve this?
-
Answer: this compound is sparingly soluble in aqueous buffers[1]. To avoid precipitation, it is recommended to first dissolve this compound in an organic solvent like DMSO and then dilute this stock solution with the aqueous buffer of your choice. For a 1:1 DMSO:PBS (pH 7.2) solution, the solubility is approximately 0.5 mg/mL[1]. It is also advised not to store the aqueous solution for more than one day to prevent precipitation and degradation[1]. Alternatively, preparing salts of this compound with various organic acids has been shown to enhance its aqueous solubility[2][3].
-
Question: What is the maximum recommended concentration of DMSO in my final working solution to avoid solvent-induced artifacts in my cell-based assays?
-
Answer: While the tolerance to DMSO varies between cell lines and assays, a final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell cultures. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent.
Issue 2: Inconsistent Results in Cell Viability Assays
-
Question: My cell viability assay results with this compound are variable. What could be the cause?
-
Answer: Inconsistent results can stem from several factors. Firstly, ensure your this compound stock solution is properly prepared and that the compound is fully dissolved before further dilution. Given its poor aqueous solubility, any undissolved particles can lead to inconsistent concentrations in your assay wells. Secondly, this compound can degrade in certain conditions. One study noted its degradation in artificial gastric juice, suggesting pH sensitivity[4]. Ensure the pH of your culture medium is stable throughout the experiment. Finally, consider the potential for direct interference of this compound with your assay reagents. For tetrazolium-based assays like MTT, compounds can interfere with the enzymatic reduction of the dye. It is advisable to run a control experiment without cells to check for any direct reaction between this compound and the assay reagents.
Issue 3: this compound Degradation and Stability
-
Question: How stable is this compound in experimental buffers?
-
Answer: this compound has been shown to degrade in acidic conditions, such as in artificial gastric juice[4]. This degradation is a pseudo-first-order reaction and is considered irreversible[4]. Therefore, if your experimental protocol involves acidic buffers, be aware of potential degradation. Aqueous solutions of this compound are not recommended for storage for more than one day[1]. For long-term storage, this compound should be kept as a solid at -20°C[1].
-
Question: What are the degradation products of this compound?
-
Answer: In artificial gastric juice, this compound degrades into [2-(2-aminophenoxy)-5-chlorophenyl]-piperazin-1-yl-methanone and subsequently to 2-chlorodibenzo[b,f][1][5]oxazepin-11(10H)-one[4]. It is important to be aware of these potential degradation products as they might have their own biological activities or interfere with analytical measurements.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to facilitate experimental design.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~10 mg/mL | [1] |
| Dimethylformamide (DMF) | ~10 mg/mL | [1] |
| Ethanol | ~1 mg/mL | [1] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| Methanol | Soluble | [6] |
| 0.1 M HCl | 30 mg/mL | [6] |
| Water | Practically Insoluble | [7] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Bioavailability | >60% | |
| Protein Binding | ~90% | |
| Elimination Half-life | 8-10 hours | |
| Half-life of 8-hydroxythis compound (B25638) (active metabolite) | 30 hours | |
| Time to Peak Plasma Levels (Tmax) | ~90 minutes | [8] |
| Metabolism | Hepatic (primarily CYP2D6) | [9][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol is adapted from a stability-indicating RP-HPLC method.
-
Instrumentation:
-
HPLC system with UV detector
-
Zodiac C18 column (250mm x 4.6mm, 5µ particle size)
-
-
Reagents:
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Ammonium acetate
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mixture of MeOH:ACN:Water in the ratio of 10:80:10 (v/v/v). Adjust the pH to 4.6.
-
Standard Stock Solution Preparation: Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Working Standard Solution Preparation: Further dilute the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve.
-
Sample Preparation: Dissolve the experimental sample containing this compound in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Run Time: 10 minutes
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time for this compound is approximately 7.5 minutes under these conditions. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standard solutions.
-
Protocol 2: In Vitro Dissolution Testing of this compound Formulations
This protocol is based on FDA guidelines for immediate-release solid oral dosage forms.
-
Apparatus:
-
USP Apparatus 2 (Paddle Apparatus)
-
-
Dissolution Medium:
-
900 mL of simulated gastric fluid (without enzymes)
-
-
Procedure:
-
Set the temperature of the dissolution medium to 37°C ± 0.5°C.
-
Set the paddle speed to 50 rpm.
-
Place one this compound tablet into each dissolution vessel.
-
Withdraw samples at predetermined time points (e.g., 10, 20, 30, 45, and 60 minutes).
-
Replace the withdrawn sample volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples promptly.
-
Analyze the concentration of this compound in the filtered samples using a validated analytical method, such as HPLC-UV (see Protocol 1).
-
Calculate the percentage of this compound dissolved at each time point.
-
Protocol 3: Cell Viability (MTT) Assay to Assess this compound Cytotoxicity
This is a general protocol that may need optimization for specific cell lines.
-
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Complete cell culture medium
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Remember to prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
After the MTT incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate to ensure complete solubilization of the formazan.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for this compound Stock Solution Preparation and Use
Caption: Workflow for this compound solution preparation.
Troubleshooting Logic for this compound Solubility Issues
Caption: Troubleshooting this compound solubility.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Salts of this compound with Improved Solubility for Enhanced Pharmaceutical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidation of Degradation Behavior of Tricyclic Antidepressant this compound in Artificial Gastric Juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. アモキサピン | Sigma-Aldrich [sigmaaldrich.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Pharmacological Analysis of Amoxapine and Loxapine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacological properties of Amoxapine and Loxapine (B1675254), two structurally related dibenzoxazepine (B10770217) derivatives. While Loxapine is primarily classified as a typical antipsychotic, its N-demethylated metabolite, this compound, is categorized as a tricyclic antidepressant with antipsychotic properties.[1][2] This guide synthesizes experimental data on their receptor binding affinities, pharmacokinetic profiles, and mechanisms of action to provide a comprehensive resource for researchers in pharmacology and drug development.
Receptor Binding Affinity
The therapeutic effects and side-effect profiles of this compound and Loxapine are largely determined by their interactions with a wide range of neurotransmitter receptors. The following tables summarize their in vitro binding affinities (Ki values in nM) for key dopamine (B1211576), serotonin (B10506), adrenergic, and other receptors. Lower Ki values indicate higher binding affinity.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of this compound and Loxapine
| Receptor | This compound (Ki, nM) | Loxapine (Ki, nM) | Reference |
| Dopamine Receptors | |||
| D1 | >1000 | 29 | [3][4] |
| D2 | 20 - 50 | <2 - 20 | [3][4] |
| D3 | 48.9 | High Affinity | [5][6] |
| D4 | 10 - 20 | High Affinity | [5][6] |
| Serotonin Receptors | |||
| 5-HT1A | >1000 | >1000 | [4][5] |
| 5-HT2A | 0.5 - 5 | <2 | [4][5] |
| 5-HT2C | 1.4 | 12 | [4][5] |
| 5-HT6 | 31 | >1000 (but metabolite has affinity) | [4][5] |
| 5-HT7 | 25 | >1000 | [4][5] |
| Adrenergic Receptors | |||
| α1 | <100 | <100 | [3] |
| α2 | <1000 | <1000 | [3] |
| Histamine Receptors | |||
| H1 | 2.1 | High Affinity | [5][6] |
| Muscarinic Receptors | |||
| M1 | >1000 | High Affinity | [3][6] |
| Transporters | |||
| NET (Norepinephrine) | 16 | - | [7] |
| SERT (Serotonin) | 58 | - | [7] |
Data compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. A direct comparative study in rat brain showed both compounds have high affinities for 5-HT2, D2, and alpha-1 receptors.[3]
Table 2: Receptor Binding Affinities (Ki, nM) of Active Metabolites
| Metabolite | Receptor | Ki (nM) | Reference |
| This compound Metabolites | |||
| 7-hydroxythis compound | D2 | Potent Antagonist | [1][5] |
| 8-hydroxythis compound | NET | Strong Inhibitor | [5] |
| SERT | Stronger Inhibitor than parent | [5] | |
| Loxapine Metabolites | |||
| This compound (N-desmethylloxapine) | D2, 5-HT2A, NET, SERT | See Table 1 | [6][8] |
| 7-hydroxyloxapine | D2 | High Affinity | [4][6] |
| 8-hydroxyloxapine | D2 | No significant activity | [6] |
Pharmacokinetics
The pharmacokinetic profiles of this compound and Loxapine, including their absorption, distribution, metabolism, and elimination, are crucial for determining dosing regimens and understanding their clinical effects.
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Loxapine | Reference |
| Absorption | |||
| Time to Peak Plasma (Tmax) | ~1.5 hours | 1-2 hours (oral) | [9][10] |
| Distribution | |||
| Protein Binding | ~90% | - | [9] |
| Metabolism | |||
| Primary CYP Enzymes | CYP2D6 | CYP1A2, CYP3A4, CYP2D6 | [6][7] |
| Active Metabolites | 7-hydroxythis compound, 8-hydroxythis compound | This compound, 7-hydroxyloxapine, 8-hydroxyloxapine | [8][9] |
| Elimination | |||
| Half-life (Parent) | ~8 hours | ~7 hours | [9][11] |
| Half-life (Active Metabolite) | 30 hours (8-hydroxythis compound) | Varies by metabolite | [9] |
| Route of Excretion | Primarily renal | Urine and feces | [6][9] |
Mechanism of Action and Signaling Pathways
This compound and Loxapine exert their pharmacological effects through a complex interplay of actions on multiple neurotransmitter systems.
This compound: Functions primarily as a norepinephrine (B1679862) and serotonin reuptake inhibitor, which is characteristic of tricyclic antidepressants.[7] Additionally, it and its metabolite, 7-hydroxythis compound, are potent antagonists of dopamine D2 and serotonin 5-HT2A receptors, contributing to its antipsychotic properties.[1][5][7]
Loxapine: Acts predominantly as a dopamine D2 and serotonin 5-HT2A receptor antagonist.[4][10] Its high affinity for D2 receptors is characteristic of typical antipsychotics, while its potent 5-HT2A antagonism is a feature shared with atypical antipsychotics.[4][6] Loxapine is metabolized to this compound, which contributes to the overall pharmacological profile.[8]
Experimental Protocols
The following is a representative experimental protocol for a radioligand binding assay, a common method used to determine the binding affinity of compounds like this compound and Loxapine to specific receptors.
Objective: To determine the inhibitory constant (Ki) of this compound and Loxapine for the human dopamine D2 and serotonin 5-HT2A receptors.
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human D2 or 5-HT2A receptor.
-
Radioligand: [³H]Spiperone (for D2) or [³H]Ketanserin (for 5-HT2A).
-
Test Compounds: this compound and Loxapine of known concentrations.
-
Non-specific Binding Control: Haloperidol (for D2) or Ketanserin (for 5-HT2A) at a high concentration.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Instrumentation: 96-well microplates, cell harvester with glass fiber filters, and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the CHO-K1 cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add assay buffer, radioligand at a concentration near its Kd, and varying concentrations of the test compound (this compound or Loxapine).
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters several times with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
This compound and Loxapine, while structurally similar, exhibit distinct pharmacological profiles that underpin their different clinical applications. This compound's dual action as a monoamine reuptake inhibitor and a dopamine/serotonin receptor antagonist provides a unique therapeutic profile for depression, particularly when accompanied by psychotic features. Loxapine's potent D2 and 5-HT2A antagonism aligns it with both typical and atypical antipsychotics, making it effective in the management of schizophrenia. The contribution of their active metabolites further diversifies their in vivo pharmacology. A thorough understanding of their comparative pharmacology, as outlined in this guide, is essential for the rational design and development of novel therapeutics targeting these complex neurotransmitter systems.
References
- 1. This compound: neuroleptic as well as antidepressant? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C17H16ClN3O | CID 2170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [Comparison of the affinities of this compound and loxapine for various receptors in rat brain and the receptor down-regulation after chronic administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Addition of this compound improves positive and negative symptoms in a patient with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. reference.medscape.com [reference.medscape.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Preclinical Efficacy of Amoxapine vs. Amitriptyline in Depression Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of two tricyclic antidepressants, amoxapine and amitriptyline (B1667244), in established rodent models of depression. The data presented herein is intended to inform researchers and professionals in the field of drug development about the nuanced differences in the pharmacological profiles of these compounds before clinical application.
Introduction to Compounds
Amitriptyline is a well-established tricyclic antidepressant (TCA) that primarily acts by inhibiting the reuptake of norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT) at presynaptic terminals.[1] This action increases the concentration of these neurotransmitters in the synaptic cleft, which is believed to underlie its therapeutic effect.[1][2] It is one of the most widely used TCAs for major depressive disorder, though its use is sometimes limited by a notable side effect profile.[2]
This compound is also a dibenzoxazepine-class TCA and functions as a norepinephrine and serotonin reuptake inhibitor.[3][4] However, it possesses a unique pharmacological feature that distinguishes it from other TCAs like amitriptyline: it and its metabolites exhibit significant dopamine (B1211576) D2 receptor blocking activity.[3][5] This dual mechanism gives this compound a pharmacological profile that overlaps with both antidepressants and antipsychotic agents, suggesting potential utility in depression accompanied by psychotic features.[6]
Comparative Mechanism of Action
The primary distinction between the two compounds lies in this compound's affinity for the dopamine D2 receptor. While both drugs enhance noradrenergic and serotonergic neurotransmission, this compound's additional action on the dopaminergic system represents a key pharmacological divergence.
Efficacy in Preclinical Depression Models
Direct comparative studies in rodent models reveal significant differences in the efficacy of this compound and amitriptyline, particularly between the Forced Swim Test (FST) and the Learned Helplessness (LH) model. The following data is derived from a key comparative study in rats.
Data Presentation
Table 1: Forced Swim Test (FST) - Immobility Time
| Compound | Species | Dose (p.o.) | Outcome | Reference |
| Amitriptyline | Rat | 5-10 mg/kg | Significantly decreased immobility time | (Takamori et al., 2001)[7] |
| This compound | Rat | 5-20 mg/kg | No significant effect on immobility time | (Takamori et al., 2001)[7] |
Table 2: Learned Helplessness (LH) - Escape Failures
| Compound | Species | Dose (p.o.) | Outcome | Reference |
| Amitriptyline | Rat | 10 mg/kg | Significantly reduced escape failures | (Takamori et al., 2001)[7] |
| This compound | Rat | 20 mg/kg | Significantly reduced escape failures | (Takamori et al., 2001)[7] |
These results indicate that while both drugs are effective in a stress-induced coping model (Learned Helplessness), only amitriptyline shows efficacy in the behavioral despair model of the Forced Swim Test under these experimental conditions.[7] The lack of effect of this compound in the FST might be related to its dopamine-blocking properties, which can sometimes interfere with locomotor activity and confound the interpretation of immobility.
Experimental Protocols
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral model to screen for antidepressant efficacy. The protocol assesses the effect of a compound on the animal's motivation to persist in an escape-directed behavior.
Apparatus:
-
A transparent plastic cylinder (40 cm high, 20 cm in diameter) is filled with water (25°C) to a depth of 30 cm.
Procedure:
-
Pre-test Session (Day 1): Rats are individually placed in the water-filled cylinder for a 15-minute period. This session serves to induce a state of behavioral despair.
-
Drug Administration: The test compounds (Amitriptyline, this compound) or vehicle are administered orally (p.o.) at specified doses. The study cited used repeated treatments.[7]
-
Test Session (Day 2): 24 hours after the pre-test, the rats are again placed in the cylinder for a 5-minute test session.
-
Data Analysis: The duration of immobility (the time the rat spends floating passively without making escape-oriented movements) is recorded and analyzed. A significant decrease in immobility time is indicative of an antidepressant-like effect.
Learned Helplessness (LH)
The Learned Helplessness model exposes animals to uncontrollable, inescapable stress, which subsequently induces a deficit in escape learning. This deficit is sensitive to chronic antidepressant treatment.
Apparatus:
-
A shuttle box divided into two compartments, equipped with a grid floor for delivering mild foot shocks.
Procedure:
-
Induction Phase (Day 1): Rats are placed in the shuttle box and subjected to a series of inescapable foot shocks (e.g., 0.8 mA for 15 seconds, on a variable interval schedule).
-
Drug Administration: Chronic administration of the test compounds or vehicle is performed over a period of days.
-
Test Phase (Day 2 or later): The animals are returned to the shuttle box. This time, an active escape/avoidance trial is conducted. A conditioned stimulus (e.g., a light or tone) precedes the foot shock, and the animal can prevent the shock by crossing to the other compartment.
-
Data Analysis: The primary measure is the number of "escape failures," where the animal fails to cross to the safe compartment during the shock. A reduction in the number of escape failures indicates an antidepressant-like effect.
Discussion and Logical Interpretation
The preclinical data presents a complex picture. Both amitriptyline and this compound demonstrate efficacy in reversing the learning deficits induced by uncontrollable stress in the LH model.[7] This suggests that both compounds can modulate the neurobiological circuits involved in stress coping and motivation.
However, the divergence in the FST is notable. Amitriptyline's robust effect aligns with its known profile as a standard antidepressant. This compound's inactivity in this model could be interpreted in several ways. Its dopamine D2 receptor antagonism, a property shared with antipsychotics, may suppress general motor activity, which could mask a potential antidepressant effect or even be misinterpreted as increased despair. This highlights the importance of using a battery of tests to characterize a compound's full psychoactive profile.
Conclusion
For researchers in drug development, the preclinical comparison of this compound and amitriptyline underscores a critical lesson: compounds within the same class can exhibit markedly different behavioral profiles. Amitriptyline performs as a standard reference antidepressant across multiple models. This compound, while effective in the learned helplessness paradigm, shows a divergent result in the forced swim test, likely due to its unique dopamine D2 receptor antagonism. This mixed profile suggests that this compound's clinical utility may be most pronounced in specific subtypes of depression, and its development path should consider its antipsychotic-like properties. These preclinical findings provide a crucial foundation for designing more targeted clinical trials.
References
- 1. ijmse.com [ijmse.com]
- 2. This compound--an antidepressant with some neuroleptic properties? A review of its chemistry, animal pharmacology and toxicology, human pharmacology, and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. medworksmedia.com [medworksmedia.com]
- 7. researchgate.net [researchgate.net]
Amoxapine's Rapid Onset of Action: A Cross-Study Validation and Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the accelerated therapeutic effects of Amoxapine compared to other antidepressant classes, supported by clinical trial data and detailed experimental methodologies.
This compound, a dibenzoxazepine (B10770217) class antidepressant, has consistently demonstrated a rapid onset of action in the treatment of major depressive disorder. Clinical studies have shown that its therapeutic effects can manifest within four to seven days of treatment initiation, with over 80% of responsive patients showing improvement within the first two weeks.[1][2] This guide provides a detailed comparison of this compound's onset of action with other major antidepressant classes, including Tricyclic Antidepressants (TCAs), Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). The information is presented through comparative data tables, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Comparative Onset of Action: Quantitative Data
The following tables summarize the quantitative data from various clinical trials comparing the onset of antidepressant effects of this compound with other commonly prescribed antidepressants. The primary measure of efficacy is the change in the Hamilton Depression Rating Scale (HAM-D) score from baseline.
| Table 1: this compound vs. Tricyclic Antidepressants (TCAs) | |||
| Drug | Dosage | Time to Onset | Key Findings |
| This compound | 150-300 mg/day | 4-7 days | Significantly faster onset of action compared to both amitriptyline (B1667244) and imipramine (B1671792) in several studies.[3][4] |
| Amitriptyline | 150 mg/day | 1-2 weeks | Slower onset of action compared to this compound in some head-to-head trials.[5][6] |
| Imipramine | 150-200 mg/day | 1-2 weeks | This compound demonstrated a more rapid antidepressant effect in a multi-clinic, double-blind study. |
| Table 2: this compound vs. Selective Serotonin Reuptake Inhibitors (SSRIs) | |||
| Drug | Dosage | Time to Onset | Key Findings |
| This compound | 150-300 mg/day | 4-7 days | Pre-clinical studies suggest a potentially faster onset compared to fluoxetine. |
| Fluoxetine | 20 mg/day | 2-4 weeks | Generally accepted slower onset of action compared to the rapid effects observed with this compound. |
| Sertraline | 50-150 mg/day | 2-4 weeks | Limited direct comparative data, but the established onset of SSRIs is typically longer than that reported for this compound. |
| Table 3: this compound vs. Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) | |||
| Drug | Dosage | Time to Onset | Key Findings |
| This compound | 150-300 mg/day | 4-7 days | No direct head-to-head trials with definitive comparative onset data were identified. |
| Venlafaxine | 75-225 mg/day | 1-2 weeks | Known for a relatively faster onset among SNRIs, but still generally slower than the initial effects reported for this compound. |
Experimental Protocols
The clinical trials cited in this guide predominantly utilized randomized, double-blind, controlled study designs to assess the efficacy and onset of action of this compound and comparator drugs. Key aspects of the methodologies are outlined below:
Participant Population:
-
Adult patients (typically 18-65 years of age) diagnosed with major depressive disorder according to the Diagnostic and Statistical Manual of Mental Disorders (DSM) criteria.
-
Exclusion criteria commonly included a history of bipolar disorder, schizophrenia, substance abuse, and resistance to previous antidepressant treatments.
Assessment of Depression Severity:
-
The primary efficacy endpoint was the change from baseline in the total score of the 17-item or 21-item Hamilton Depression Rating Scale (HAM-D).
-
Assessments were typically conducted at baseline, and then at weekly or bi-weekly intervals throughout the study period (usually 4-6 weeks).
Definition of Onset of Action:
-
Onset of action was generally defined as the first time point at which a statistically significant difference in the reduction of HAM-D scores was observed between the this compound group and the comparator group.
-
Some studies also utilized a criterion of a 20% or greater reduction in the HAM-D score from baseline.
Statistical Analysis:
-
Analysis of covariance (ANCOVA) was commonly used to compare the change in HAM-D scores between treatment groups, with the baseline HAM-D score as a covariate.
-
Repeated measures analysis of variance (ANOVA) was also employed to assess the treatment effect over the entire study duration.
Signaling Pathways and Mechanism of Action
This compound's rapid onset of action is attributed to its unique dual mechanism, which involves both the inhibition of norepinephrine (B1679862) reuptake and the antagonism of postsynaptic dopamine (B1211576) D2 receptors.[7] This is distinct from most other TCAs, which primarily act as serotonin and/or norepinephrine reuptake inhibitors.
This compound's Dual Mechanism of Action
Caption: this compound's dual mechanism of action.
Downstream Signaling of D2 Receptor Antagonism
The antagonism of D2 receptors by this compound is thought to contribute to its rapid antidepressant effects by modulating downstream signaling cascades, including the cyclic adenosine (B11128) monophosphate (cAMP) and protein kinase A (PKA) pathways.
Caption: Downstream signaling of D2 antagonism.
Experimental Workflow for Assessing Onset of Action
The following diagram illustrates a typical workflow for a clinical trial designed to evaluate the onset of action of an antidepressant like this compound.
Caption: Clinical trial workflow.
Conclusion
References
- 1. karger.com [karger.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound: Package Insert / Prescribing Information [drugs.com]
- 4. Evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A double-blind comparative clinical study of this compound and amitriptyline in depressed, hospitalised patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound versus amitriptyline in endogenous depression. A double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
Amoxapine vs. Atypical Antipsychotics: A Comparative Analysis in Preclinical Schizophrenia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of amoxapine and representative atypical antipsychotics in preclinical models relevant to schizophrenia. The data presented herein is intended to offer an objective overview of their respective pharmacological profiles and efficacy in established experimental paradigms.
Executive Summary
This compound, a dibenzoxazepine (B10770217) derivative traditionally classified as a tricyclic antidepressant, exhibits a pharmacological profile with notable similarities to atypical antipsychotics. Its mechanism of action involves the antagonism of both dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, a hallmark of second-generation antipsychotics.[1][2] This dual antagonism is believed to contribute to its antipsychotic effects with a potentially lower liability for extrapyramidal side effects compared to typical antipsychotics. Preclinical and clinical evidence suggests that this compound's efficacy in models of psychosis is comparable to some established atypical agents, positioning it as a compound of interest in the ongoing search for effective schizophrenia therapeutics.
Receptor Binding Affinity Profiles
The interaction of a drug with various neurotransmitter receptors is a key determinant of its therapeutic efficacy and side-effect profile. The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of this compound and several widely used atypical antipsychotics for key receptors implicated in the pathophysiology and treatment of schizophrenia. Lower Ki values indicate higher binding affinity.
| Receptor | This compound | Clozapine (B1669256) | Olanzapine (B1677200) | Risperidone (B510) | Quetiapine | Aripiprazole |
| Dopamine D2 | <100 | 125 | 11 | 3.3 | 160 | 0.34 |
| Dopamine D1 | Low Affinity | 85 | 31 | 20 | 450 | 1.8 |
| Dopamine D3 | High Affinity | 10 | 48 | 8.2 | 240 | 0.8 |
| Dopamine D4 | High Affinity | 9 | 27 | 7.3 | 1600 | 4.4 |
| Serotonin 5-HT2A | <100 | 1.7 | 4 | 0.16 | 14 | 3.4 |
| Serotonin 5-HT1A | Low Affinity | 190 | 320 | 4.2 | 2900 | 4.2 |
| Serotonin 5-HT2C | High Affinity | 9.6 | 12 | 0.7 | 1100 | 15 |
| Histamine H1 | High Affinity | 6.3 | 7 | 20 | 11 | 61 |
| Muscarinic M1 | Low Affinity | 1.9 | 26 | 590 | >1000 | >1000 |
| Adrenergic α1 | <100 | 7 | 19 | 0.8 | 7 | 57 |
| Adrenergic α2 | <1000 | 11 | 230 | 1.8 | 120 | 140 |
Efficacy in Preclinical Models of Schizophrenia
Animal models are crucial for evaluating the potential therapeutic efficacy of novel compounds for schizophrenia. Two of the most widely used predictive models are the Conditioned Avoidance Response (CAR) and Prepulse Inhibition (PPI) of the startle reflex.
Conditioned Avoidance Response (CAR)
The CAR model assesses the ability of a compound to selectively suppress a learned avoidance behavior without inducing motor impairment, a characteristic feature of antipsychotic drugs.
-
Subjects: Male Sprague-Dawley or Wistar rats are commonly used.
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild footshock. A conditioned stimulus (CS), such as a light or tone, is presented, followed by an unconditioned stimulus (US), the footshock.
-
Procedure:
-
Acquisition: Rats are trained to avoid the footshock by moving from one compartment of the shuttle box to the other upon presentation of the CS. Each session consists of a set number of trials.
-
Treatment: Once a stable baseline of avoidance responding is achieved, animals are treated with the test compound (e.g., this compound, clozapine, olanzapine) or vehicle.
-
Testing: Following a specified pretreatment time, animals are placed back in the shuttle box and subjected to a test session. The number of successful avoidances (crossing during the CS), escapes (crossing during the US), and escape failures are recorded.
-
-
Data Analysis: A significant reduction in the number of avoidance responses without a concomitant increase in escape failures is indicative of antipsychotic-like activity.
Studies have demonstrated that this compound, similar to atypical antipsychotics like clozapine and olanzapine, can disrupt conditioned avoidance responding, suggesting potential antipsychotic efficacy.[3][4][5][6][7] The dose-dependent effects on avoidance and escape responses help to differentiate true antipsychotic activity from general motor sedation.
Prepulse Inhibition (PPI) of the Startle Reflex
PPI is a measure of sensorimotor gating, a pre-attentive filtering process that is deficient in individuals with schizophrenia. The ability of a drug to restore PPI deficits induced by psychotomimetic agents is considered a strong predictor of antipsychotic activity.
-
Subjects: Male Sprague-Dawley or C57BL/6J mice are frequently used.
-
Apparatus: A startle chamber equipped with a sensitive platform to detect whole-body startle responses and a speaker to deliver acoustic stimuli.
-
Procedure:
-
Acclimation: Animals are acclimated to the startle chamber with background white noise.
-
Test Session: The session consists of various trial types presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (the pulse) is presented to elicit a startle response.
-
Prepulse-pulse trials: A lower-intensity, non-startling stimulus (the prepulse) precedes the pulse by a variable interstimulus interval (e.g., 30, 60, 120 ms).
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Drug-Induced Disruption: To model schizophrenia-like deficits, animals can be pretreated with a PPI-disrupting agent such as the dopamine agonist apomorphine (B128758) or the NMDA receptor antagonist MK-801.
-
Treatment: The test compound (e.g., this compound, risperidone) is administered prior to the PPI-disrupting agent.
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials. A significant reversal of the drug-induced PPI deficit by the test compound indicates antipsychotic-like potential.
Preclinical studies have shown that this compound can effectively reverse the disruption of PPI induced by dopamine agonists.[8] This effect is comparable to that observed with atypical antipsychotics like risperidone.[9][10][11][12] These findings further support the notion that this compound shares key pharmacological properties with atypical antipsychotics.
Signaling Pathways
The therapeutic effects and side-effect profiles of this compound and atypical antipsychotics are mediated by their modulation of complex intracellular signaling cascades downstream of dopamine and serotonin receptors.
Dopamine D2 Receptor Signaling
Antagonism of the D2 receptor is a primary mechanism of action for most antipsychotic drugs. This interaction influences downstream signaling through G-protein-dependent and β-arrestin-dependent pathways.
Serotonin 5-HT2A Receptor Signaling
Antagonism of the 5-HT2A receptor is a key feature that differentiates atypical from typical antipsychotics and is thought to contribute to their improved side-effect profile, particularly concerning extrapyramidal symptoms and negative symptoms.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel compound like this compound in schizophrenia models.
Conclusion
The preclinical data presented in this guide underscore the atypical antipsychotic-like profile of this compound. Its potent antagonism at both D2 and 5-HT2A receptors, coupled with its efficacy in established animal models of schizophrenia, suggests that it warrants further investigation as a potential therapeutic option. The comprehensive data tables and detailed experimental protocols provided herein are intended to serve as a valuable resource for researchers in the field of neuropsychopharmacology and drug discovery. Further head-to-head preclinical and clinical studies are necessary to fully elucidate the comparative efficacy and safety of this compound relative to other atypical antipsychotics.
References
- 1. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological fingerprint of antipsychotic drugs at the serotonin 5-HT2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. Different inhibition of conditioned avoidance response by clozapine and DA D1 and D2 antagonists in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clozapine, but not olanzapine disrupts conditioned avoidance response in rats by antagonizing 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Olanzapine Sensitization and Clozapine Tolerance: From Adolescence to Adulthood in the Conditioned Avoidance Response Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clozapine and Olanzapine Exhibit an Intrinsic Anxiolytic Property in Two Conditioned Fear Paradigms: Contrast with Haloperidol and Chlordiazepoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antipsychoticlike effects of this compound, without catalepsy, using the prepulse inhibition of the acoustic startle reflex test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prepulse inhibition of the startle response in risperidone-treated patients: comparison with typical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug-induced potentiation of prepulse inhibition of acoustic startle reflex in mice: a model for detecting antipsychotic activity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Effect of risperidone on prepulse inhibition of the startle reflex and P50 deficit in patients with first-episode and chronic schizophrenia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of typical and atypical antipsychotics on prepulse inhibition in schizophrenia: a critical evaluation of current evidence and directions for future research - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Amoxapine and SSRIs in Preclinical Anxiety Models
For Immediate Release
[City, State] – A comprehensive review of preclinical data reveals distinct pharmacological profiles for the tetracyclic antidepressant amoxapine and the class of selective serotonin (B10506) reuptake inhibitors (SSRIs) in animal models of anxiety. While SSRIs have been extensively studied and have demonstrated anxiolytic-like effects in various rodent models, data on this compound's efficacy in these specific paradigms remains notably scarce, presenting a significant gap in the comparative literature. This guide synthesizes the available experimental data to offer researchers and drug development professionals a clear comparison of their mechanisms and performance in preclinical anxiety research.
Mechanism of Action: A Tale of Two Pathways
This compound, a derivative of the antipsychotic loxapine, exhibits a broad pharmacological profile. It functions as a potent inhibitor of both norepinephrine (B1679862) and serotonin reuptake.[1] Uniquely among tricyclic and tetracyclic antidepressants, this compound and its metabolites, particularly 7-hydroxythis compound, also possess significant dopamine (B1211576) D2 receptor blocking activity, contributing to its neuroleptic properties.[1][2] This multifaceted mechanism suggests a complex influence on mood and behavior.
In contrast, SSRIs, such as fluoxetine (B1211875), sertraline, escitalopram, paroxetine, and fluvoxamine (B1237835), exert their effects through a more targeted mechanism. They selectively block the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft. This enhancement of serotonergic neurotransmission is believed to be the primary driver of their anxiolytic and antidepressant effects.
Efficacy in Animal Models of Anxiety: A Data Imbalance
The anxiolytic potential of therapeutic compounds is commonly assessed in rodents using a battery of behavioral tests, including the elevated plus-maze (EPM), the open field test (OFT), and the light-dark box (LDB) test. These models leverage the innate conflict between the drive to explore a novel environment and the aversion to open, brightly lit spaces.
This compound: Direct evidence for the efficacy of this compound in standard rodent models of anxiety is conspicuously limited in the published literature. One early study noted that repeated administration of this compound in squirrel monkeys might indicate an anti-anxiety action in a punished responding paradigm, a model of conflict behavior.[3] However, this is not a conventional anxiety model and lacks the specific quantitative measures for direct comparison with SSRIs in rodent tests. Another study in zebrafish larvae, a high-throughput screening model, observed that this compound, along with amitriptyline (B1667244) and sertraline, induced hyperactivity during the light cycle, a response that deviates from the typical sedative effects of most antidepressants in this model. While this suggests a unique neuropharmacological profile, its translation to mammalian anxiety is unclear.
SSRIs: In stark contrast, the effects of SSRIs in animal models of anxiety have been extensively documented, although with some variability in outcomes. Generally, chronic administration of SSRIs tends to produce anxiolytic-like effects. For instance, studies have shown that long-term treatment with fluoxetine can increase the time spent in the open arms of the elevated plus-maze. However, acute administration of some SSRIs, including fluoxetine and sertraline, has been reported to have anxiogenic-like effects in the EPM, decreasing open arm exploration. The anxiolytic activity of fluvoxamine has been demonstrated in several animal models, including the ultrasonic rat pup vocalization test and conditioned fear stress paradigms. Paroxetine has also shown anxiolytic properties in various rodent models following repeated administration.
The following table summarizes representative findings for SSRIs in common anxiety models. The absence of data for this compound in these specific tests precludes a direct quantitative comparison.
| Drug Class | Compound | Animal Model | Key Findings (Chronic Administration) |
| Tetracyclic | This compound | - | No quantitative data available in standard rodent anxiety models (EPM, OFT, LDB). |
| SSRIs | Fluoxetine | Elevated Plus-Maze | Increased time spent in open arms. |
| Sertraline | Elevated Plus-Maze | Decreased anxiety-like behavior in some paradigms. | |
| Fluvoxamine | Conditioned Fear Stress | Suppressed freezing behavior. | |
| Paroxetine | Various rodent models | Demonstrated anxiolytic activity. |
Experimental Protocols: A Standardized Approach
To facilitate future comparative studies, standardized protocols for the most common animal models of anxiety are detailed below.
Elevated Plus-Maze (EPM) Test: This test assesses anxiety-like behavior by measuring the animal's exploration of a maze with two open and two enclosed arms, elevated from the ground.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms of equal dimensions, elevated to a height of approximately 50 cm.
-
Procedure: A rodent is placed in the center of the maze facing an open arm and is allowed to explore freely for a 5-minute session. The session is recorded by an overhead camera.
-
Key Parameters:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled.
-
-
Interpretation: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.
References
- 1. Addition of this compound improves positive and negative symptoms in a patient with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound--an antidepressant with some neuroleptic properties? A review of its chemistry, animal pharmacology and toxicology, human pharmacology, and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The neuropharmacological actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of Amoxapine and Doxepin mechanisms
A Comparative Guide to the Mechanisms of Amoxapine and Doxepin
This guide provides a detailed comparison of the pharmacological mechanisms of this compound and Doxepin, two tricyclic antidepressants. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by available data and experimental context.
Overview of this compound and Doxepin
This compound and Doxepin are both classified as tricyclic antidepressants (TCAs) and are utilized in the management of major depressive disorder.[1] While they share the general TCA mechanism of modulating neurotransmitter levels, their distinct pharmacological profiles result in different therapeutic applications and side-effect profiles. This compound, a dibenzoxazepine (B10770217) derivative, is unique among TCAs due to its dopamine (B1211576) receptor blocking activity, which imparts antipsychotic properties.[2][3] Doxepin, a dibenzoxepin compound, is notable for its potent antihistaminic effects, making it useful for treating insomnia and pruritus in addition to depression.[4][5]
Comparative Mechanism of Action
The primary mechanism for both drugs involves the inhibition of norepinephrine (B1679862) and serotonin (B10506) reuptake, leading to increased concentrations of these neurotransmitters in the synaptic cleft.[2][6] However, the specifics of their receptor interactions and the functional consequences of these interactions diverge significantly.
This compound is a potent inhibitor of norepinephrine reuptake and a moderate inhibitor of serotonin reuptake.[7][8] Its most distinguishing characteristic is its moderate to high affinity for dopamine D2 receptors, where it acts as an antagonist.[2][3] This dual action of antidepressant and antipsychotic effects can be beneficial in the treatment of depression with psychotic features.[3][9] The main active metabolites of this compound, 7-hydroxythis compound (B25571) and 8-hydroxythis compound (B25638), also contribute to its pharmacological profile. 7-hydroxythis compound is a more potent dopamine receptor antagonist, while 8-hydroxythis compound is a stronger serotonin reuptake inhibitor.[10]
Doxepin also inhibits the reuptake of norepinephrine and serotonin.[4][6] Its pharmacological profile is highly dose-dependent. At lower doses (3-6 mg), it acts as a highly selective and potent histamine (B1213489) H1 receptor antagonist, which is the basis for its use in treating insomnia.[11][12] At higher, antidepressant doses (75-300 mg), its effects on norepinephrine and serotonin reuptake become more prominent.[13] Doxepin also has significant anticholinergic and alpha-1 adrenergic blocking activity.[14] Its major active metabolite, nordoxepin (desmethyldoxepin), is a more selective norepinephrine reuptake inhibitor.[4]
Quantitative Pharmacological Data
The following table summarizes the receptor binding affinities (Ki, in nM) and reuptake inhibition constants for this compound and Doxepin. Lower Ki values indicate a higher binding affinity.
| Receptor/Transporter | This compound (Ki, nM) | Doxepin (Ki, nM) |
| Norepinephrine Transporter (NET) | 16[8] | 29.5[15] |
| Serotonin Transporter (SERT) | 58[8] | 68[15] |
| Dopamine D2 Receptor | Significant Antagonist[10] | - |
| Histamine H1 Receptor | Significant Antagonist[10] | 0.17 - 0.24[4][15] |
| Alpha-1 Adrenergic Receptor | Significant Antagonist[10] | 24[15] |
| Muscarinic Acetylcholine Receptor | Significant Antagonist[10] | 83[15] |
| 5-HT2A Receptor | Significant Antagonist[10] | - |
Experimental Protocols
The data presented in the table above are typically generated through a series of in vitro experiments. While the specific protocols from the cited sources are not detailed, the following represents the general methodologies used in the field to determine receptor binding affinity and neurotransmitter reuptake inhibition.
Radioligand Binding Assays
Objective: To determine the affinity of a drug for a specific receptor.
General Protocol:
-
Tissue/Cell Preparation: Membranes from cells expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with the human H1 receptor) or from brain tissue known to be rich in the target receptor are prepared.
-
Incubation: The prepared membranes are incubated with a radiolabeled ligand (a molecule known to bind with high affinity and specificity to the receptor) and varying concentrations of the unlabeled test drug (e.g., this compound or Doxepin).
-
Separation: After reaching equilibrium, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Neurotransmitter Reuptake Inhibition Assays
Objective: To measure the ability of a drug to inhibit the reuptake of neurotransmitters into synaptosomes.
General Protocol:
-
Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are prepared from specific brain regions (e.g., striatum for dopamine, cortex for norepinephrine and serotonin) of laboratory animals (e.g., rats).
-
Incubation: The synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [3H]-norepinephrine or [3H]-serotonin) and varying concentrations of the test drug.
-
Uptake Reaction: The uptake of the radiolabeled neurotransmitter into the synaptosomes is allowed to proceed for a short period at a physiological temperature (e.g., 37°C).
-
Termination and Separation: The uptake is terminated by rapid cooling and filtration. The synaptosomes containing the internalized radiolabeled neurotransmitter are trapped on filters.
-
Quantification: The amount of radioactivity in the synaptosomes is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the drug that inhibits 50% of the neurotransmitter uptake (IC50) is determined. This value is often used to compare the potency of different reuptake inhibitors.
Signaling Pathways and Mechanisms
The following diagrams illustrate the primary mechanisms of action of this compound and Doxepin.
References
- 1. Doxepin Vs this compound: Understanding Which Should I Take? [helloklarity.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Doxepin - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Doxepin hydrochloride? [synapse.patsnap.com]
- 6. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound [glowm.com]
- 8. Addition of this compound improves positive and negative symptoms in a patient with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medworksmedia.com [medworksmedia.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 12. droracle.ai [droracle.ai]
- 13. preprints.org [preprints.org]
- 14. droracle.ai [droracle.ai]
- 15. selleckchem.com [selleckchem.com]
Amoxapine in Psychotic Depression: A Comparative Analysis of Therapeutic Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Amoxapine's performance in treating psychotic depression against a standard alternative, the combination of Sertraline (B1200038) and Olanzapine (B1677200). The information presented is supported by experimental data from clinical trials to aid in research and development decisions.
Efficacy and Performance: A Head-to-Head Look
The therapeutic landscape for psychotic depression is dominated by combination therapies. While direct comparative trials between this compound and the Sertraline/Olanzapine combination are limited, existing studies allow for an indirect comparison of their efficacy.
Quantitative Efficacy Data
| Treatment Group | Study | N | Primary Outcome | Response Rate | Remission Rate | Key Findings |
| This compound | Anton and Burch, 1990 | 19 | Improvement in depression and psychosis | Similar to Amitriptyline (B1667244) + Perphenazine (B1679617) | Not explicitly stated | Tendency for lower global response rates but significantly fewer extrapyramidal side effects compared to Amitriptyline + Perphenazine.[1] |
| Falk et al., 1985 (Pilot Study) | 6 | Clinical Improvement | 33.3% (2 of 6 patients showed dramatic improvement) | Not explicitly stated | Treatment discontinued (B1498344) in 4 of 6 patients due to lack of efficacy or side effects.[2] | |
| Sertraline + Olanzapine | Meyers et al., 2009 (STOP-PD Study) | 129 | Remission of psychotic depression | Not explicitly stated | 41.9% | Significantly more effective than Olanzapine monotherapy (23.9% remission rate).[3][4][5][6] |
Side Effect Profile Comparison
A critical aspect of therapeutic evaluation is the side effect profile. The following table summarizes known adverse effects, though direct comparative frequency data is scarce.
| Side Effect Category | This compound | Sertraline + Olanzapine |
| Metabolic | Weight gain | Significant weight gain, increased cholesterol and triglyceride concentrations.[3][5] |
| Neurological | Significantly fewer extrapyramidal side effects compared to older antipsychotic combinations.[1] Drowsiness, dizziness. | Drowsiness. |
| Anticholinergic | Dry mouth, constipation, blurred vision. | Dry mouth, constipation. |
| Other | Increased appetite, anxiety, insomnia.[7] |
Experimental Protocols: A Methodological Overview
Understanding the design of key clinical trials is crucial for interpreting their findings.
This compound versus Amitriptyline plus Perphenazine (Anton and Burch, 1990)
-
Study Design: A 4-week, double-blind, randomized controlled trial.[1]
-
Participant Population: 38 patients diagnosed with major depression with psychotic features.[1]
-
Intervention:
-
This compound group (n=19).
-
Amitriptyline plus Perphenazine group (n=19).[1]
-
-
Outcome Measures: Improvement in depression and psychosis, global response rates, and assessment of extrapyramidal side effects.[1]
The Study of Pharmacotherapy of Psychotic Depression (STOP-PD)
-
Study Design: A 12-week, double-blind, randomized, placebo-controlled trial.[3][5]
-
Participant Population: 259 subjects with major depression with psychotic features, including a significant cohort of geriatric patients.[3][5]
-
Intervention:
-
Outcome Measures: The primary outcome was remission of psychotic depression. Secondary outcomes included changes in weight and metabolic parameters.[8]
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental designs, the following diagrams are provided.
Figure 1: this compound's Mechanism of Action.
Figure 2: Generalized Experimental Workflow.
References
- 1. This compound versus amitriptyline combined with perphenazine in the treatment of psychotic depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of psychotically depressed subjects. A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A double-blind randomized controlled trial of olanzapine plus sertraline vs olanzapine plus placebo for psychotic depression: the study of pharmacotherapy of psychotic depression (STOP-PD). [vivo.weill.cornell.edu]
- 4. A DOUBLE-BLIND RANDOMIZED CONTROLLED TRIAL OF OLANZAPINE PLUS SERTRALINE VERSUS OLANZAPINE PLUS PLACEBO FOR PSYCHOTIC DEPRESSION -- THE STOP-PD STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A double-blind randomized controlled trial of olanzapine plus sertraline vs olanzapine plus placebo for psychotic depression: the study of pharmacotherapy of psychotic depression (STOP-PD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. login.medscape.com [login.medscape.com]
- 7. drugs.com [drugs.com]
- 8. Effect of Continuing Olanzapine vs Placebo on Relapse Among Patients With Psychotic Depression in Remission: The STOP-PD II Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Clinical Findings of Amoxapine in Animal Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical animal research findings for Amoxapine, a tricyclic antidepressant with a unique pharmacological profile, against other commonly used antidepressants. The data presented herein aims to bridge the understanding of this compound's clinical efficacy and its observable effects in established animal models of depression, thereby aiding in further research and drug development.
Clinical Profile of this compound: A Dual-Action Antidepressant
This compound is an FDA-approved medication for the treatment of depression, particularly in cases accompanied by anxiety, agitation, or psychotic features.[1] Its clinical efficacy is attributed to a dual mechanism of action: the inhibition of norepinephrine (B1679862) and serotonin (B10506) reuptake, a characteristic shared with other tricyclic antidepressants (TCAs), and the blockade of dopamine (B1211576) D2 receptors, a property more commonly associated with antipsychotic medications.[2] This unique combination is believed to contribute to its relatively rapid onset of action compared to other antidepressants.[2]
Clinically, this compound has demonstrated efficacy comparable to standard TCAs like imipramine (B1671792) and amitriptyline (B1667244) in treating depressive symptoms.[1][2] However, its dopamine-blocking activity also results in a side effect profile that includes extrapyramidal symptoms (EPS) and tardive dyskinesia, which are typically associated with antipsychotics.[2]
Comparative Efficacy in Animal Models of Depression
To replicate the antidepressant effects of this compound observed in clinical settings, researchers have utilized various animal models of depression. These models aim to induce behavioral states in animals that are analogous to human depressive symptoms. The most common behavioral tests include the Forced Swim Test (FST) and the Tail Suspension Test (TST), which measure behavioral despair, and the Chronic Unpredictable Mild Stress (CUMS) model, which induces anhedonia, a core symptom of depression.
Behavioral Despair Models: Forced Swim Test and Tail Suspension Test
The Forced Swim Test and Tail Suspension Test are widely used to screen for antidepressant activity. In these tests, the duration of immobility is measured, with a reduction in immobility time indicating an antidepressant-like effect. While specific comparative data for this compound in these tests is limited in the readily available literature, a study in mice using the Water Wheel Test, another model of behavioral despair, demonstrated that this compound significantly increased the number of wheel turns, an indicator of antidepressant activity, with an effect size comparable to the selective serotonin reuptake inhibitor (SSRI) Fluoxetine.[3]
Table 1: Comparative Efficacy of this compound and Fluoxetine in the Water Wheel Test in Mice [3]
| Treatment Group | Dose (mg/kg, i.p.) | Mean Number of Wheel Turns (Day 1) | Mean Number of Wheel Turns (Day 7) | Mean Number of Wheel Turns (Day 14) |
| Control (Normal Saline) | - | 23 | 25 | 26 |
| Fluoxetine | 20 | 25 | 27 | 31 |
| This compound | 10 | 29 | 33 | 38 |
Data presented as mean values. Statistical analysis in the original study showed a significant (P < 0.05) increase in the number of wheel turns for both this compound and Fluoxetine compared to the control group.
Anhedonia Model: Chronic Unpredictable Mild Stress
Neurochemical and Pharmacological Profile in Animal Models
This compound's unique clinical profile is directly linked to its neurochemical actions, which have been investigated in animal studies.
Monoamine Reuptake Inhibition
Similar to other TCAs, this compound inhibits the reuptake of norepinephrine and, to a lesser extent, serotonin in the brain.[2] This action increases the synaptic availability of these neurotransmitters, which is a cornerstone of the monoamine hypothesis of depression.
Dopamine D2 Receptor Blockade
A key feature that distinguishes this compound is its ability to block dopamine D2 receptors. In vivo studies in rats have shown that this compound administration enhances dopamine metabolism.[5] Positron-Emission Tomography (PET) studies have further elucidated its receptor occupancy profile, showing a dose-dependent increase in D2 receptor occupancy.[6] This dopaminergic antagonism is thought to contribute to its efficacy in psychotic depression and also to its risk of extrapyramidal side effects.
Table 2: Receptor Occupancy of this compound
| Receptor | Effect | Relevance to Clinical Profile |
| Norepinephrine Transporter (NET) | Inhibition of reuptake | Antidepressant effects |
| Serotonin Transporter (SERT) | Inhibition of reuptake | Antidepressant effects |
| Dopamine D2 Receptor | Antagonism | Efficacy in psychotic depression, potential for extrapyramidal side effects |
| Serotonin 5-HT2 Receptor | Antagonism | Potential contribution to atypical antipsychotic-like properties |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are the protocols for the key experiments cited in this guide.
Water Wheel Test
-
Apparatus: A water tank with a small wheel that the animal can turn.
-
Procedure:
-
Animals are divided into control and treatment groups.
-
Drugs (this compound, Fluoxetine, or saline) are administered intraperitoneally (i.p.) once daily for the duration of the study (e.g., 14 days).[3]
-
On test days (e.g., Day 1, 7, and 14), animals are placed in the water tank 20 minutes after drug administration.[3]
-
The number of turns the animal makes on the wheel within a specified time is recorded.[3]
-
-
Principle: This test is based on the principle of "behavioral despair." A higher number of wheel turns is interpreted as an antidepressant-like effect, indicating increased motivation and activity.[3]
Forced Swim Test (Porsolt Test)
-
Apparatus: A transparent cylindrical container filled with water.
-
Procedure:
-
The animal (rat or mouse) is placed in the cylinder of water from which it cannot escape.
-
The water depth is sufficient to prevent the animal from touching the bottom with its tail or feet.
-
The test is typically conducted in two sessions. The first is a pre-test session (e.g., 15 minutes), followed by a test session 24 hours later (e.g., 5-6 minutes).
-
During the test session, the duration of immobility (floating passively with only movements necessary to keep the head above water) is recorded.
-
-
Principle: Immobility is interpreted as a state of behavioral despair. A reduction in immobility time following drug administration is indicative of an antidepressant-like effect.
Tail Suspension Test
-
Apparatus: A suspension bar and tape.
-
Procedure:
-
A mouse is suspended by its tail from a ledge or bar using adhesive tape.
-
The duration of the test is typically 6 minutes.[7]
-
The total time the animal remains immobile is recorded.
-
-
Principle: Similar to the FST, immobility in the TST is considered a measure of behavioral despair. Antidepressants are expected to decrease the duration of immobility.
Chronic Unpredictable Mild Stress (CUMS) Model
-
Procedure:
-
Rodents are subjected to a series of mild and unpredictable stressors over a period of several weeks (e.g., 3-8 weeks).
-
Stressors may include tilted cages, wet bedding, light/dark cycle reversal, and social isolation.
-
Following the stress period, anhedonia is assessed using the sucrose (B13894) preference test.
-
-
Sucrose Preference Test:
-
Animals are given a choice between two bottles, one containing water and the other a sucrose solution (e.g., 1%).
-
The consumption of each liquid is measured over a period of time (e.g., 24 hours).
-
Sucrose preference is calculated as the ratio of sucrose solution consumed to the total liquid consumed.
-
-
Principle: A decrease in sucrose preference in the CUMS group compared to a non-stressed control group is indicative of anhedonia. Effective antidepressant treatment is expected to reverse this deficit and restore sucrose preference.[4]
Visualizing Pathways and Workflows
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for the Forced Swim Test
Caption: Workflow of the Forced Swim Test.
Conclusion
The preclinical data available for this compound supports its clinical profile as an antidepressant with a unique mechanism of action. Animal studies, although limited in direct comparative scope with a wide range of other antidepressants in standardized tests, suggest an efficacy profile consistent with its classification. The dual action of monoamine reuptake inhibition and dopamine D2 receptor blockade provides a strong rationale for its use in specific depressive subtypes. Further head-to-head comparative studies in robust animal models like the Chronic Unpredictable Mild Stress model would be invaluable to more precisely delineate its preclinical profile against newer classes of antidepressants and to further explore the translational value of its unique pharmacology. This guide serves as a foundational resource for researchers aiming to build upon the existing knowledge of this compound and to explore novel therapeutic strategies for depression.
References
- 1. Comparison of efficacy of this compound and imipramine in a multi-clinic double-blind study using the WHO schedule for a standard assessment of patients with depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound--an antidepressant with some neuroleptic properties? A review of its chemistry, animal pharmacology and toxicology, human pharmacology, and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijmse.com [ijmse.com]
- 4. Reduction of sucrose preference by chronic unpredictable mild stress, and its restoration by a tricyclic antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In rat brain this compound enhances dopamine metabolism: pharmacokinetic variations of the effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Is this compound an atypical antipsychotic? Positron-emission tomography investigation of its dopamine2 and serotonin2 occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-immobility activity of different antidepressant drugs using the tail suspension test in normal or reserpinized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Amoxapine in a Laboratory Setting
The proper disposal of amoxapine is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. As a tricyclic antidepressant of the dibenzoxazepine (B10770217) class, this compound possesses chemical and toxicological properties that necessitate a structured disposal plan.[1][2] This document provides essential safety information and a step-by-step guide for research, scientific, and drug development professionals to manage and dispose of this compound waste effectively.
This compound: Key Safety and Hazard Information
This compound is a hazardous substance that requires careful handling. It is harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[3] In case of fire, it can emit toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[3] Overdoses have been associated with severe central nervous system effects, such as seizures.[4] It is also recognized as a potential reproductive and developmental toxicant.[2][3]
Personal Protective Equipment (PPE): When handling this compound, especially during disposal or spill cleanup, appropriate PPE is mandatory. This includes:
-
Self-contained breathing apparatus
-
Heavy rubber gloves
-
Rubber boots
-
Safety goggles[3]
Regulatory Framework for Pharmaceutical Waste
In the United States, the disposal of pharmaceutical waste from research laboratories is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] Laboratory personnel must treat all waste chemicals as hazardous unless confirmed otherwise by an environmental safety professional.[7] It is crucial to manage and dispose of this compound in a manner that complies with all applicable federal, state, and local regulations.[5][8]
Step-by-Step this compound Disposal Protocol
Disposal of this compound must not be done via sink or sewer drains.[7] The following protocol outlines the standard procedure for its safe removal from a laboratory.
Step 1: Waste Identification and Segregation
-
Identify all materials containing this compound waste. This includes pure this compound, expired or unused medications, contaminated lab materials (e.g., gloves, wipes, pipette tips), and spill cleanup debris.
-
Segregate this compound waste from other laboratory waste streams at the point of generation.[9][10]
Step 2: Waste Containment and Labeling
-
Place this compound waste into a designated, leak-proof hazardous waste container.
-
Ensure the container is compatible with this compound and is kept tightly closed.[3]
-
Label the container clearly with "Hazardous Waste," the chemical name "this compound," and other required information as per your institution's policy and regulatory standards.[9]
Step 3: On-site Storage
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area within or near the laboratory.
-
Do not store more than 55 gallons of hazardous waste or one quart of acute hazardous waste at one time in the laboratory.[7]
-
Ensure this compound is not stored with incompatible materials, such as strong oxidizing agents.[3]
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS or OCRS) office to arrange for pickup.[7][11]
-
All hazardous pharmaceutical waste must be collected and disposed of by a certified hazardous waste management contractor.[12][13] The contractor will ensure final disposal via appropriate methods, typically high-temperature incineration.[11]
Step 5: Spill Management
-
In the event of a small spill, laboratory personnel wearing appropriate PPE should sweep up the solid material, place it in a bag, and hold it for waste disposal.[3]
-
Avoid raising dust. Ventilate the area and wash the spill site after the material has been collected.[3]
-
All materials used for the cleanup must also be treated as hazardous waste.[7] For large spills, evacuate the area and contact your EHS office immediately.
This compound Properties
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆ClN₃O | [3][14] |
| Molecular Weight | 313.8 g/mol | [2] |
| Melting Point | 175 - 176 °C | [3] |
| Appearance | White solid | [3] |
| Solubility in Water | Insoluble | [3] |
| Protein Binding | Approximately 90% | [4][14] |
| Elimination Half-Life | 8 hours (parent drug), 30 hours (metabolite) | [15][16] |
Cited Experimental Protocol: this compound Degradation Analysis
A study investigated the degradation behavior of this compound in artificial gastric juice to understand its pharmacokinetics.[17]
Methodology Summary:
-
Objective: To determine the degradation pathway of this compound in a simulated gastric environment.
-
Procedure: this compound was introduced into artificial gastric juice, and its degradation was monitored over time. The reaction was determined to be an irreversible, pseudo-first-order reaction.
-
Analytical Techniques: High-Performance Liquid Chromatography with UV detection (LC/UV) was used to detect and quantify this compound and its degradation products. Mass Spectrometry (MS) was employed for the structural analysis and identification of the resulting compounds.
-
Key Findings: Two primary degradation products were identified: [2-(2-aminophenoxy)-5-chlorophenyl]-piperazin-1-yl-methanone and 2-chlorodibenzo[b,f][5][18]oxazepin-11(10H)-one. The study concluded that this compound degrades into the final product via an intermediate compound.[17] This information is valuable for understanding the chemical stability and potential environmental fate of the compound.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. This compound (this compound Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. This compound | C17H16ClN3O | CID 2170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound(14028-44-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. drugs.com [drugs.com]
- 5. rxdestroyer.com [rxdestroyer.com]
- 6. epa.gov [epa.gov]
- 7. vumc.org [vumc.org]
- 8. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 9. medicalwastedisposal.org [medicalwastedisposal.org]
- 10. hennepin.us [hennepin.us]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 12. easyrxcycle.com [easyrxcycle.com]
- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. This compound in human overdose. | Semantic Scholar [semanticscholar.org]
- 17. Elucidation of Degradation Behavior of Tricyclic Antidepressant this compound in Artificial Gastric Juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An Overview of Degradation Strategies for Amitriptyline [ouci.dntb.gov.ua]
Essential Safety and Logistical Information for Handling Amoxapine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Amoxapine is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Toxicological Data
This compound is classified as harmful if swallowed and may cause drowsiness or dizziness. It is a dibenzooxazepine compound that can cause developmental toxicity.[1] In case of accidental ingestion, it is crucial to seek immediate medical attention.
Quantitative Toxicological Data
| Route of Administration | Species | Dose | Effect |
| Oral | Rat | 313 mg/kg | LD50[2] |
| Intraperitoneal | Rat | 201 mg/kg | LD50[2] |
| Subcutaneous | Rat | >4,500 mg/kg | LD50[2] |
| Oral | Woman | 40 mg/kg | LDLo (Lowest published lethal dose)[2] |
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is essential to prevent exposure. The following PPE should be worn at all times:
-
Gloves: Wear two pairs of powder-free nitrile or neoprene gloves.[3][4] The outer glove should be removed and disposed of after each task or in case of contamination.[3]
-
Gown: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[3]
-
Eye and Face Protection: Safety goggles and a face shield should be used to protect against splashes.[4][5]
-
Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator (e.g., N95) is necessary.[6] Surgical masks do not offer adequate protection from chemical exposure.[5]
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a well-ventilated, locked area.
-
Keep the container tightly closed and store at room temperature, between 20°C to 25°C (68°F to 77°F).[7]
2. Preparation and Handling:
-
All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to minimize inhalation exposure.[6]
-
Avoid the formation of dust and aerosols.[8]
-
Do not eat, drink, or smoke in areas where this compound is handled.[2]
3. Accidental Release Measures:
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Mechanically pick up the spilled solid material.[2]
-
Place the material in a sealed container for disposal.
-
Clean the spill area thoroughly.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All disposable PPE (gloves, gowns, etc.) and materials that have come into contact with this compound should be considered hazardous waste.
-
Place these materials in a designated, sealed, and clearly labeled hazardous waste container.
2. Disposal of Unused this compound:
-
Do not dispose of this compound down the drain or in the regular trash.[9]
-
The preferred method of disposal is through a licensed hazardous waste disposal company.
-
If a take-back program is not available, unused this compound should be rendered non-retrievable. Mix the compound with an undesirable substance like used coffee grounds or cat litter, place it in a sealed container, and then dispose of it in the trash.[10]
3. Decontamination of Reusable Equipment:
-
All reusable equipment should be decontaminated after use.
-
Wash with an appropriate solvent, followed by soap and water.
Workflow and Safety Relationships
The following diagram illustrates the key steps and logical relationships for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. This compound | C17H16ClN3O | CID 2170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. pppmag.com [pppmag.com]
- 6. gerpac.eu [gerpac.eu]
- 7. This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. epa.gov [epa.gov]
- 10. fda.gov [fda.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
